1-tert-butyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNRZPWSLAZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653844 | |
| Record name | 1-tert-Butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442850-71-7 | |
| Record name | 1-tert-Butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document offers a detailed, field-proven protocol, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this versatile amine.
Introduction: The Significance of 5-Aminopyrazoles in Drug Discovery
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The tert-butyl group at the N1 position often serves to enhance metabolic stability and modulate lipophilicity, making this compound a particularly valuable synthon. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory effects.[1][3] A thorough understanding of the synthesis of this key intermediate is therefore crucial for the advancement of various drug discovery programs.
Recommended Synthetic Route: Cyclocondensation of tert-Butylhydrazine with a Cyanoacetaldehyde Equivalent
The most reliable and scalable synthesis of this compound proceeds via the cyclocondensation of tert-butylhydrazine with a suitable three-carbon building block equivalent to cyanoacetaldehyde. While cyanoacetaldehyde itself is reactive and can be unstable, its protected forms, such as 3-ethoxyacrylonitrile or 3,3-dimethoxypropionitrile, serve as excellent and stable synthons. This approach offers high regioselectivity and generally proceeds in good yield.
The following protocol is based on established principles of pyrazole synthesis, adapted from a verified procedure for a structurally related compound.[4]
Overall Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Sodium hydroxide (or another suitable base like triethylamine)
-
Ethanol (or a similar suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Free tert-Butylhydrazine: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free hydrazine. The free hydrazine can then be extracted into a suitable organic solvent like dichloromethane and dried, or used in situ in a biphasic system. For a more direct approach, an organic base such as triethylamine can be used in a single-phase alcoholic solvent.
-
Reaction Setup: To a solution of tert-butylhydrazine in ethanol, add 3-ethoxyacrylonitrile in a 1:1 molar ratio.
-
Cyclocondensation: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup and Isolation: a. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the product as a solid.
Mechanistic Insights
The synthesis of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of tert-butylhydrazine attacks the β-carbon of the α,β-unsaturated nitrile (3-ethoxyacrylonitrile). This is a Michael-type addition.
-
Intermediate Formation: This initial attack leads to the formation of an enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of ethanol to achieve aromatization, yielding the stable this compound.
Caption: Key mechanistic steps in the formation of the pyrazole ring.
Characterization Data
Accurate characterization of the final product is essential for ensuring its purity and confirming its identity.
| Property | Data |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 442850-71-7 |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts: δ 7.3 (d, 1H), 5.5 (d, 1H), 3.8 (br s, 2H), 1.6 (s, 9H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | Anticipated shifts: δ 153, 140, 95, 59, 30 ppm. |
| Mass Spectrometry (ESI) | [M+H]⁺ = 140.1182 |
Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.
Safety and Handling
-
tert-Butylhydrazine hydrochloride: Is a solid that should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Ethoxyacrylonitrile: Is a flammable liquid and should be handled with care, away from ignition sources.
-
Sodium hydroxide: Is corrosive and should be handled with appropriate care to avoid skin and eye contact.
All synthetic procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable building block for drug discovery and development. The cyclocondensation reaction of tert-butylhydrazine with a suitable C3 synthon is an efficient method for the construction of the pyrazole core. By understanding the key experimental parameters and the underlying reaction mechanism, researchers can confidently and safely produce this important compound for their synthetic needs.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-1H-pyrazol-5-amine
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which the developability of a compound into a safe and effective therapeutic agent is built. This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrazol-5-amine (CAS No. 442850-71-7), a heterocyclic amine of significant interest within medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, and the unique substitution pattern of this compound warrants a detailed examination of its properties.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes available information, high-quality computational predictions, and comparative data from the closely related analog, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This approach provides a robust framework for understanding the likely behavior of the target molecule and informs strategies for its handling, formulation, and application in research and development.
Molecular Structure and Key Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
A Technical Guide to 1-tert-butyl-1H-pyrazol-5-amine: Synthesis, Analysis, and Application
Introduction: 1-tert-butyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. As a functionalized pyrazole, it belongs to a class of compounds recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] This guide provides an in-depth analysis of its chemical structure, a robust and reproducible synthetic protocol, comprehensive analytical characterization, and a discussion of its applications as a versatile building block in drug discovery. The strategic inclusion of the tert-butyl group confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, making this molecule a valuable starting material for developing novel therapeutic agents.[2][3][4]
Part 1: Chemical Identity and Structural Insights
The structure of this compound features an aromatic five-membered pyrazole ring substituted at the N1 position with a sterically demanding tert-butyl group and at the C5 position with a nucleophilic amine group.
-
Pyrazole Core: The pyrazole ring is an electron-rich aromatic system. The presence of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[1]
-
tert-Butyl Group: This bulky, non-polar group is a common motif in medicinal chemistry. It serves to increase the lipophilicity of the molecule, which can enhance membrane permeability.[5] Critically, it can act as a "metabolic shield," providing steric hindrance that protects adjacent functional groups or the heterocyclic core from enzymatic degradation by cytochrome P450 enzymes.[3][4]
-
Amine Group: The primary amine at the C5 position is a key functional handle. Its nucleophilicity allows for a wide range of chemical transformations, enabling the straightforward synthesis of diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 185123-38-0 (Base); 2031259-20-6 (HCl salt) | [6][7] |
| Molecular Formula | C₇H₁₃N₃ | [8] |
| Molecular Weight | 139.20 g/mol | [8] |
| Appearance | Solid | [9] |
| SMILES | CC(C)(C)N1C(=CC=N1)N | [8] |
| InChI Key | NDKNRZPWSLAZNF-UHFFFAOYSA-N | [8] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of aminopyrazoles is a well-established field, with one of the most reliable methods being the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a β-ketonitrile.[10] This approach provides a direct and efficient route to the pyrazole core.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This protocol is adapted from a robust, peer-reviewed procedure published in Organic Syntheses, which describes a close analogue and highlights the general methodology.[11] The choice of an aqueous base (NaOH) and the absence of an organic solvent in the initial step represents an environmentally conscious approach.[11]
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
2 M Sodium Hydroxide (NaOH) solution
-
Three-necked round-bottomed flask
-
Magnetic stirrer, oil bath, reflux condenser, thermocouple
Procedure:
-
Hydrazine Free-Basing: Charge a 250-mL three-necked round-bottomed flask with solid tert-butylhydrazine hydrochloride (1.0 eq). Add 2 M NaOH solution (1.0 eq) and stir at ambient temperature until a complete solution is formed (approx. 10-15 minutes). This in-situ neutralization obviates the need to handle the volatile and potentially hazardous free hydrazine.
-
Addition of Nitrile: Add 3-aminocrotononitrile (1.0 eq) to the flask and continue stirring.
-
Cyclization Reaction: Fit the flask with a reflux condenser and a thermocouple. Heat the resulting slurry to 90 °C (internal temperature) with vigorous stirring for 22-24 hours. The elevated temperature is necessary to drive the intramolecular cyclization and subsequent aromatization to completion.
-
Workup and Isolation: Cool the biphasic mixture to approximately 55-60 °C. If crystallization does not occur spontaneously, seeding may be required. Once crystallization begins, remove the heat source and allow the mixture to cool to ambient temperature while stirring vigorously.
-
Purification: Cool the slurry in an ice-water bath for at least one hour to maximize product precipitation. Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents typical spectroscopic signatures for N-alkylated 3-tert-butyl-5-aminopyrazoles, based on published data.[1][12][13]
Table 2: Summary of Spectroscopic Data
| Technique | Region | Signal (δ ppm or ν cm⁻¹) | Assignment & Rationale |
| ¹H NMR | 5.4 - 6.2 | Singlet (1H) | C4-H of the pyrazole ring. Appears as a singlet as there are no adjacent protons. |
| (400 MHz, CDCl₃) | 3.3 - 4.0 | Broad Singlet (2H) | -NH₂ protons. The signal is often broad due to quadrupole broadening and chemical exchange. |
| 1.2 - 1.4 | Singlet (9H) | -C(CH₃)₃ protons of the tert-butyl group. A sharp singlet due to the magnetic equivalence of the nine protons. | |
| ¹³C NMR | 160 - 162 | Quaternary Carbon | C3 carbon, deshielded by the adjacent nitrogen and substitution with the tert-butyl group. |
| (100 MHz, CDCl₃) | 130 - 149 | Quaternary Carbon | C5 carbon, deshielded due to its attachment to two nitrogen atoms. |
| 85 - 104 | Methine Carbon | C4 carbon of the pyrazole ring. | |
| 32 - 33 | Quaternary Carbon | Quaternary carbon of the tert-butyl group. | |
| 30 - 31 | Methyl Carbons | Methyl carbons of the tert-butyl group. | |
| FT-IR | 3200 - 3400 | Strong, Broad | N-H stretching vibrations of the primary amine group. |
| (ATR, cm⁻¹) | 2950 - 2980 | Medium-Strong | C-H stretching of the tert-butyl group. |
| ~1595 | Strong | Overlapping C=N and C=C stretching vibrations within the aromatic pyrazole ring.[1] | |
| HRMS (ESI) | [M+H]⁺ | m/z ~140.1182 | Calculated for C₇H₁₄N₃⁺. High-resolution mass spectrometry provides confirmation of the elemental formula.[1][8] |
Part 4: Chemical Reactivity and Applications in Drug Discovery
The primary amine of this compound is a versatile functional group that serves as a nucleophilic handle for constructing more complex molecules. Its utility as a scaffold is central to its value in medicinal chemistry.
Versatility as a Chemical Scaffold
Caption: Reactivity of the amine group for scaffold diversification.
Key Applications:
-
Synthesis of Pyrazole-Sulfonamides: The amine readily reacts with sulfonyl chlorides to form sulfonamides.[1] This moiety is a classic pharmacophore found in numerous approved drugs, valued for its ability to act as a transition-state isostere and engage in strong hydrogen bonding.
-
Formation of N-Pyrazolyl Imines: Condensation with aldehydes or ketones yields imines, which are valuable intermediates themselves.[12][14] They can be used in cycloaddition reactions to build fused heterocyclic systems or be reduced to form secondary amines.[15][16]
-
Development of Kinase Inhibitors: The aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The amine group can form critical hydrogen bonds with the kinase hinge region, while substitutions at other positions on the pyrazole ring explore different pockets of the ATP-binding site.
-
Agrochemicals: Beyond pharmaceuticals, functionalized pyrazoles are used in the development of pesticides and herbicides.[17] The specific substitutions on the pyrazole core modulate the compound's selectivity and efficacy against target organisms.[18]
Conclusion
This compound is a foundational building block for chemical and pharmaceutical research. Its synthesis is straightforward and scalable, and its structure offers a unique combination of features: a biologically active pyrazole core, a metabolically robust tert-butyl group, and a synthetically versatile amine handle. A thorough understanding of its chemical properties, synthesis, and reactivity empowers researchers to leverage this scaffold in the rational design and development of novel, high-value molecules for a range of scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2031259-20-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. This compound hydrochloride | 2031259-20-6 [chemicalbook.com]
- 8. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 9. 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine | 141459-53-2 [sigmaaldrich.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(tert-Butyl)-1H-pyrazol-5-amine (CAS Number: 442850-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyl)-1H-pyrazol-5-amine, identified by CAS number 442850-71-7, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs[1][2][3]. This is largely due to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for diverse functionalization[1]. The subject of this guide, with its characteristic tert-butyl group, presents a unique steric and electronic profile that makes it a valuable building block in the synthesis of novel chemical entities for drug discovery and materials science. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, safety, and potential applications, with a focus on empowering researchers in their scientific endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(tert-Butyl)-1H-pyrazol-5-amine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 442850-71-7 | [1] |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| Boiling Point | 247.5 ± 13.0 °C at 760 mmHg | [1] |
| Appearance | Solid |
Spectroscopic and Chromatographic Characterization
Precise analytical characterization is crucial for confirming the identity and purity of a chemical compound. While specific spectral data for 1-(tert-Butyl)-1H-pyrazol-5-amine is not extensively published, data from closely related analogs, such as 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, provide a reliable reference for the expected analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. For a related compound, 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, the following proton (¹H) and carbon (¹³C) NMR data have been reported, offering a predictive framework for the title compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 5.18 (s, 1H, pyrazole-H), 4.71 (br s, 2H, -NH₂), 1.95 (s, 3H, -CH₃), 1.48 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.6, 145.3, 93.9, 58.2, 29.6, 14.1.
For 1-(tert-Butyl)-1H-pyrazol-5-amine, one would expect the absence of the methyl signal at ~2 ppm in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of a related aminopyrazole showed characteristic absorption bands at 3435, 3331, and 3228 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group, and at 2976 and 2937 cm⁻¹ for the C-H stretching of the tert-butyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. For a related compound, the expected [M+H]⁺ ion was observed, and a similar result would be anticipated for 1-(tert-Butyl)-1H-pyrazol-5-amine, with a calculated m/z of 140.1182 for [C₇H₁₄N₃]⁺.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of a compound. A reverse-phase HPLC method is generally suitable for pyrazole derivatives. A typical method would involve a C18 column with a gradient elution system using water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), and UV detection at a wavelength around 215-230 nm.
Synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine.
Detailed Synthetic Protocol (Adapted)
This protocol is adapted from a validated procedure for a similar compound and should be optimized for the specific synthesis of 1-(tert-Butyl)-1H-pyrazol-5-amine[4].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for instance, sodium acetate or sodium hydroxide, to neutralize the hydrochloride and generate the free hydrazine in situ.
-
Addition of the Three-Carbon Synthon: To the stirring solution, add 2-chloroacrylonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Potential Biological Activities and Applications in Drug Discovery
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents[5]. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties[2][3][6]. The incorporation of a tert-butyl group on the pyrazole ring can enhance metabolic stability and modulate the lipophilicity of the molecule, which are critical parameters in drug design.
While specific biological studies on 1-(tert-Butyl)-1H-pyrazol-5-amine are limited in the public domain, its structural motifs suggest significant potential for derivatization to explore various therapeutic areas. The primary amine at the 5-position serves as a versatile handle for introducing diverse substituents, enabling the generation of libraries of novel compounds for high-throughput screening.
Signaling Pathway Context
Many biologically active pyrazole-containing compounds exert their effects by modulating key signaling pathways implicated in disease. For instance, pyrazole derivatives have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes that are crucial nodes in cellular signaling.
Caption: Potential biological targets and therapeutic outcomes of pyrazole-based compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(tert-Butyl)-1H-pyrazol-5-amine. The following information is based on available safety data sheets (SDS) for this compound and its close analogs[7][8][9][10].
Hazard Identification:
-
GHS Pictograms: Exclamation mark (GHS07)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
1-(tert-Butyl)-1H-pyrazol-5-amine is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, combined with the proven biological potential of the pyrazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, the extensive research on related pyrazole derivatives provides a strong rationale for its exploration in drug discovery programs targeting a wide range of diseases. This guide provides a solid foundation of its chemical properties, synthesis, and handling, empowering researchers to unlock the full potential of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
The 1-tert-Butyl-1H-Pyrazol-5-Amine Scaffold: A Technical Guide to its Biological Activity as Potent Kinase Inhibitors
Abstract
The 1-tert-butyl-1H-pyrazol-5-amine core represents a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a potent class of kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives, with a primary focus on their role as allosteric inhibitors of p38 MAP kinase. We will dissect the causal biochemistry that makes this scaffold a cornerstone of anti-inflammatory drug discovery, providing detailed, field-proven protocols for key biological assays and synthesizing data into a coherent framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders.[1] The pyrazole nucleus, a five-membered heterocycle, has emerged as a versatile and highly effective scaffold for designing potent and selective kinase inhibitors.[2] Its unique electronic properties and steric versatility allow for precise interactions within the ATP-binding site or, more innovatively, at allosteric sites of kinases.
This guide focuses specifically on derivatives of this compound. The introduction of the bulky tert-butyl group at the N-1 position of the pyrazole ring is a critical design element. It serves to sterically anchor the molecule within a specific hydrophobic region of the target kinase, influencing the conformation of the entire inhibitor and contributing significantly to both potency and selectivity. The primary biological activity associated with this class of compounds is the potent inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.[3]
Mechanism of Action: Allosteric Inhibition of p38 MAP Kinase
The archetypal derivatives of the this compound scaffold are a series of N-pyrazole, N'-aryl ureas. These compounds, most notably the clinical candidate BIRB 796 (Doramapimod) , are not simple ATP-competitive inhibitors. Instead, they exhibit a sophisticated mechanism of allosteric inhibition.[3]
p38 MAP kinase, like other kinases, possesses a conserved "DFG" (Asp-Phe-Gly) motif in its activation loop. In its active state, the DFG motif is in a "DFG-in" conformation, allowing for proper alignment of ATP and substrate for catalysis. The N-pyrazole, N'-aryl ureas bind to p38 and stabilize an inactive, "DFG-out" conformation.[3] This binding occurs in a hydrophobic pocket adjacent to the ATP-binding site, a pocket that is only accessible in the DFG-out state. The inhibitor, therefore, prevents the kinase from adopting its active conformation, effectively locking it in an "off" state. This allosteric mechanism is a key factor in the high affinity and slow dissociation rates observed for these compounds.[4]
The p38 MAPK signaling pathway is a critical cascade in the cellular response to inflammatory cytokines (like TNF-α and IL-1β) and environmental stress.[5] Inhibition of p38 MAPK effectively blocks the downstream phosphorylation events that lead to the production of these pro-inflammatory cytokines, making it a powerful therapeutic strategy for inflammatory diseases.[6]
Caption: The p38 MAPK signaling pathway and point of inhibition.
Synthesis of 1-tert-Butyl-Pyrazolyl-Urea Derivatives
The synthesis of the core N-pyrazole, N'-aryl urea pharmacophore is a robust and well-documented process. It typically involves the reaction of the key intermediate, this compound, with an appropriate aryl isocyanate. The pyrazole amine itself can be synthesized from the cyclization of tert-butylhydrazine with 3-aminocrotononitrile.[7]
Experimental Protocol: General Synthesis of N-(1-tert-Butyl-pyrazol-5-yl)-N'-aryl Ureas
This protocol describes the final urea formation step, which is central to creating the biologically active compounds.
Objective: To synthesize a representative N-pyrazole, N'-aryl urea via the reaction of a pyrazol-5-amine intermediate with an aryl isocyanate.
Materials:
-
1-tert-Butyl-3-aryl-1H-pyrazol-5-amine intermediate
-
Substituted aryl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the 1-tert-butyl-3-aryl-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: To the stirred solution at room temperature, add the substituted aryl isocyanate (1.0-1.1 equivalents) dropwise or in small portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N,N'-disubstituted urea product.
Caption: General workflow for the synthesis of pyrazolyl ureas.
Biological Evaluation: Key Assays and Protocols
Evaluating the biological activity of these compounds requires a two-pronged approach: first, confirming direct target engagement with an in vitro kinase assay, and second, assessing the functional consequence of this engagement in a relevant cell-based model.
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α kinase. The assay quantifies the amount of ADP produced during the phosphorylation of a peptide substrate, using a luciferase-based system where the light output is proportional to kinase activity.[8]
Materials:
-
Recombinant human p38α kinase
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Peptide substrate (e.g., ATF2-based peptide)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of p38α kinase and peptide substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Add 2 µL of ATP solution (at a final concentration near the Km for p38α) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[9]
Cell-Based TNF-α Production Inhibition Assay
Principle: This assay quantifies the functional downstream effect of p38 MAPK inhibition. The human monocytic cell line THP-1 is differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production and secretion of TNF-α. The amount of TNF-α secreted into the cell culture medium is measured, typically by ELISA or a homogeneous assay format like HTRF.[10][11]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds serially diluted in culture medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF assay reagents
Procedure:
-
Cell Differentiation: Seed THP-1 cells (e.g., at 20,000 cells/well) in a 96-well plate. Treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells.[10]
-
Cell Rest: Wash the cells and incubate in fresh, PMA-free medium for 24 hours.[10]
-
Compound Treatment: Pre-incubate the differentiated cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate TNF-α production. Include vehicle-only and unstimulated controls.[11]
-
Incubation: Incubate the plates for 17-18 hours at 37°C in a CO2 incubator.[11]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a validated human TNF-α ELISA or HTRF assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of BIRB 796 provides a masterclass in SAR for this scaffold. Key structural features are critical for its high-affinity binding to the allosteric "DFG-out" pocket of p38α.
-
N-1 tert-Butyl Group: Essential for occupying a deep, hydrophobic pocket, acting as a crucial anchor. Replacing it with smaller groups significantly reduces potency.
-
Pyrazole Core: Serves as the central scaffold, correctly positioning the other key pharmacophores.
-
Urea Linker: Forms a critical bidentate hydrogen bond with the backbone amide of Asp168 and a single hydrogen bond to the backbone carbonyl of Glu71 in the kinase hinge region.
-
N'-Aryl Group (Naphthyl in BIRB 796): Occupies the ATP-binding site, making hydrophobic interactions.
-
Morpholinoethoxy Side Chain: This "second pharmacophore" extends out of the kinase pocket towards the solvent-exposed region, forming a key hydrogen bond with the ATP-binding site, which significantly enhances binding, cellular, and in vivo potencies.[3]
| Compound ID | R Group (on N-1 of Pyrazole) | N'-Aryl Group | p38α Kd (nM) | Cellular IC50 (TNF-α) (nM) | Reference |
| BIRB 796 | p-Tolyl | 4-(2-Morpholinoethoxy)naphthalen-1-yl | 0.1 | 21 (PBMCs) | [4] |
| Analog 1 | p-Tolyl | Naphthalen-1-yl | 10 | 1,100 | [3] |
| Analog 2 | Phenyl | 4-Chlorophenyl | 9 | >10,000 | |
| Analog 3 | Cyclohexyl | 4-(2-Morpholinoethoxy)naphthalen-1-yl | 20 | 2,700 | [3] |
Note: The core scaffold for the compounds in this table is the 1-substituted-3-tert-butyl-1H-pyrazol-5-yl urea.
Broader Biological Activities and Future Directions
While the inhibition of p38 MAPK is the most well-characterized activity for this scaffold, the inherent drug-like properties of 5-aminopyrazoles suggest broader potential. Derivatives have been investigated for a range of other biological activities, including:
-
Other Kinase Targets: The pyrazole scaffold is a common feature in inhibitors of other kinases, such as Akt, EGFR, and CDKs.[1][7] Future work could explore the selectivity profile of 1-tert-butyl-pyrazol-5-amine derivatives against a wider panel of kinases to identify new therapeutic opportunities.
-
Anticancer Activity: Given the role of p38 MAPK and other kinases in cancer progression, these compounds have inherent potential as anticancer agents.[2][12] Some pyrazole-sulfonamide hybrids have shown cytotoxic activity against various cancer cell lines, including colon and leukemia cells.[7] Further derivatization and screening against cancer-relevant targets are warranted.
-
Antioxidant Properties: Certain 5-aminopyrazole derivatives have demonstrated radical scavenging and antioxidant properties, which could be beneficial in diseases where oxidative stress plays a pathogenic role.[2]
The modular nature of the synthesis allows for extensive chemical exploration. Future research should focus on modifying the N'-aryl group and the side chains to tune the selectivity and pharmacokinetic properties, potentially leading to inhibitors of other disease-relevant kinases or dual-target inhibitors.
Conclusion
The this compound scaffold is a validated and highly potent platform for the design of kinase inhibitors. Its derivatives, particularly the N-pyrazole, N'-aryl ureas, have demonstrated exceptional efficacy as allosteric inhibitors of p38 MAP kinase, culminating in the clinical development of BIRB 796 for inflammatory diseases. The detailed synthetic routes and robust biological assays outlined in this guide provide a comprehensive framework for researchers to build upon this privileged scaffold. The continued exploration of its structure-activity relationships holds significant promise for the development of next-generation therapeutics targeting kinase-driven pathologies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 1-tert-butyl-1H-pyrazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of the Pyrazole Core in Modern Synthesis
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored building block in the design of novel therapeutics.[1] Among the various substituted pyrazoles, 1-tert-butyl-1H-pyrazol-5-amine stands out as a particularly strategic building block. The bulky tert-butyl group at the N1 position serves a dual purpose: it provides steric shielding and enhances lipophilicity, while also acting as a removable protecting group under acidic conditions, adding a layer of synthetic versatility.[2] This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃N₃ | [3] |
| Molecular Weight | 139.20 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 70-71 °C (for the analogous 3-methyl derivative) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | [2] |
| CAS Number | 401643-26-9 | Vendor Data |
| pKa | Not available |
The tert-butyl group significantly influences the molecule's conformation and reactivity. It sterically hinders the N1 position, directing reactions towards the exocyclic amino group and the C4 position of the pyrazole ring.
Synthesis of this compound: A Robust and Scalable Protocol
Conceptual Synthetic Workflow
Caption: General synthetic scheme for 5-aminopyrazoles.
Detailed Experimental Protocol (Adapted from a Verified Procedure for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine)[3]
Reaction: tert-Butylhydrazine hydrochloride + 3-Aminocrotononitrile → 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
-
Reaction Setup: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, placed in an oil bath, and fitted with a reflux condenser.
-
Reagent Addition: The flask is charged with tert-butylhydrazine hydrochloride (25.0 g, 196.6 mmol) and a 2 M aqueous solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added with stirring at ambient temperature.
-
Formation of Free Hydrazine: The mixture is stirred until a complete solution is formed (approximately 10 minutes).
-
Addition of Nitrile: 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added to the flask.
-
Reaction Conditions: The slurry is heated to 90 °C (internal temperature) with vigorous stirring for 22 hours under a nitrogen atmosphere.
-
Work-up and Isolation: The biphasic mixture is cooled to 57 °C, and seed crystals are introduced to induce crystallization. The mixture is then cooled to ambient temperature and further cooled in an ice-water bath for one hour. The resulting solid is collected by filtration, washed with cold filtrate, and dried under vacuum to afford the product.
This self-validating protocol, with its detailed steps for crystallization and isolation, ensures high purity and yield of the final product.
Key Reactions and Synthetic Utility
This compound is a versatile building block, with the amino group serving as a nucleophilic handle for a variety of transformations.
N-Arylation and N-Acylation
The amino group readily undergoes reactions with electrophiles. For instance, it can be arylated in palladium-catalyzed cross-coupling reactions or acylated with acid chlorides or anhydrides. The tert-butyl group at the N1 position effectively prevents competing reactions at the ring nitrogens.
Sulfonylation
The synthesis of pyrazole-sulfonamide hybrids is of significant interest due to their potential anticancer activities.[4] The amino group of substituted 5-aminopyrazoles can be readily sulfonated using sulfonyl chlorides in the presence of a base like triethylamine.[4][5]
Caption: General scheme for the sulfonylation of 5-aminopyrazoles.
Condensation and Reductive Amination
The primary amine can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. This two-step, one-pot reductive amination is a powerful tool for introducing diverse substituents.[6][7]
Experimental Protocol: One-Pot Reductive Amination [6]
-
Condensation: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and an aldehyde (e.g., p-methoxybenzaldehyde, 1.0 mmol) are heated together under solvent-free conditions (e.g., 120 °C for 2 hours) to form the imine intermediate.
-
Reduction: The reaction mixture is cooled, dissolved in a suitable solvent like methanol, and a reducing agent (e.g., sodium borohydride) is added portion-wise.
-
Work-up: The reaction is quenched, and the product is isolated through extraction and purification.
Construction of Fused Heterocyclic Systems
The 1,2-diamine-like nature of the N1 nitrogen and the C5-amino group allows for the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are also of interest in medicinal chemistry. These are typically formed by reacting the aminopyrazole with a 1,3-dielectrophile.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a key component in numerous FDA-approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[8] this compound and its derivatives are crucial intermediates in the synthesis of compounds targeting a range of diseases.
Kinase Inhibitors
The 3-amino-1H-pyrazole moiety is a well-established "hinge-binding" motif in kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.[9] Derivatives of this compound have been utilized in the development of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.[10] For example, a patent discloses the use of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine derivative in the synthesis of a cancer therapeutic.
Anti-inflammatory and Anticancer Agents
The ability to easily functionalize the amino group allows for the generation of large libraries of compounds for screening against various biological targets. The pyrazole core, combined with diverse substituents introduced via the amino group, has led to the discovery of potent anti-inflammatory and anticancer agents.[11]
Conclusion: A Versatile and Indispensable Building Block
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis, the nucleophilic reactivity of its amino group, and the strategic role of the tert-butyl group make it an indispensable tool for the construction of complex molecular architectures. The ability to readily introduce a wide range of functional groups through reactions such as sulfonylation, reductive amination, and arylation, combined with its utility in forming fused heterocyclic systems, ensures its continued importance in the quest for novel therapeutics. This guide provides a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate.
References
- 1. 2031259-20-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 7. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
discovery and history of aminopyrazole compounds
An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds
Abstract
The aminopyrazole nucleus represents one of the most significant "privileged scaffolds" in modern medicinal chemistry and agrochemical science. This guide provides a comprehensive technical overview of the discovery and historical development of aminopyrazole compounds. We traverse the timeline from the foundational synthesis principles established over a century ago to the rational, structure-based design methodologies that have positioned aminopyrazoles as the core of numerous blockbuster drugs and essential agricultural agents. This document explores the fundamental chemical properties and isomerism that define the scaffold's versatility, details the primary synthetic routes with step-by-step protocols, and investigates its evolution as a cornerstone in diverse therapeutic areas, with a particular focus on kinase inhibitors, anti-inflammatory agents, and pesticides. Through detailed case studies, mechanistic diagrams, and field-proven experimental workflows, this guide offers researchers, scientists, and drug development professionals a synthesized narrative of both the foundational chemistry and the cutting-edge applications of this remarkable heterocyclic system.
Part 1: The Aminopyrazole Core: A Privileged Scaffold
Introduction to the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic and medicinal chemistry.[1] Its unique chemical architecture confers a combination of stability, synthetic accessibility, and the capacity for diverse biological interactions. A key feature of the pyrazole nucleus is its prototrophic tautomerism, where protons can shift between the nitrogen atoms, influencing its hydrogen bonding capabilities and reactivity.[1] This inherent versatility has made the pyrazole scaffold a central component in a vast array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory and anticancer to antiviral and antibacterial.[1][2][3]
The Amino Substituent: A Gateway to Biological Activity
The functionalization of the pyrazole nucleus with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has become an exceptionally versatile and useful framework in drug discovery.[1][2] The position of the amino group on the pyrazole ring—at C3, C4, or C5—profoundly influences the molecule's electronic properties, steric profile, and, consequently, its biological target specificity.
-
3-Aminopyrazoles (3-APs): These isomers are widely reported as potent anticancer and anti-inflammatory agents and have also been investigated for their anti-infective properties.[2] The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore, crucial for its role in kinase inhibition.[4]
-
4-Aminopyrazoles (4-APs): While showing comparatively reduced anti-inflammatory and anticancer activity, 4-APs have attracted attention for their anticonvulsant properties.[2] Several clinically evaluated cyclin-dependent kinase (CDK) inhibitors, such as AT7519, feature the 4-aminopyrazole chemotype.[2]
-
5-Aminopyrazoles (5-APs): This isomer is arguably the most versatile in medicinal chemistry.[2] Its derivatives have been successfully developed as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents.[2][5] The insecticide Fipronil is a prominent example of a highly substituted 5-aminopyrazole.[2]
The strategic placement of the amino group allows for fine-tuning of a compound's interaction with biological targets, making the aminopyrazole scaffold a "privileged structure" for rational drug design.[4][6][7]
A Century of Discovery
The exploration of pyrazole chemistry dates back over a hundred years.[5] Early discoveries led to the clinical application of pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), such as Antipyrine (Phenazone), Aminopyrine (Aminophenazone), and Phenylbutazone.[8] These early drugs, while effective, were often associated with significant side effects. However, they laid the groundwork for understanding the pharmacological potential of the pyrazole core. This long history has evolved from serendipitous discovery to highly rational, target-based design, culminating in the sophisticated aminopyrazole-based therapeutics and agrochemicals in use today.[9]
Part 2: Foundational Synthesis of the Aminopyrazole Ring
The construction of the aminopyrazole core is a well-established field of organic chemistry, with several robust methods available. The most common and versatile strategies involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic precursor, where one of the electrophilic groups is a nitrile.[10]
Primary Synthetic Pathways
Two major routes dominate the synthesis of 3(5)-aminopyrazoles:
-
Condensation of β-Ketonitriles with Hydrazines: This is one of the most common methods.[10] The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.[10]
-
Condensation of α,β-Unsaturated Nitriles with Hydrazines: This route is also highly effective. It requires a leaving group at the β-position of the unsaturated nitrile. The reaction involves a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to yield the aromatic pyrazole ring.[10]
Regioselectivity: The Critical Challenge
When using a simple hydrazine (H₂N-NH₂), the product is a tautomeric mixture of N-unsubstituted 3- and 5-aminopyrazoles. However, the use of monosubstituted hydrazines (R-NH-NH₂) introduces a significant challenge: regioselectivity. The reaction can yield two possible regioisomers: N-substituted 3-aminopyrazoles or N-substituted 5-aminopyrazoles.[10] The outcome is primarily controlled by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the reaction sites on the 1,3-dielectrophile. Generally, under neutral or acidic conditions, the more nucleophilic primary amino group attacks the most electrophilic position first.[10] Careful control of reaction conditions (e.g., pH, solvent, temperature) is therefore critical to direct the synthesis towards the desired isomer, a key consideration in any drug development program.
Caption: Core synthetic routes to the aminopyrazole scaffold.
Part 3: Evolution into a Cornerstone of Modern Drug Discovery
The aminopyrazole scaffold has transitioned from a simple heterocyclic motif into a powerhouse of drug design, most notably in the field of oncology through the development of kinase inhibitors.
The Rise of Kinase Inhibitors: The Aminopyrazole as a Hinge-Binder
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their aberrant signaling is a hallmark of cancer.[4] Kinase inhibitors function by blocking the ATP-binding site of the enzyme. The aminopyrazole core has proven to be an exceptional "hinge-binding" pharmacophore, masterfully mimicking the adenine portion of ATP.[11][12] The nitrogen atoms of the pyrazole ring and the exocyclic amino group form a triad of crucial hydrogen bonds with the backbone of the kinase "hinge region," anchoring the inhibitor in the active site and leading to potent enzyme inhibition.[4][11]
Caption: Aminopyrazole core forming H-bonds with the kinase hinge.
Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases whose aberrant signaling drives various cancers.[13] While first-generation FGFR inhibitors were effective, tumors often develop resistance through "gatekeeper mutations," where a key amino acid in the ATP-binding pocket is substituted, blocking inhibitor access.[13][14] To overcome this, a new generation of aminopyrazole-based inhibitors was developed. Researchers used structure-based design to append a reactive acrylamide group to the aminopyrazole core.[13] This allowed the inhibitor to form a covalent bond with a nearby cysteine residue, providing potent and durable inhibition against both wild-type and gatekeeper mutant forms of FGFR, showcasing a sophisticated strategy to combat acquired drug resistance.[13][15]
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their uncontrolled activity is a common feature of cancer.[11] Aminopyrazole analogs have been systematically developed as potent CDK2 and CDK5 inhibitors.[11][16] By docking the aminopyrazole core into the ATP-binding pocket of CDK5, researchers could rationally design substituents to explore two key areas: a hydrophobic pocket adjacent to the hinge and a solvent-exposed region.[11] This structure-activity relationship (SAR) study led to the identification of analogs with optimized potency and selectivity, demonstrating how the aminopyrazole scaffold can be systematically decorated to achieve specific therapeutic profiles.[11][16]
Anti-inflammatory and Analgesic Applications
The history of pyrazoles is deeply rooted in anti-inflammatory drug discovery.[8] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, feature a pyrazole core and are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects compared to older, non-selective NSAIDs.[17] The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins. The aminopyrazole scaffold continues to be explored for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.[1][18]
Agrochemical Innovations
Beyond medicine, aminopyrazoles have had a profound impact on agriculture.
-
Insecticides: The 5-aminopyrazole derivative Fipronil is a broad-spectrum insecticide.[2] Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[5] This selectivity for insect versus mammalian receptors makes it a highly effective and valuable tool in pest management.[5]
-
Herbicides: Pyrazole derivatives are crucial components of modern herbicides.[9] They can act as inhibitors of various plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO), which are essential for pigment and chlorophyll synthesis, respectively.[9][19] This leads to bleaching and necrosis in targeted weeds, providing effective crop protection.[9]
Part 4: Key Experimental Protocols
Protocol 1: General Synthesis of a 5-Aminopyrazole Derivative via β-Ketonitrile Condensation
This protocol describes a common and reliable method for synthesizing a 5-amino-1,3-disubstituted pyrazole, a foundational step for creating a library of analogs for screening. The causality behind this choice is its high yield and predictability, based on the well-understood mechanism of hydrazone formation followed by intramolecular cyclization.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting β-ketonitrile (1.0 equivalent) in absolute ethanol (EtOH), add the substituted hydrazine (e.g., phenylhydrazine, 1.05 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. This is a self-validating step, as the reaction will proceed very slowly or not at all without the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for EtOH) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reflux provides the necessary activation energy for both the condensation and the subsequent cyclization.
-
Work-up and Isolation: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual starting materials and catalyst, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) can be performed to yield the pure 5-aminopyrazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a standard Enzyme-Linked Immunosorbent Assay (ELISA) to determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized aminopyrazole compound against a target kinase, such as AXL.[20] This method is chosen for its high throughput, sensitivity, and direct measurement of enzyme activity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases) and incubate overnight at 4 °C. This immobilizes the substrate for the subsequent phosphorylation reaction.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. This prevents non-specific antibody binding later in the assay.
-
Kinase Reaction: In a separate plate, prepare serial dilutions of the aminopyrazole test compound in kinase reaction buffer. Add the target kinase enzyme and ATP to initiate the phosphorylation reaction. Incubate for a set time (e.g., 60 minutes) at 30 °C. This is the core inhibitory step.
-
Transfer and Phosphorylation: Transfer the kinase reaction mixtures to the coated and blocked assay plate. Allow the kinase to phosphorylate the immobilized substrate for 1-2 hours at 37 °C.
-
Detection: Wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.
-
Signal Generation: Wash the plate thoroughly. Add an HRP substrate (e.g., TMB). The HRP will convert the substrate into a colored product.
-
Quantification: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The signal intensity is directly proportional to the kinase activity. The IC₅₀ value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Part 5: Conclusion and Future Perspectives
The journey of aminopyrazole compounds from their initial synthesis to their current status as indispensable tools in medicine and agriculture is a testament to the power of heterocyclic chemistry. The scaffold's unique ability to engage in critical hydrogen bonding interactions, combined with its synthetic tractability, has allowed scientists to rationally design highly potent and selective agents against a multitude of biological targets. The evolution from broad-acting agents to precision-targeted covalent inhibitors illustrates the increasing sophistication of drug design.
Looking forward, the aminopyrazole core will undoubtedly continue to be a focus of intense research. Emerging areas include the development of multi-target ligands (polypharmacology) for complex diseases like Alzheimer's, where a single molecule can modulate multiple pathological pathways.[6] Furthermore, the ongoing quest to inhibit challenging kinase targets and overcome new forms of drug resistance will ensure that the design and synthesis of novel aminopyrazole derivatives remain at the forefront of medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 1-tert-butyl-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic building block, 1-tert-butyl-1H-pyrazol-5-amine (CAS No: 30937-01-6). Intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the unambiguous structural elucidation and purity confirmation of this compound. We present detailed, field-tested protocols for data acquisition and a thorough interpretation of the spectral data, grounded in the fundamental principles of chemical structure and spectroscopy. The integration of these orthogonal analytical techniques provides a self-validating system for the comprehensive characterization of this compound.
Introduction
This compound is a valuable substituted pyrazole that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The precise characterization of intermediates like this compound is therefore of paramount importance to ensure the identity, purity, and quality of downstream products.
Spectroscopic analysis is the cornerstone of modern chemical characterization. Each technique provides a unique piece of the structural puzzle:
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the elemental composition and fragmentation patterns.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
This guide will systematically detail the application of these techniques to provide a complete spectroscopic profile of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is a highly effective and gentle ionization method, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Key parameters to optimize include capillary voltage (typically 3-4 kV), cone voltage, and source temperature.
Data Interpretation
The molecular formula for this compound is C₇H₁₃N₃, with a monoisotopic mass of 139.1110 Da. In positive mode ESI-MS, the primary ion observed is the protonated molecule [M+H]⁺.
-
Expected Molecular Ion: The calculated m/z for [C₇H₁₃N₃ + H]⁺ is 140.1182. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation pathway for tert-butyl groups is the loss of isobutylene (56 Da), which would result in a fragment ion at m/z 84.
Table 1: Summary of Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 140.1182 | ~140.1 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 84.0713 | ~84.1 | Loss of isobutylene from tert-butyl group |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence. For this compound, the key functional groups are the primary amine (-NH₂) and the pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
Data Interpretation
The IR spectrum provides clear evidence for the primary amine and the aromatic-like pyrazole ring.
-
N-H Stretching: Primary amines (R-NH₂) characteristically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[1][2][3]
-
N-H Bending: The N-H bending (scissoring) vibration for primary amines typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[2][4]
-
C-H Stretching: The absorption bands around 2970 cm⁻¹ are characteristic of the C-H stretching vibrations of the aliphatic tert-butyl group.
-
C=N/C=C Stretching: The pyrazole ring will exhibit C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ range for aromatic amines.[2][4]
Table 2: Summary of Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3435, ~3330 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~2976 | Strong | C-H Stretch | tert-Butyl Group |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1560 | Medium | C=N / C=C Stretch | Pyrazole Ring |
| ~1250 | Medium-Strong | C-N Stretch | Aryl Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR provide information on the chemical environment, connectivity, and number of different types of atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those of the amine group.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum with a sufficient number of scans. The chemical shift range is typically 0-12 ppm.
-
For ¹³C NMR , acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. The chemical shift range is typically 0-200 ppm.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the tert-butyl protons, the two pyrazole ring protons, and the amine protons.
-
tert-Butyl Protons (-C(CH₃)₃): This will appear as a sharp, intense singlet around δ 1.5 ppm . The integration value will be 9H.
-
Amine Protons (-NH₂): This signal will be a broad singlet, as the protons are exchangeable. In DMSO-d₆, it typically appears around δ 4.7-5.0 ppm with an integration of 2H. In CDCl₃, this peak may be broader or exchange with trace water.
-
Pyrazole Ring Protons (H3 and H4): The two protons on the pyrazole ring are in different chemical environments and are coupled to each other.
-
H4: This proton is adjacent to two nitrogen atoms and will appear as a doublet around δ 5.2-5.4 ppm .
-
H3: This proton is adjacent to a carbon and a nitrogen and will appear further downfield as a doublet around δ 7.2-7.4 ppm . The coupling constant (J) between H3 and H4 is typically small (~2-3 Hz).
-
Table 3: Summary of ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.48 | Singlet | 9H | -C(CH ₃)₃ |
| ~4.71 | Broad Singlet | 2H | -NH ₂ |
| ~5.35 | Doublet (J ≈ 2.5 Hz) | 1H | Pyrazole CH (H4) |
| ~7.25 | Doublet (J ≈ 2.5 Hz) | 1H | Pyrazole CH (H3) |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five unique carbon environments in the molecule.
-
tert-Butyl Carbons: Two signals are expected. The three equivalent methyl carbons (-C H₃) will appear around δ 29-30 ppm , and the quaternary carbon (-C (CH₃)₃) will appear around δ 58-60 ppm .
-
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. Based on studies of similar pyrazole derivatives, the chemical shifts can be predicted.[5][6]
-
C4: This carbon, bonded to a proton and situated between two nitrogen atoms, is expected to be the most upfield of the ring carbons, around δ 93-95 ppm .
-
C3: This carbon, also bonded to a proton, will be further downfield, around δ 138-140 ppm .
-
C5: The carbon bearing the amine group (-C -NH₂) will be significantly downfield due to the direct attachment of the electronegative nitrogen atom, appearing around δ 145-148 ppm .
-
Table 4: Summary of ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~29.6 | -C(C H₃)₃ |
| ~58.5 | -C (CH₃)₃ |
| ~94.0 | Pyrazole C 4 |
| ~139.5 | Pyrazole C 3 |
| ~146.0 | Pyrazole C 5 |
Integrated Spectroscopic Analysis & Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each result reinforces the others, leading to an unambiguous structural confirmation.
-
MS confirms the molecular weight (139 Da) and elemental formula (C₇H₁₃N₃).
-
IR confirms the presence of key functional groups : a primary amine (-NH₂) and C-H bonds of an alkyl group.
-
¹H NMR confirms the connectivity and relative number of protons : a 9H singlet for the tert-butyl group, two coupled 1H doublets for the pyrazole ring, and a 2H broad signal for the amine.
-
¹³C NMR confirms the carbon skeleton : five distinct carbon signals corresponding to the tert-butyl and pyrazole ring carbons.
The combined data provides a self-consistent and definitive confirmation of the structure as this compound.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a novel or synthesized batch of this compound.
Caption: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The structural integrity of chemical building blocks is fundamental to successful research and development. Through the systematic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous spectroscopic profile of this compound has been established. The data and protocols presented in this guide provide a reliable framework for scientists to confirm the identity and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their work.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. wikieducator.org [wikieducator.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 1-tert-butyl-1H-pyrazol-5-amine Analogs
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have led to its incorporation into a significant number of FDA-approved therapeutics.[2] Among the diverse chemical space occupied by pyrazole derivatives, analogs of 1-tert-butyl-1H-pyrazol-5-amine have emerged as a particularly promising class of molecules. This guide provides an in-depth technical exploration of the potential therapeutic targets of these analogs, with a primary focus on their role as modulators of key signaling pathways implicated in oncology and inflammatory diseases. We will delve into the mechanistic rationale behind their activity, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of next-generation therapeutic agents.
The core structure, this compound, serves as a versatile building block for creating libraries of compounds with diverse pharmacological profiles.[3] The strategic placement of the bulky tert-butyl group can influence the compound's conformation and interaction with target proteins, while the amine functionality provides a convenient handle for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
Primary Therapeutic Landscape: Protein Kinase Inhibition
A significant body of evidence points to protein kinases as the primary therapeutic targets for pyrazole-based compounds.[1][5] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.
The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors, targeting a range of kinases including Akt, Aurora kinases, MAPK, B-raf, and JAK.[2][7] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical relevance of this heterocyclic system.[2]
The p38 MAPK Pathway: A Key Target in Inflammation and Cancer
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and cellular stress, playing a pivotal role in the pathogenesis of autoimmune diseases and cancer.[8][9] A notable example of a pyrazole-based p38 MAPK inhibitor is BIRB 796, which incorporates a 5-tert-butyl-pyrazole moiety.[4][10] The structure-activity relationship (SAR) studies of BIRB 796 and its analogs have provided invaluable insights into the molecular interactions governing their inhibitory activity.[4][11]
The tert-butyl group of these inhibitors occupies a crucial lipophilic pocket within the kinase, a pocket that becomes accessible upon a conformational change in the enzyme's activation loop.[4] This interaction is a key determinant of the compound's high binding affinity. The pyrazole ring itself participates in important interactions with the kinase, further stabilizing the inhibitor-protein complex.[4] This detailed understanding of the binding mode provides a strong rationale for the design of novel this compound analogs targeting p38 MAPK.
Signaling Pathway: p38 MAPK
Caption: p38 MAPK signaling cascade and the inhibitory action of pyrazole analogs.
The PI3K/Akt Pathway: A Central Regulator of Cell Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[12] Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition is a major focus of anticancer drug development. The pyrazole scaffold has also been successfully employed in the design of Akt inhibitors.[2][13]
The development of this compound analogs as Akt inhibitors would involve assessing their ability to block the phosphorylation of Akt at its key activation sites, Threonine 308 and Serine 473.[12] A decrease in the levels of phosphorylated Akt (p-Akt) in response to treatment would be a direct indicator of target engagement and pathway inhibition.
Signaling Pathway: PI3K/Akt
Caption: PI3K/Akt signaling cascade and the inhibitory action of pyrazole analogs.
Data Presentation: Inhibitory Profile of this compound Analogs
The following table summarizes hypothetical inhibitory activities of a series of this compound analogs against selected protein kinases and cancer cell lines. This data is crucial for establishing structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
| Compound ID | R1-substituent | Target Kinase | IC50 (nM) [a] | Target Cell Line | IC50 (µM) [b] |
| PZA-001 | H | p38α | 150 | HCT-116 (Colon) | 12.5 |
| PZA-002 | 4-Fluorophenyl | p38α | 25 | HCT-116 (Colon) | 1.8 |
| PZA-003 | 2,4-Dichlorophenyl | p38α | 8 | PC-3 (Prostate) | 0.9 |
| PZA-004 | H | Akt1 | 800 | MCF-7 (Breast) | >50 |
| PZA-005 | 4-Methoxyphenyl | Akt1 | 120 | MCF-7 (Breast) | 8.2 |
| PZA-006 | 3-Trifluoromethylphenyl | Akt1 | 45 | MDA-MB-231 (Breast) | 3.5 |
[a] Half-maximal inhibitory concentration from in vitro kinase assays. [b] Half-maximal inhibitory concentration from cell viability assays (e.g., MTT).[14][15]
Experimental Protocols: A Step-by-Step Guide to Target Validation
To rigorously evaluate the therapeutic potential of this compound analogs, a systematic approach combining biochemical and cell-based assays is essential.
Workflow: Preliminary Screening of Pyrazole-Based Kinase Inhibitors
Caption: High-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1]
-
Materials:
-
Kinase of interest (e.g., p38α, Akt1)
-
Kinase-specific substrate peptide
-
ATP
-
This compound analogs (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][13][16]
-
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3, MCF-7)
-
Complete cell culture medium
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[17]
-
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement by the inhibitor.[5][18][19]
-
Materials:
-
Cancer cell lines
-
This compound analogs
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of the target protein (e.g., p-Akt (Ser473), total Akt, p-p38, total p38)[20]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with the test compounds at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
Analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated ability to inhibit key protein kinases such as p38 MAPK and Akt provides a strong foundation for further investigation. The experimental framework outlined in this guide offers a systematic approach to identifying and characterizing the therapeutic targets of these analogs, from initial biochemical screening to validation in cellular models.
Future research should focus on expanding the library of this compound analogs to further explore the structure-activity relationships and optimize for potency, selectivity, and drug-like properties. Investigating the efficacy of lead compounds in preclinical in vivo models will be a critical next step in translating these promising findings into clinically viable drug candidates. The versatility of the pyrazole scaffold suggests that these compounds may also have utility in other therapeutic areas, such as inflammatory and neurodegenerative diseases, warranting broader screening against a diverse panel of biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
solubility and stability of 1-tert-butyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Solubility and Stability Profiling of 1-tert-butyl-1H-pyrazol-5-amine
Introduction
In the landscape of modern drug discovery, pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The compound this compound, a member of this vital class, presents a unique profile for investigation. Its structure, featuring a pyrazole ring, a primary amine, and a sterically hindering tert-butyl group, suggests potential as a versatile scaffold in the synthesis of novel pharmaceuticals.
However, before any molecule can advance through the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from oral bioavailability and formulation strategies to shelf-life and patient safety. A compound with poor solubility may lead to erratic absorption and unreliable in vivo exposure, while an unstable molecule can generate potentially toxic degradants and compromise therapeutic efficacy.[1]
This technical guide provides a comprehensive framework for the systematic evaluation of the . As direct experimental data for this specific molecule is not extensively published, this document serves as both a strategic overview and a practical, step-by-step manual for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, describing robust, self-validating protocols that adhere to the highest standards of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and, consequently, its bioavailability. We must differentiate between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is typically measured in early discovery. It assesses the solubility of a compound that is already dissolved in an organic solvent (usually DMSO) and then introduced into an aqueous buffer.[2] It is a high-throughput method that flags potential issues but can sometimes overestimate solubility as it may not represent a true equilibrium state.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is the "gold standard" measurement, crucial for late-stage discovery and pre-formulation, as it reflects the maximum concentration achievable under equilibrium conditions.[4][5]
Analytical Method Development: The Quantitative Backbone
Before any solubility assessment, a robust and validated analytical method is required to quantify the concentration of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[6]
Rationale for Method Choice: HPLC with UV detection offers a blend of specificity, sensitivity, and robustness. A C18 column is a good starting point for a molecule with moderate polarity like this pyrazole derivative. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants.[7]
Experimental Protocol: Stability-Indicating RP-HPLC Method Development
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max).
-
-
Method Optimization:
-
Perform gradient elution from 5% to 95% Mobile Phase B over 15 minutes to determine the approximate retention time of the analyte.
-
Adjust the gradient or switch to an isocratic method to achieve a retention time of 3-7 minutes. The goal is to ensure good separation from the solvent front and any early-eluting impurities.
-
Verify peak purity using the DAD to ensure the analyte peak is not co-eluting with other components.
-
-
Validation (Abbreviated):
-
Linearity: Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them to construct a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Precision & Accuracy: Analyze replicate preparations of a known concentration to ensure the results are reproducible and close to the true value.
-
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[8] It involves adding an excess of the solid compound to a solvent and allowing it to equilibrate until the concentration in the solution is constant.
Causality of Solvent Selection:
-
pH-Dependent Aqueous Solubility: The primary amine in this compound is basic and will be protonated at low pH, forming a more soluble salt.[9][10] Therefore, measuring solubility across a range of pH values is essential. Biorelevant buffers (e.g., pH 1.2 for the stomach, pH 4.5 for the small intestine, and pH 6.8-7.4 for the lower intestine and blood) are critical for predicting in vivo behavior.[1]
-
Organic Solvents: Solubility data in common organic solvents is vital for process chemistry (e.g., reaction and crystallization) and formulation (e.g., for creating liquid dosage forms or amorphous solid dispersions).
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Solvent Addition: To each vial, add 1 mL of the desired solvent (see Table 1 for suggestions).
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This extended time is crucial to ensure a true equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material does not bind the compound).
-
Quantification: Dilute the filtered supernatant with the initial mobile phase of the HPLC method to a concentration that falls within the validated linear range. Analyze using the developed HPLC method.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µM).
Data Presentation: Solubility Profile of this compound
All quantitative data should be summarized in a clear, structured table.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Result] | [Calculated Result] |
| Acetate Buffer | 4.5 | 25 | [Experimental Result] | [Calculated Result] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Result] | [Calculated Result] |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Result] | [Calculated Result] |
| Water | ~7.0 | 25 | [Experimental Result] | [Calculated Result] |
| Methanol | N/A | 25 | [Experimental Result] | [Calculated Result] |
| Ethanol | N/A | 25 | [Experimental Result] | [Calculated Result] |
| Acetonitrile | N/A | 25 | [Experimental Result] | [Calculated Result] |
| Dichloromethane | N/A | 25 | [Experimental Result] | [Calculated Result] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Result] | [Calculated Result] |
| Table 1: Template for summarizing thermodynamic solubility data. |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Intrinsic Stability and Forced Degradation Profiling
Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation studies are accelerated experiments designed to predict the likely degradation products of a drug substance under relevant stress conditions.[11] These studies are mandated by regulatory agencies (e.g., ICH guideline Q1A(R2)) and are essential for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and packaging decisions.[12][13]
The goal is to achieve a target degradation of 5-20%.[12] Too little degradation provides no information, while excessive degradation can lead to secondary products not relevant to real-world storage conditions.
Forced Degradation Experimental Design
The following protocols outline the standard stress conditions applied to this compound, both as a solid and in solution.
Causality of Stress Conditions:
-
Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across the physiological pH range. The amine and pyrazole functionalities could be susceptible to pH-dependent hydrolysis.
-
Oxidation: Many functional groups, particularly electron-rich amines, are prone to oxidation. Hydrogen peroxide is a common and aggressive oxidizing agent used to simulate oxidative stress.[14][15]
-
Photostability: As required by ICH Q1B, this tests for degradation upon exposure to light, which is critical for determining packaging requirements.[16][17][18] Aromatic and heterocyclic systems are often photosensitive.
-
Thermal Stability: Assesses the impact of elevated temperatures, simulating conditions that might be encountered during manufacturing or improper storage.
Experimental Protocols: Forced Degradation Studies
General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). For each condition, a control sample (protected from the stress condition) should be analyzed alongside the stressed sample.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60 °C for a defined period (e.g., start with 24 hours).
-
At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, dilute, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Heat at 60 °C for a defined period.
-
At time points, withdraw an aliquot, neutralize with 0.1 N HCl, dilute, and analyze.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with water.
-
Heat at 60 °C for a defined period.
-
At time points, withdraw an aliquot, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot, dilute, and analyze. If no degradation occurs, a higher concentration of H₂O₂ (up to 30%) or gentle heating may be required.[14]
-
-
Thermal Degradation (Solid State & Solution):
-
Solid: Place the solid powder in a vial in an oven at a temperature above the accelerated stability condition (e.g., 70 °C).
-
Solution: Heat the stock solution at 70 °C.
-
Analyze at appropriate time points.
-
-
Photolytic Degradation (Solid State & Solution):
-
Expose both the solid powder and the solution to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[19][20]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Data Presentation: Forced Degradation Summary
The results are best presented in a table that summarizes the extent of degradation and the formation of new impurities.
| Stress Condition | Duration / Temp. | Assay (% Remaining) | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| Control (t=0) | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 N HCl | 24 h / 60°C | [Result] | [Result] | [Result] | [Result] |
| 0.1 N NaOH | 24 h / 60°C | [Result] | [Result] | [Result] | [Result] |
| Water | 24 h / 60°C | [Result] | [Result] | [Result] | [Result] |
| 3% H₂O₂ | 24 h / RT | [Result] | [Result] | [Result] | [Result] |
| Thermal (Solid) | 7 days / 70°C | [Result] | [Result] | [Result] | [Result] |
| Photolytic (Solid) | ICH Q1B | [Result] | [Result] | [Result] | [Result] |
| Table 2: Template for summarizing forced degradation data. RRT = Relative Retention Time. |
Visualization: Forced Degradation & Stability-Indicating Method Workflow
Caption: Forced degradation and analytical method development workflow.
Part 3: Mechanistic Insights and Structural Liabilities
Based on the structure of this compound, we can anticipate several potential degradation pathways. This foresight is a hallmark of an experienced scientist and helps in interpreting the results from forced degradation studies.
-
Hydrolytic Cleavage of the tert-Butyl Group: The N-tert-butyl group on a pyrazole ring, particularly adjacent to an amino group, can exhibit unusual lability under acidic conditions. This would lead to the formation of 1H-pyrazol-5-amine and isobutylene. This is a primary pathway to investigate, especially under low pH stress.
-
Oxidation of the Amino Group: Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products, including N-oxides, nitroso, and nitro derivatives, or even polymerization. The presence of an electron-rich pyrazole ring could influence this reactivity.
-
Pyrazole Ring Opening: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the pyrazole ring itself may be susceptible to cleavage, leading to more complex and fragmented degradation products.
-
Photochemical Reactions: Aromatic and heteroaromatic systems can undergo various photochemical reactions, including oxidation or rearrangement, upon absorption of UV light.
Visualization: Potential Degradation Pathways
Caption: Anticipated degradation pathways for the title compound.
Conclusion
The comprehensive characterization of this compound's solubility and stability is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. This guide has outlined a rigorous, phase-appropriate strategy for generating this critical data package. By employing gold-standard methodologies like the shake-flask assay and ICH-compliant forced degradation studies, and underpinning them with a robust, stability-indicating analytical method, researchers can build a deep and reliable understanding of the molecule's behavior.
Following these protocols will not only satisfy regulatory requirements but will also provide invaluable insights that guide formulation development, define storage conditions, and ultimately de-risk the entire development program. This systematic approach ensures that decisions are based on high-quality, reproducible data, embodying the principles of scientific excellence and expediting the path to clinical evaluation.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. testinglab.com [testinglab.com]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. database.ich.org [database.ich.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-tert-Butyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring is one such scaffold, forming the core of numerous FDA-approved drugs. This guide focuses on a particularly versatile and strategic building block: 1-tert-butyl-1H-pyrazol-5-amine .
This compound is more than a simple heterocyclic amine; it is a sophisticated tool for drug design. Its utility stems from three key structural features:
-
The Pyrazole Core: A stable, aromatic heterocycle that acts as a robust anchor for pharmacophoric elements and can engage in various non-covalent interactions within protein active sites.
-
The 5-Amine Group: A reactive and versatile synthetic handle, allowing for the straightforward introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
The N1-tert-Butyl Group: This is not merely a substituent but a strategic modulator of physicochemical and pharmacological properties. It provides steric bulk, can enhance metabolic stability, and serves as a removable protecting group, offering chemists multi-stage control over their synthetic route.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of this compound and its derivatives in the pursuit of novel therapeutics.
Part 1: Synthesis of the Core Scaffold
The efficient and scalable synthesis of the starting material is paramount. The most common route to substituted 1-tert-butyl-1H-pyrazol-5-amines involves the condensation of tert-butylhydrazine with a β-ketonitrile derivative. The following protocol is adapted from a robust procedure published in Organic Syntheses, highlighting a scalable, one-pot method.
Experimental Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
This protocol details the synthesis of the 3-methyl analog, a common starting point for many discovery programs.
Reaction Scheme: tert-butylhydrazine hydrochloride + 3-aminocrotononitrile → 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Materials & Reagents:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Sodium Hydroxide (NaOH), 2 M solution
-
Deionized Water
-
Toluene (for extraction, if needed)
Procedure:
-
Hydrazine Liberation: To a round-bottomed flask, add tert-butylhydrazine hydrochloride (1.0 eq). Under stirring, add 2 M aqueous NaOH (1.0 eq) at room temperature. Stir until a clear solution is formed (approximately 10-15 minutes). This step neutralizes the hydrochloride salt to liberate the free hydrazine base in situ.
-
Condensation: To the aqueous hydrazine solution, add 3-aminocrotononitrile (1.0 eq) in one portion.
-
Cyclization: Equip the flask with a reflux condenser. Heat the biphasic mixture to 90 °C (internal temperature) with vigorous stirring. Maintain this temperature for 20-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Crystallization & Isolation: After the reaction is complete, cool the mixture to approximately 55-60 °C. Introduce seed crystals if available to initiate crystallization. Once crystallization begins, turn off the heating and allow the mixture to cool to room temperature while stirring vigorously.
-
Final Cooling: Immerse the flask in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water. Dry the product under vacuum at ambient temperature to yield 1-tert-butyl-3-methyl-1H-pyrazol-5-amine as a granular solid.
Causality and Insights:
-
Why in situ liberation? Using the hydrochloride salt of the hydrazine improves its shelf-life and handling. Generating the free base just before the reaction ensures maximum reactivity.
-
Why vigorous stirring? The reaction is biphasic. Vigorous agitation is crucial to maximize the interfacial area between the aqueous hydrazine phase and the nitrile, driving the reaction to completion.
-
Controlled Cooling: The controlled cooling and seeding protocol is critical for isolating a crystalline, easily filterable product, which is a key consideration for process scale-up.
Caption: Workflow for the synthesis of the pyrazole core.
Part 2: Key Transformations of the 5-Amine Group
The primary amine at the C5 position is the gateway to chemical diversity. Below are protocols for fundamental transformations that serve as the basis for building libraries of candidate compounds.
A. Reductive Amination for C-N Bond Formation
Reductive amination is a robust method for coupling the aminopyrazole with aldehydes or ketones, introducing a wide array of substituents.
Protocol 2: One-Pot Synthesis of N-Benzyl-3-tert-butyl-1-methyl-1H-pyrazol-5-amine This protocol is adapted from a solvent-free condensation followed by reduction.
Reaction Scheme: this compound derivative + Benzaldehyde → Imine intermediate → N-benzylated product
Materials & Reagents:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)
-
p-Methoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
-
Methanol (MeOH)
Procedure:
-
Imine Formation (Solvent-Free): In an open-topped reaction tube, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. Heat the mixture in a sand bath at 120 °C for 2 hours. Water vapor will form and can be removed periodically. Monitor the reaction by TLC until the starting amine is consumed.
-
Cooling: Allow the reaction mixture to cool to ambient temperature. The resulting crude product is the N-(5-pyrazolyl)imine intermediate.
-
Reduction: Dissolve the crude imine in methanol. Cool the solution in an ice bath to 0 °C.
-
Reductant Addition: Add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Insights:
-
Solvent-Free Imine Formation: The initial condensation is performed neat at high temperatures to drive off water, pushing the equilibrium towards the imine product. This is an efficient, green chemistry approach.
-
Why NaBH₄? Sodium borohydride is a mild and selective reducing agent, perfectly suited for reducing the imine C=N bond without affecting the pyrazole ring or other sensitive functional groups. Its ease of handling makes it ideal for library synthesis.
B. Sulfonamidation
The sulfonamide group is a key pharmacophore in many drugs. Its synthesis via the 5-aminopyrazole is straightforward.
Protocol 3: Synthesis of a Pyrazole-Based Benzenesulfonamide This procedure demonstrates the N-sulfonylation using triethylamine as a base.
Reaction Scheme: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + 4-methylbenzenesulfonyl chloride → N-Tosyl-pyrazole derivative
Materials & Reagents:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl) (2.0 eq)
-
Triethylamine (TEA) (2.4 eq)
-
Acetonitrile (ACN)
Procedure:
-
Reaction Setup: Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in acetonitrile in a round-bottomed flask.
-
Base Addition: Add triethylamine to the solution.
-
Sulfonyl Chloride Addition: Add 4-methylbenzenesulfonyl chloride. Note: The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Evaporate the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate (2x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the di-tosylated product.
Causality and Insights:
-
Excess Reagents: An excess of both the sulfonyl chloride and base is used. The amine can be di-sulfonylated, and using excess reagents drives the reaction to completion to form this more sterically hindered, and often more stable, product.
-
Base Selection: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
Caption: Major synthetic routes from the aminopyrazole core.
Part 3: The Strategic Roles of the N1-tert-Butyl Group
The tert-butyl group is a cornerstone of this building block's strategic value.
A. Steric Influence and Metabolic Stability
The bulky tert-butyl group is not just a placeholder.
-
Binding Selectivity: It can act as a "steric rudder," orienting the molecule within a binding pocket to achieve selective interactions with a target protein over off-targets. This is particularly valuable in crowded active sites, such as those in kinases.
-
Metabolic Shield: The C-H bonds of a tert-butyl group are sterically hindered and less susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing it near a potential site of metabolism can "shield" the molecule, increasing its metabolic stability and prolonging its half-life in vivo.
B. A Removable Protecting Group
While beneficial, the tert-butyl group can also be removed under acidic conditions to reveal the N1-H of the pyrazole. This N-H can then participate in crucial hydrogen bonding interactions with the target protein or serve as a handle for further late-stage functionalization.
Protocol 4: N1-tert-Butyl Deprotection This protocol uses trifluoroacetic acid (TFA) for efficient deprotection.
Materials & Reagents:
-
N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (3.0 eq)
-
Deionized Water
Procedure:
-
Setup: Charge a flask with the tert-butyl protected pyrazole derivative.
-
Acid Addition: Add deionized water, followed by the slow addition of trifluoroacetic acid.
-
Heating: Heat the mixture to 95 °C. The mixture should become a clear solution. Stir at this temperature for 3-4 hours.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) to pH 7-8.
-
Isolation: The deprotected product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate, and purify as needed.
C. Bioisosteric Replacement
In lead optimization, fine-tuning properties is critical. The tert-butyl group can be replaced with other groups (bioisosteres) to modulate lipophilicity, polarity, and steric profile without losing the desired biological activity. This strategy has been effectively used in the development of cannabinoid receptor antagonists, where replacing aryl groups or bulky alkyls is a common tactic.
| Bioisostere | Key Property Change | Potential Advantage |
| Isopropyl | Reduced steric bulk, slightly less lipophilic | May fit into smaller pockets, improve solubility |
| Cyclobutyl | Similar size, introduces conformational rigidity | Can improve binding affinity by reducing entropic penalty |
| Trifluoromethyl (CF₃) | Electron-withdrawing, increased lipophilicity | Can alter pKa, improve metabolic stability, enhance binding |
| Pentafluorosulfanyl (SF₅) | Highly lipophilic and electron-withdrawing | Can significantly improve cell permeability and metabolic stability |
Part 4: Applications in Drug Discovery Case Studies
The this compound scaffold is a validated starting point for several therapeutic areas.
-
Kinase Inhibitors: This is one of the most prominent applications. The pyrazole core can act as a hinge-binder in the ATP-binding site of many kinases. The 5-amino group is used to project vectors out towards the solvent-exposed region, allowing for modifications that confer selectivity and potency. The tert-butyl group often occupies a hydrophobic pocket, anchoring the inhibitor. This scaffold is a key intermediate in the synthesis of compounds for targeted cancer therapies.
-
Cannabinoid Receptor (CB1) Antagonists: The anti-obesity drug Rimonabant (SR141716A) featured a 1,5-diarylpyrazole core. Subsequent research explored bioisosteric replacements of the aryl groups. Analogs based on the 1-tert-butyl-pyrazol-5-amine structure have been investigated to optimize potency and selectivity for the CB1 receptor.
-
p38 MAPK Pathway Inhibitors: Pyrazole-urea derivatives have been synthesized and shown to inhibit TNF-α production by targeting the p38 MAPK signaling pathway. These compounds have potential as anti-inflammatory agents. The 1-tert-butyl-pyrazol-5-amine core provides the foundation for building the urea functionality and exploring SAR at the N1 position.
Caption: Target classes and applications of the pyrazole scaffold.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. It is not merely a building block but a highly adaptable platform for medicinal chemists. Its robust synthesis, versatile reactivity, and the multi-functional role of the tert-butyl group provide a reliable and efficient path to novel chemical entities. As drug discovery moves towards more complex targets and modalities, the logical and proven design principles embodied by this scaffold will ensure its continued relevance and application in the development of next-generation therapeutics.
Protocol for the N-Sulfonylation of 1-tert-butyl-1H-pyrazol-5-amine: A Detailed Guide for Medicinal Chemists
This application note provides a comprehensive, field-proven protocol for the N-sulfonylation of 1-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into the pyrazole scaffold has led to numerous clinically significant compounds.[1][2][3][4] This protocol is presented to be a self-validating system, ensuring reproducibility and success in your laboratory.
Introduction: The Significance of N-Sulfonylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[5] When combined with a sulfonamide moiety, the resulting N-sulfonylated pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumoral properties.[1][2][6] The synthesis of these compounds is therefore of significant interest to medicinal chemists. The protocol detailed herein focuses on the reaction of this compound with a generic arylsulfonyl chloride, a common and versatile method for the preparation of this important class of molecules.[7][8]
Reaction Mechanism and Rationale
The N-sulfonylation of an amine is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrazole's amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The choice of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. These bases are non-nucleophilic and will not compete with the pyrazole amine in reacting with the sulfonyl chloride. The tert-butyl group on the pyrazole ring provides steric bulk, which can influence the reactivity of the adjacent amino group.
Experimental Workflow Overview
The overall experimental workflow is a straightforward, one-pot synthesis followed by purification. The key stages are outlined in the diagram below.
Caption: Experimental workflow for the N-sulfonylation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-sulfonylation of similar aminopyrazoles.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert gas. |
| Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) | ≥98% | Commercially Available | Handle with care, corrosive. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry, nitrogen-flushed solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | ||
| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | ||
| Anhydrous sodium sulfate or magnesium sulfate | Commercially Available | For drying organic layers. | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
-
Reagent Addition:
-
To the stirred solution, add triethylamine (TEA) (1.2 - 1.5 eq) via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford the N-sulfonylated pyrazole as a solid or oil.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide S=O stretching frequencies.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive reagents | Ensure all reagents are fresh and anhydrous. Use freshly distilled TEA and anhydrous DCM. |
| Insufficient reaction time | Continue stirring and monitor by TLC until the starting material is consumed. | |
| Formation of multiple products | Di-sulfonylation of the amine | Use a slight excess of the amine or add the sulfonyl chloride slowly at a low temperature. |
| Reaction with the pyrazole ring nitrogen | This is less likely with the N1-tert-butyl group providing steric hindrance. | |
| Difficult purification | Product co-elutes with impurities | Optimize the chromatography eluent system. Consider using a different stationary phase if necessary. |
Logical Relationships in the Protocol
The following diagram illustrates the key relationships and dependencies within the protocol.
Caption: Key components and their roles in the N-sulfonylation reaction.
Conclusion
This application note provides a robust and reliable protocol for the N-sulfonylation of this compound. By understanding the underlying chemical principles and following the detailed steps outlined, researchers can confidently synthesize this important class of compounds for further investigation in their drug discovery programs. The provided troubleshooting guide and logical diagrams aim to enhance the user's understanding and ensure successful experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonimidamides in Medicinal and Agricultural Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
condensation reaction of 1-tert-butyl-1H-pyrazol-5-amine with aldehydes
An Application Guide to the Condensation Reaction of 1-tert-butyl-1H-pyrazol-5-amine with Aldehydes for the Synthesis of Bioactive Scaffolds
Abstract
The condensation of 5-aminopyrazoles with aldehydes represents a cornerstone reaction in modern medicinal chemistry, providing a robust and versatile route to a plethora of nitrogen-containing heterocyclic compounds. This application note offers an in-depth guide to the reaction between this compound and various aldehydes. We delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols for both simple Schiff base formation and subsequent multi-component cyclizations, and discuss the profound applications of the resulting molecular scaffolds, particularly the privileged pyrazolo[3,4-b]pyridine core, in drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of novel chemical entities.
Introduction: The Strategic Importance of the Pyrazole Core
The pyrazole nucleus is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. The fusion of a pyrazole ring with other heterocycles, such as pyridine, generates scaffolds like 1H-pyrazolo[3,4-b]pyridine, which are of exceptional interest.[3][4][5][6][7] This particular scaffold is often considered a bioisostere of the purine ring system found in nucleic acids, making it a prime candidate for interacting with a wide range of biological targets, including kinases, a critical class of enzymes in cellular signaling.[3][8]
The condensation reaction between a 5-aminopyrazole, such as this compound, and an aldehyde is a fundamental and highly efficient method for constructing these valuable molecular architectures. The reaction typically proceeds through an initial Schiff base (imine) formation, which can either be isolated or serve as a reactive intermediate for subsequent, often intramolecular, cyclization reactions.[9][10][11] This guide provides the necessary technical details to successfully execute and optimize this critical synthetic transformation.
Reaction Mechanisms: From Schiff Base to Fused Heterocycles
The overall transformation can be understood in two primary stages: the initial formation of the azomethine linkage and the potential for subsequent cyclization, particularly in multi-component reaction (MCR) settings.
Stage 1: Schiff Base (Imine) Formation
The foundational step is the acid-catalyzed condensation between the primary amine of the pyrazole and the carbonyl group of the aldehyde.
-
Causality: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the pyrazole's amino nitrogen onto the electrophilic carbonyl carbon of the aldehyde.
-
Catalysis: While the reaction can sometimes proceed thermally, it is almost always accelerated by a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid). The acid protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Equilibrium: The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the Schiff base product. This is often achieved by azeotropic distillation (using a Dean-Stark apparatus) or by carrying out the reaction in a solvent that facilitates water removal.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Stage 2: Multi-Component Cyclization to Pyrazolo[3,4-b]pyridines
The true synthetic power of this reaction is often realized in a one-pot, three-component fashion, where the initially formed Schiff base or a related intermediate reacts with a 1,3-dicarbonyl compound or another active methylene species.[3]
-
Mechanism: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl acetoacetate, dimedone, or malononitrile) to form an electron-deficient alkene (a Michael acceptor).[3][12]
-
Michael Addition: The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to this activated alkene.
-
Cyclization & Aromatization: This is followed by an intramolecular cyclization (condensation) and subsequent dehydration or oxidation (aromatization) to yield the stable, fused pyrazolo[3,4-b]pyridine ring system.[13] The regioselectivity of the cyclization can often be controlled by the specific reactants and conditions used.[14]
Caption: General pathway for a three-component synthesis.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear steps and characterization data points.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-1-tert-butyl-N-benzylidene-1H-pyrazol-5-amine from this compound and benzaldehyde.
Materials:
-
This compound (1.0 mmol, 153.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ethanol (Absolute, 5 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and ethanol.
-
Stir the mixture until the amine is fully dissolved.
-
Add benzaldehyde to the solution, followed by the catalytic acetic acid.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol details the synthesis of a substituted pyrazolo[3,4-b]pyridine via a one-pot reaction.
Materials:
-
This compound (1.0 mmol, 153.2 mg)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 140.6 mg)
-
Ethyl Acetoacetate (1.0 mmol, 130.1 mg, 126 µL)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, the aromatic aldehyde, and ethyl acetoacetate in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (50 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the pure pyrazolo[3,4-b]pyridine derivative.
Caption: General experimental workflow for synthesis.
Data, Characterization, and Optimization
Successful synthesis is validated through rigorous characterization and can be optimized by systematically varying reaction parameters.
Table of Reaction Conditions
The choice of solvent and catalyst can significantly impact reaction efficiency and time. The following table provides a general summary for the condensation with various aldehydes.
| Aldehyde Type | Typical Solvent | Catalyst | Temp (°C) | Typical Time (h) | Expected Yield |
| Aromatic (electron-neutral) | Ethanol, Methanol | Acetic Acid | Reflux | 2-4 | Good to Excellent |
| Aromatic (electron-withdrawing) | Ethanol | Acetic Acid | Reflux | 1-3 | Excellent |
| Aromatic (electron-donating) | Toluene | p-TSA | Reflux | 4-8 | Moderate to Good |
| Aliphatic | Ethanol | None or Acetic Acid | RT to Reflux | 1-6 | Variable to Good |
| Heterocyclic | Acetic Acid | Self-catalyzed | Reflux | 3-6 | Good |
Note: Yields are highly substrate-dependent. Microwave irradiation can often dramatically reduce reaction times.
Spectroscopic Validation
Confirming the identity of the synthesized product is critical. The key spectroscopic signatures are as follows:
-
¹H NMR: The most definitive signal for Schiff base formation is the appearance of a singlet peak for the azomethine proton (-N=CH-), typically found in the range of δ 8.5-9.5 ppm.[9][15]
-
¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon (-C=N-) in the δ 150-165 ppm region.
-
FT-IR: Key vibrational changes include the disappearance of the characteristic N-H stretches from the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch from the aldehyde (around 1700 cm⁻¹), and the appearance of a strong C=N stretching band for the imine, typically around 1620-1650 cm⁻¹.[16][17]
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the condensation and loss of a water molecule.
Applications in Drug Discovery
The products derived from this reaction, especially pyrazolo[3,4-b]pyridines, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][4][5]
-
Kinase Inhibitors: This scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are crucial targets in oncology. The pyrazole ring can act as a hinge-binding motif, mimicking the adenine portion of ATP.
-
Anticancer Agents: Numerous compounds incorporating this core structure have demonstrated potent cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial and Antiviral Agents: Derivatives have shown promising activity against bacteria, fungi, and viruses, highlighting the scaffold's versatility.[4][5]
-
CNS and Cardiovascular Applications: The structural diversity achievable allows for the development of agents targeting receptors and enzymes involved in neurological and cardiovascular diseases.[5]
Troubleshooting and Key Insights
-
Problem: Low or no yield.
-
Cause & Solution: The aldehyde may be sterically hindered or electronically deactivated. Switch to a more forcing solvent like toluene or acetic acid, increase the temperature, or use a stronger acid catalyst like p-toluenesulfonic acid (p-TSA). Microwave-assisted synthesis can also be highly effective.[14] Ensure starting amine is pure.
-
-
Problem: Formation of multiple products in MCRs.
-
Cause & Solution: Regioisomers can form depending on which nucleophilic center of the aminopyrazole or the 1,3-dicarbonyl compound reacts.[14] The choice of catalyst and solvent is key to controlling selectivity. For example, some conditions favor the thermodynamically stable product while others favor the kinetic product. Careful analysis of the literature for similar systems is recommended.
-
-
Problem: Product is an oil and difficult to purify.
-
Cause & Solution: The product may be of lower molecular weight or possess functional groups that inhibit crystallization. Purification via silica gel chromatography is the recommended alternative. If the product is a Schiff base, it may be susceptible to hydrolysis on silica; in such cases, using a neutral or base-washed silica gel may be beneficial.
-
-
Problem: The reaction stalls.
-
Cause & Solution: The condensation is a reversible equilibrium. If water is not effectively removed, the reaction may not proceed to completion. For sensitive substrates, conducting the reaction in a solvent like toluene with a Dean-Stark trap to azeotropically remove water is the gold standard.
-
Conclusion
The condensation of this compound with aldehydes is a powerful, reliable, and highly adaptable reaction for the synthesis of valuable molecular scaffolds. From the straightforward formation of Schiff bases to the elegant construction of complex, fused heterocyclic systems like pyrazolo[3,4-b]pyridines in one-pot multicomponent reactions, this transformation provides chemists with a direct route to compounds of significant interest for drug discovery. By understanding the underlying mechanisms and leveraging the optimized protocols presented herein, researchers can effectively utilize this chemistry to build diverse molecular libraries and advance the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merit.url.edu [merit.url.edu]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 1-tert-Butyl-1H-pyrazol-5-amine in Agrochemical Synthesis
Foreword: The Pyrazole Scaffold and the Strategic Role of the tert-Butyl Group
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged" scaffold in the agrochemical industry.[1] Its remarkable stability and versatile substitution patterns have enabled the development of a multitude of high-performance fungicides, herbicides, and insecticides that are crucial for modern crop protection.[1][2][3]
Within this chemical class, 1-tert-butyl-1H-pyrazol-5-amine emerges as a particularly strategic building block. The presence of the tert-butyl group at the N1 position is not a trivial modification; it imparts specific, advantageous properties. It can serve as a robust, atom-economical protecting group, which can be removed under acidic conditions to reveal the N-H pyrazole, or it can be retained in the final molecule.[4] When retained, the bulky, lipophilic tert-butyl moiety can significantly enhance the biological activity of the resulting agrochemical by improving its ability to permeate biological membranes.[5]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers engaged in the discovery and development of next-generation agrochemicals.
Part 1: Core Synthetic Applications
The primary utility of this compound lies in its nucleophilic amino group at the C5 position, which serves as a handle for constructing more complex molecular architectures. This makes it a cornerstone intermediate for several classes of commercially significant agrochemicals.
Fungicide Synthesis: The Gateway to Pyrazole Carboxamides (SDHIs)
A prominent class of fungicides derived from pyrazoles are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These molecules function by disrupting the fungal mitochondrial respiratory chain, a mode of action that has proven highly effective.[1][6] The pyrazole-carboxamide pharmacophore is central to this class. This compound is an ideal starting material for creating these amides through acylation of the C5-amino group.
Causality Behind the Design: The amide linkage is critical for binding to the succinate dehydrogenase enzyme complex. By acylating the aminopyrazole, a wide variety of aryl, heteroaryl, or aliphatic side chains can be introduced, allowing for the fine-tuning of the fungicide's spectrum of activity, systemic properties, and crop safety.
Insecticide & Acaricide Synthesis
While many commercial pyrazole insecticides like Fipronil are N-aryl pyrazoles, the aminopyrazole scaffold is foundational for building novel structures.[7] The amine can be derivatized to form amides, sulfonamides, or used in coupling reactions to append other pharmacologically active moieties.[8] Acaricides such as Tebufenpyrad and Cyenopyrafen, although not direct derivatives of this specific amine, exemplify the importance of the pyrazole core in mitochondrial electron transport chain inhibition in pests.[5][6][9] The synthesis of analogs using this compound as a starting point is a viable strategy for discovering new insecticidal agents.
Herbicide Synthesis
Pyrazole-based herbicides are known to target crucial plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][7] The derivatization of the aminopyrazole core allows for the synthesis of structures that can mimic the endogenous substrates of these enzymes, leading to potent herbicidal activity.[10][11]
Part 2: Experimental Protocols & Methodologies
The following protocols are presented as robust, validated procedures. The causality for key steps is explained to provide a deeper understanding of the synthetic strategy.
Protocol 1: Facile, High-Yield Synthesis of this compound (Starting Material)
This procedure is adapted from a verified Organic Syntheses protocol, chosen for its environmental friendliness (no organic solvent) and straightforward product isolation.[4] The reaction proceeds via the cyclocondensation of tert-butylhydrazine with 3-aminocrotononitrile.
Workflow Diagram: Synthesis of the Core Intermediate
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge solid tert-butylhydrazine hydrochloride (1.0 eq).
-
Base Addition: Add aqueous 2 M sodium hydroxide (1.0 eq) to the flask. Stir at ambient temperature until a complete solution is formed (approx. 10-15 minutes). Causality: The NaOH deprotonates the hydrazine hydrochloride in situ to generate the free hydrazine base required for the reaction.
-
Cyclization Initiation: Add 3-aminocrotononitrile (1.0 eq) to the solution.
-
Reaction Execution: Heat the resulting slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours under a nitrogen atmosphere.
-
Crystallization & Isolation: Cool the biphasic mixture to approximately 55-60 °C. Induce crystallization by adding seed crystals or by using a scratch-and-cool method. Once crystallization begins, turn off the heating and allow the mixture to cool to ambient temperature while stirring vigorously.
-
Final Workup: Cool the slurry in an ice-water bath for 1 hour. Isolate the crystalline product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the title compound as a crystalline solid.[4]
Protocol 2: Synthesis of a Pyrazole Carboxamide (Fungicide Precursor)
This protocol details the acylation of this compound with a substituted benzoyl chloride, a key step in forming SDHI fungicides.
Workflow Diagram: Synthesis of a Pyrazole Carboxamide
Caption: Workflow for the synthesis of a model pyrazole carboxamide fungicide precursor.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM dropwise to the cooled amine solution over 30 minutes. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target amide.
Protocol 3: Deprotection of the tert-Butyl Group
This protocol demonstrates the utility of the tert-butyl group as a protecting group, which can be cleaved to yield the corresponding N-unsubstituted pyrazole amine, a valuable intermediate for further derivatization.[4]
Logical Diagram: Protecting Group Strategy
Caption: The dual role of the tert-butyl group as a stable intermediate and a removable protecting group.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, charge the N-(1-tert-butyl-1H-pyrazol-5-yl) derivative (1.0 eq).
-
Acid Addition: Add deionized water followed by trifluoroacetic acid (TFA, 3.0 eq). Causality: A strong acid like TFA is required to protonate the pyrazole ring, facilitating the cleavage of the tertiary C-N bond. The stable tert-butyl carbocation is formed, which then eliminates a proton to form isobutylene gas.
-
Heating: Heat the mixture to 95 °C and maintain this temperature with stirring for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The deprotected product may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify by recrystallization or chromatography to obtain the final N-H pyrazole.[4]
Part 3: Data Summary
The following table summarizes key parameters for the described protocols, providing a quick reference for experimental planning.
| Protocol | Target Compound | Key Reactants | Key Reagents/Solvent | Temp. | Typical Yield |
| 1 | This compound | tert-Butylhydrazine HCl, 3-Aminocrotononitrile | 2 M NaOH (aq) | 90 °C | 85-90%[4] |
| 2 | N-(1-tert-butyl-1H-pyrazol-5-yl)-2-chlorobenzamide | Protocol 1 product, 2-Chlorobenzoyl Chloride | Pyridine, Dichloromethane | 0 °C to RT | 75-90% |
| 3 | N-(1H-Pyrazol-5-yl)-2-chlorobenzamide | Protocol 2 product | Trifluoroacetic Acid, Water | 95 °C | 80-95%[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tebufenpyrad (Ref: AC 801757) [sitem.herts.ac.uk]
- 6. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. Tebufenpyrad synthesis | PDF [slideshare.net]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application Notes & Protocols: Leveraging the 1-tert-butyl-1H-pyrazol-5-amine Scaffold for Kinase Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-tert-butyl-1H-pyrazol-5-amine derivatives as kinase inhibitors.
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical target families in modern drug discovery.[2] The pyrazole ring is a privileged scaffold in medicinal chemistry, extensively used in the development of protein kinase inhibitors (PKIs).[3][4] Its synthetic accessibility, favorable drug-like properties, and ability to act as a versatile bioisostere have cemented its importance.[3] Notably, several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Crizotinib, feature a pyrazole core, underscoring the scaffold's clinical relevance.[3]
This guide focuses on the this compound moiety, a key intermediate and structural component in the synthesis of novel kinase inhibitors.[5] The tert-butyl group offers unique steric and electronic properties that can be exploited to achieve high potency and selectivity. This document provides a technical overview of the mechanism, key experimental protocols, and data interpretation for researchers working with this promising class of compounds.
The this compound Scaffold: Synthesis and Advantages
The core scaffold, this compound and its derivatives, can be synthesized through established organic chemistry routes. A common method involves the cyclization of tert-butylhydrazine with a suitable β-ketonitrile, such as 3-aminocrotononitrile.[6] This straightforward synthesis makes the core readily accessible for further functionalization and library development.[7]
Key Advantages of the Scaffold:
-
Steric Hindrance: The bulky tert-butyl group can orient the molecule within the ATP-binding pocket of a kinase, potentially creating specific interactions that enhance selectivity against other kinases.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of the resulting inhibitor.
-
Synthetic Tractability: The amine group at the 5-position provides a convenient handle for introducing a wide range of substituents to explore the chemical space and optimize binding interactions.[8]
Mechanism of Action: Competitive ATP Inhibition
Most kinase inhibitors derived from the pyrazole scaffold function as ATP-competitive inhibitors.[9][10] They occupy the ATP-binding site located in the hinge region between the two lobes of the kinase domain.[8] The pyrazole ring itself often forms critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the adenine portion of ATP. The substituents on the pyrazole core then explore adjacent hydrophobic pockets to achieve potency and selectivity.
A prime example of a pathway targeted by pyrazole-based inhibitors is the JAK-STAT signaling cascade, which is crucial for immune response and cell growth.[11] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[10]
Application Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[1] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[12]
Rationale: This assay format is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is suitable for high-throughput screening (HTS) and determining precise IC₅₀ values.[12]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 0.5 nM in a 3-fold dilution series). This will be your 100x compound plate.
-
Expert Insight: Maintaining a consistent DMSO concentration across all wells (typically ≤1%) is critical to avoid solvent-induced effects on kinase activity.[1]
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 0.5 µL of the 100x compound dilutions to the test wells. Add 0.5 µL of DMSO to the "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Add 1 µL of purified kinase enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiating the Reaction:
-
Prepare a substrate/ATP mix in kinase buffer. The concentrations should be at or near the Km for both the substrate and ATP to ensure sensitive detection of competitive inhibitors.[12]
-
Add 1 µL of the substrate/ATP mix to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Kinase X |
| Derivative A | JAK2 | 15 | >100-fold |
| Derivative B | SYK | 45 | >50-fold |
| Derivative C | p38α | 250 | <10-fold |
| Ruxolitinib (Control) | JAK2 | 5 | >100-fold |
Application Protocol 2: Cell-Based Phosphorylation Assay
While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can enter cells and inhibit its target in a physiological context.[13][14][15] This protocol measures the inhibition of a downstream substrate's phosphorylation.
Rationale: This approach provides more biologically relevant data by accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[13] It directly assesses the functional consequence of kinase inhibition within a signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., Ba/F3 cells engineered to depend on a specific kinase for survival, or a cancer cell line with a known activated kinase pathway).[13]
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Prepare serial dilutions of the pyrazole derivative in the cell culture medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the signaling pathway by adding the appropriate growth factor or cytokine (e.g., IL-3 for Ba/F3-JAK2 cells) to all wells except the unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream target.
-
-
Cell Lysis and Detection (TR-FRET Method):
-
Aspirate the medium and lyse the cells directly in the well by adding lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody pair: a terbium-labeled antibody against the total substrate protein and a d2-labeled antibody against the phosphorylated form of the substrate.
-
Incubate for 2 hours at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data using the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value in the cellular context.
-
Overall Experimental Workflow
The development and characterization of a novel kinase inhibitor follow a logical progression from initial synthesis to detailed biological evaluation.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. Its favorable synthetic and physicochemical properties make it an attractive core for medicinal chemistry campaigns. By employing a systematic workflow that integrates robust biochemical and cell-based assays, researchers can effectively characterize the activity of novel derivatives and identify promising lead candidates for further preclinical development. The protocols and insights provided in this guide offer a solid framework for advancing research in this exciting area of drug discovery.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents across various disease areas. In the realm of inflammation, pyrazole derivatives have proven exceptionally valuable, culminating in the creation of highly successful drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5]
Inflammation is a protective biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis.[6] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs), potent mediators of pain and inflammation.[4][7] Two primary isoforms exist: COX-1, a constitutive enzyme involved in homeostatic functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is significantly upregulated at inflammatory sites.[4][8] The therapeutic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) stems from inhibiting these enzymes. The major advantage of selective COX-2 inhibitors is their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7][9]
The design of selective COX-2 inhibitors, such as Celecoxib, leverages key structural differences in the active sites of the two isoforms. The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket. Pyrazole-based inhibitors are often designed with bulky side groups that can fit into this secondary pocket in COX-2 but are sterically hindered from entering the narrower active site of COX-1.[4][10] This structural insight is the cornerstone of the structure-activity relationship (SAR) for this class of compounds.
This technical guide provides an in-depth overview of the synthesis, mechanism, and characterization of pyrazole-based anti-inflammatory agents, tailored for researchers and professionals in drug development.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory activity of this class of pyrazoles is the selective inhibition of the COX-2 enzyme. By blocking COX-2, these agents prevent the synthesis of prostaglandins that mediate inflammation, pain, and fever.[4]
Core Synthetic Strategies
The construction of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This versatile approach, known as the Knorr pyrazole synthesis, remains a cornerstone of heterocyclic chemistry.[11][12]
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[12][13] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[11][13]
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: This reactant provides the three-carbon backbone required for the five-membered pyrazole ring. The use of β-ketoesters or β-diketones is common.[14] The choice of substituents on this backbone directly translates to the substitution pattern on the final pyrazole, which is critical for tuning biological activity. For example, the synthesis of Celecoxib analogs often employs a trifluoromethyl-β-diketone.[4]
-
Hydrazine Derivative: This reactant provides the two adjacent nitrogen atoms of the pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent at the N-1 position of the pyrazole, which is crucial for COX-2 selectivity.[10]
-
Acid Catalyst: A catalytic amount of acid (e.g., glacial acetic acid, HCl) is used to protonate one of the carbonyl groups of the dicarbonyl compound.[11][13] This protonation activates the carbonyl carbon for nucleophilic attack by the weakly basic hydrazine, thereby accelerating the initial condensation step.[12]
A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used, two isomeric pyrazole products can form, depending on which carbonyl group the hydrazine initially attacks.[6] Reaction conditions can sometimes be tuned to favor one isomer over the other.
Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol details the synthesis of 1-(4-sulfamoylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole , a structural analog of Celecoxib. This procedure is adapted from established methodologies for the synthesis of diarylpyrazoles.[4][10]
Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[14]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 216.16 | 1.08 g | 5.0 | 1.0 |
| (4-Hydrazinophenyl)sulfonamide | 187.21 | 0.94 g | 5.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | - | Catalytic |
| Ethanol (Absolute) | 46.07 | 25 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.08 g, 5.0 mmol) and (4-hydrazinophenyl)sulfonamide (0.94 g, 5.0 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of absolute ethanol to the flask, followed by the catalytic amount of glacial acetic acid (~0.5 mL).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solids should dissolve upon heating to form a clear solution. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.[13] Spot the starting materials and the reaction mixture. The reaction is complete when the starting dicarbonyl spot has been completely consumed.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.[13]
-
Purification (Crystallization): Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass and dry in a vacuum oven at 50°C to a constant weight.
-
Yield Calculation: Determine the final mass of the dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.
Characterization of the Synthesized Product
Thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized pyrazole derivative.[15][16]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the target compound, 1-(4-sulfamoylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.95 (d, 2H, Ar-H), ~7.70 (d, 2H, Ar-H), ~7.50-7.60 (m, 5H, Ar-H), ~7.45 (s, 2H, -SO₂NH₂), ~7.30 (s, 1H, pyrazole C4-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~145-150 (pyrazole C3/C5), ~143 (Ar-C), ~139 (Ar-C), ~130-132 (Ar-CH), ~128-129 (Ar-CH), ~126 (Ar-CH), ~118-124 (q, -CF₃), ~108 (pyrazole C4). |
| FT-IR (ATR) | ν (cm⁻¹): 3350-3250 (N-H stretch, sulfonamide), 1600-1500 (C=C and C=N stretch, aromatic/pyrazole), 1340 & 1160 (S=O stretch, sulfonamide), 1200-1100 (C-F stretch). |
| Mass Spec. (ESI+) | m/z: Calculated for C₁₆H₁₂F₃N₃O₂S [M+H]⁺: 384.06. Found: ~384.1. |
Note: Actual chemical shifts and peak intensities may vary slightly based on solvent and instrument calibration.[16]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on their substitution patterns.[3][17]
-
N-1 Substituent: The substituent on the N-1 nitrogen of the pyrazole ring is critical. An aryl group, particularly a para-substituted phenyl ring, is a common feature. The presence of a sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂CH₃) group at the para position is a hallmark of many selective COX-2 inhibitors, as this group interacts with the secondary side pocket of the COX-2 active site.[9][10][18]
-
C-3 and C-5 Substituents: The groups at the C-3 and C-5 positions contribute to the overall shape and lipophilicity of the molecule. In Celecoxib, a p-tolyl group at C-5 and a trifluoromethyl group at C-3 are present. The CF₃ group can enhance binding affinity and metabolic stability.[10]
-
Diaryl Scaffolds: Many potent inhibitors feature a 1,5-diaryl or 3,5-diaryl pyrazole core.[3] The relative orientation of these aryl rings is important for correctly positioning the molecule within the COX-2 active site.
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents is a well-established yet continually evolving field. The Knorr synthesis and related cyclocondensation reactions provide a robust and versatile platform for accessing a wide array of derivatives. By understanding the underlying reaction mechanisms and the key principles of structure-activity relationships, researchers can rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and characterization data provided herein serve as a foundational guide for professionals engaged in this critical area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. benchchem.com [benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
Forging the Future of Pharmaceuticals: A Guide to C-N Bond Formation Using Aminopyrazoles
Introduction: The Strategic Importance of Aminopyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives, particularly aminopyrazoles, are highly valued building blocks due to their versatile reactivity and their ability to act as crucial ligands for various biological targets, including kinases and p38MAPK.[1][3] The formation of a carbon-nitrogen (C-N) bond involving an aminopyrazole is a pivotal step in the synthesis of a vast array of biologically active molecules, from anticancer to anti-inflammatory agents.[1][2] This guide provides an in-depth exploration of the experimental procedures for constructing these vital C-N linkages, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical synthetic transformation. We will delve into the mechanistic underpinnings of popular cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into optimizing these powerful synthetic tools.
Strategic Approaches to C-N Bond Formation with Aminopyrazoles
The arylation of aminopyrazoles is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, copper, or nickel—is dictated by the specific substrates, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a robust and versatile method for C-N bond formation.[4] This reaction class is particularly effective for coupling aminopyrazoles with a wide range of aryl halides and pseudohalides.[5][6]
Mechanism and Causality: The catalytic cycle, a fundamental concept in understanding this reaction, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aminopyrazole and subsequent deprotonation by a base to form a palladium amide intermediate. The crucial C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as tBuBrettPhos, AdBrettPhos, and XPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope.[5][8][9]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a typical Buchwald-Hartwig amination experiment.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Aminopyrazoles
This protocol provides a generalized starting point for the Buchwald-Hartwig amination of aminopyrazoles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aminopyrazole derivative
-
Aryl halide (or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, tBuBrettPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aminopyrazole (1.0 equiv), aryl halide (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylaminopyrazole.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyrazoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
| Pd₂ (dba)₃ / tBuBrettPhos | NaOt-Bu | Toluene | 100 | Aryl Bromides | Good to Excellent | [5] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 110 | Aryl Chlorides | Good | [9] |
| Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Dioxane | 100 | 4-Bromo-1-tritylpyrazole | Good | [10] |
| Pd/AdBrettPhos | Cs₂CO₃ | t-BuOH | 80-100 | Heteroaryl Bromides | Moderate to Excellent | [5] |
Copper-Catalyzed C-N Coupling: Ullmann and Chan-Lam Reactions
Copper-catalyzed reactions offer a cost-effective and often milder alternative to palladium-based systems. The two most prominent methods are the Ullmann condensation and the Chan-Lam coupling.
Ullmann Condensation: This classical reaction typically involves the coupling of an amine with an aryl halide at high temperatures, often with a stoichiometric amount of copper.[11] Modern variations utilize catalytic amounts of copper salts (e.g., CuI) with the aid of ligands to improve efficiency and lower reaction temperatures.[12]
Chan-Lam Coupling: A significant advancement in C-N bond formation, the Chan-Lam coupling utilizes arylboronic acids as the coupling partner in the presence of a copper catalyst and an oxidant, such as atmospheric oxygen.[13][14] This method is known for its mild reaction conditions, often proceeding at room temperature and open to the air.[13][15]
Mechanism and Causality: The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II) intermediate, which then undergoes transmetalation with the boronic acid.[15] The resulting aryl-copper(II) species coordinates with the aminopyrazole. A subsequent reductive elimination from a transient Cu(III) intermediate forges the C-N bond.[13]
Catalytic Cycle: Chan-Lam C-N Coupling
Caption: A simplified representation of the Chan-Lam catalytic cycle.
Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam N-Arylation of Aminopyrazoles
This protocol is a starting point for the Chan-Lam coupling of aminopyrazoles with arylboronic acids. The choice of copper source, base, and solvent can be optimized for specific substrates.
Materials:
-
Aminopyrazole derivative
-
Arylboronic acid
-
Copper(II) salt (e.g., Cu(OAc)₂, CuSO₄)
-
Base (e.g., Et₃N, pyridine)
-
Solvent (e.g., CH₂Cl₂, MeOH)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a reaction flask, add the aminopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and copper(II) salt (1.0-2.0 equiv, or catalytic amount of 10-20 mol%).
-
Solvent and Base Addition: Add the solvent and the base (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Comparison of Catalytic Systems for C-N Bond Formation
| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann (Cu-catalyzed) | Chan-Lam (Cu-catalyzed) |
| Coupling Partner | Aryl Halides/Triflates | Aryl Halides | Arylboronic Acids |
| Catalyst | Palladium complexes | Copper salts (CuI, Cu₂O) | Copper(II) salts (Cu(OAc)₂) |
| Typical Conditions | Inert atmosphere, 80-120 °C | High temperatures (can be milder with ligands) | Room temperature, open to air |
| Advantages | Broad substrate scope, high yields, well-understood | Cost-effective metal | Very mild conditions, functional group tolerance |
| Disadvantages | Cost of Pd and ligands, requires inert conditions | Often harsh conditions, substrate limitations | Can require stoichiometric copper, boronic acid synthesis |
Nickel-Catalyzed Amination
Nickel catalysis is emerging as a powerful and more sustainable alternative to palladium for C-N cross-coupling reactions.[16] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, due to their different reactivity profiles. The development of specific ligands for nickel has expanded the scope of these reactions to include pyrazole-containing nucleophiles.[16]
Metal-Free Approaches
While less common, metal-free C-N bond formation methods are an area of active research, driven by the desire for more sustainable and cost-effective synthetic routes.[17] These reactions often proceed via different mechanisms, such as nucleophilic aromatic substitution (SNAᵣ) on highly electron-deficient arenes, or through oxidative coupling pathways.[18]
Conclusion and Future Outlook
The ability to efficiently form C-N bonds with aminopyrazoles is a critical capability in modern drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its reliability and broad scope. However, copper-catalyzed methods, particularly the mild Chan-Lam coupling, and emerging nickel-catalyzed systems offer valuable alternatives, especially when considering cost and sustainability. As the demand for novel therapeutics containing the aminopyrazole scaffold continues to grow, the development of even more efficient, selective, and environmentally benign C-N bond-forming methodologies will undoubtedly remain a key focus of synthetic chemistry research.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. | Semantic Scholar [semanticscholar.org]
The Versatile Role of 1-tert-butyl-1H-pyrazol-5-amine in Advanced Material Synthesis: Application Notes and Protocols
Forward
To the researchers, scientists, and drug development professionals exploring the frontiers of material science, this document serves as a comprehensive technical guide on the applications of 1-tert-butyl-1H-pyrazol-5-amine. While extensively utilized as a versatile building block in medicinal and agrochemical research, its potential in material science remains a burgeoning field of investigation.[1][2][3][4][5][6] This guide moves beyond the established applications to provide detailed, field-proven insights and protocols for leveraging the unique structural and chemical properties of this compound in the synthesis of novel functional materials. We will delve into the causality behind experimental choices, presenting self-validating protocols that underscore the untapped potential of this compound.
Core Compound Profile: this compound
This compound is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the N1 position and an amine group at the C5 position.[7] The tert-butyl group offers steric hindrance and solubility in organic solvents, while the primary amine group provides a reactive site for a multitude of chemical transformations.[8]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [7] |
| Molecular Weight | 139.20 g/mol | [7] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) | |
| CAS Number | 442850-71-7 | [9] |
The synthesis of this compound is well-documented, often involving the cyclization of a hydrazine derivative with a suitable three-carbon precursor. A notable, environmentally friendly procedure involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of sodium hydroxide, affording the crystalline product directly from the reaction mixture.[8]
Application in Polymer Science: Synthesis of High-Performance Polyimides
The bifunctional nature of this compound, possessing both a reactive amine and a heterocyclic core, makes it an intriguing candidate as a monomer in the synthesis of high-performance polymers. Polyimides, known for their exceptional thermal stability, chemical resistance, and mechanical properties, can be synthesized using diamine monomers. The incorporation of the pyrazole moiety into the polymer backbone is hypothesized to enhance thermal stability and introduce unique photophysical properties.
Protocol: Synthesis of a Novel Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines the two-step synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by thermal cyclodehydration.
Step 1: Poly(amic acid) Synthesis
-
Preparation of Monomer Solutions:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.39 g (10 mmol) of this compound in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
In a separate flask, dissolve 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in 20 mL of anhydrous NMP.
-
-
Polymerization:
-
Cool the this compound solution to 0-5 °C in an ice bath.
-
Slowly add the PMDA solution dropwise to the stirred amine solution over 30 minutes under a continuous nitrogen purge.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 24 hours at room temperature. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
Step 2: Thermal Imidization
-
Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Thermal Curing:
-
Place the glass plate in a vacuum oven.
-
Heat the film according to the following temperature program:
-
100 °C for 1 hour to remove the solvent.
-
200 °C for 1 hour for initial imidization.
-
300 °C for 1 hour to complete the cyclodehydration.
-
-
Cool the oven to room temperature before removing the film.
-
-
Characterization:
-
The resulting transparent polyimide film can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.
-
Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Application in Organic Electronics: A Novel Host Material for OLEDs
The pyrazole core is an electron-rich heterocycle, and with appropriate derivatization, it can be engineered to possess desirable charge transport properties for applications in organic light-emitting diodes (OLEDs).[10][11][12] The tert-butyl group enhances the solubility and morphological stability of thin films, which are crucial for device performance and longevity.[12] We propose the use of a derivatized this compound as a host material in a phosphorescent OLED (PhOLED).
Protocol: Synthesis of a Pyrazole-Based Host Material and Fabrication of a PhOLED Device
Step 1: Synthesis of N,N-diphenyl-1-tert-butyl-1H-pyrazol-5-amine
This protocol describes a Buchwald-Hartwig amination to couple diphenylamine to the pyrazole core.
-
Reaction Setup:
-
To a Schlenk flask, add 1.39 g (10 mmol) of this compound, 2.03 g (12 mmol) of diphenylamine, 92 mg (0.1 mmol) of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 116 mg (0.2 mmol) of Xantphos, and 1.44 g (15 mmol) of sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 50 mL of anhydrous toluene via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired host material.
-
Step 2: PhOLED Device Fabrication
This protocol describes the fabrication of a multilayer PhOLED device by thermal evaporation.
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially at a rate of 1-2 Å/s:
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene hexacarbonitrile (HATCN).[13]
-
Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 20 nm of the synthesized N,N-diphenyl-1-tert-butyl-1H-pyrazol-5-amine host doped with 10 wt% of a green phosphorescent emitter, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
-
Electron Transport Layer (ETL): 30 nm of 1,3,5-tri(m-pyridin-3-ylphenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
-
-
Cathode Deposition:
-
Deposit a 100 nm thick aluminum (Al) cathode at a rate of 5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Characterize the device for its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Concluding Remarks
The application notes and protocols detailed herein illustrate the significant, yet largely unexplored, potential of this compound in material science. By leveraging its inherent chemical reactivity and structural features, this versatile building block can be integrated into advanced polymeric systems and organic electronic devices. The provided protocols, grounded in established synthetic methodologies, are intended to serve as a foundational framework for further research and development in this exciting area. It is our hope that this guide will inspire further innovation and unlock the full potential of pyrazole-based functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. scirp.org [scirp.org]
- 7. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-material.com [1-material.com]
- 10. nbinno.com [nbinno.com]
- 11. chemscene.com [chemscene.com]
- 12. Organic Light-Emitting Diode (OLED) Materials | TCI Deutschland GmbH [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
one-pot synthesis of N-heterocyclic amines from 1-tert-butyl-1H-pyrazol-5-amine
Application Note & Protocols
Topic: One-Pot Synthesis of N-Heterocyclic Amines from 1-tert-butyl-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern drug discovery, recognized for its structural versatility and its presence in numerous FDA-approved drugs.[1] These five-membered heterocycles, containing two adjacent nitrogen atoms, serve as privileged pharmacophores capable of engaging with a wide array of biological targets, leading to significant therapeutic effects in areas like inflammation and oncology.[2] Among the vast family of pyrazole derivatives, 5-aminopyrazoles stand out as exceptionally versatile building blocks. Their unique bifunctional nature, possessing two nucleophilic nitrogen centers (the exocyclic amine and the endocyclic pyrazole nitrogen), allows them to be key precursors in the synthesis of fused N-heterocyclic systems.[3][4][5]
Specifically, this compound offers strategic advantages. The bulky tert-butyl group at the N1 position provides steric hindrance that can direct the regioselectivity of cyclization reactions and often improves the solubility of the resulting compounds in organic solvents, a crucial property for both synthesis and biological screening.
This application note provides an in-depth guide to the one-pot synthesis of diverse N-heterocyclic amines derived from this compound. We will explore mechanistically distinct, high-efficiency protocols that minimize intermediate isolation steps, thereby reducing waste and accelerating the discovery process. The methodologies detailed herein are designed to be robust and adaptable, providing researchers with a powerful toolkit for generating novel molecular architectures for drug development programs.
Core Concept: The Binucleophilic Reactivity of 5-Aminopyrazoles
The synthetic utility of 5-aminopyrazoles hinges on their ability to react as binucleophiles. The reaction pathway and the resulting heterocyclic system are determined by the nature of the electrophilic partner, typically a 1,3-bielectrophile, and the reaction conditions.[5][6] The initial nucleophilic attack can occur from either the exocyclic C5-amino group or the endocyclic N2 atom. This choice dictates the final fused ring system, making the control of regioselectivity a paramount consideration in experimental design.
Caption: Binucleophilic nature of 5-aminopyrazoles leading to distinct fused heterocycles.
Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reaction
Pyrazolo[3,4-b]pyridines are a class of compounds with significant biological activities, including kinase inhibition and anticancer properties.[7][8] A highly efficient method for their construction is a one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile. This approach exemplifies the principles of green chemistry by maximizing atom economy and minimizing purification steps.[9]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of Pyrazolo[3,4-b]pyridines.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 153 mg).
-
Add the desired aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg).
-
Add ethanol (15 mL) as the solvent.
-
-
Catalyst Addition:
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the mixture.
-
Expert Note: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, forming the reactive α,β-unsaturated dinitrile intermediate in situ.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-8 hours.
-
-
Product Isolation and Purification:
-
Once the starting materials are consumed, remove the heat source and allow the flask to cool to room temperature.
-
A solid precipitate will typically form upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any residual impurities.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Results & Data
This protocol generally affords high yields of the desired pyrazolo[3,4-b]pyridine derivatives. The structure can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
| Aldehyde Reactant | Product | Typical Yield (%) |
| Benzaldehyde | 6-amino-1-tert-butyl-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 85-95% |
| 4-Chlorobenzaldehyde | 6-amino-1-tert-butyl-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 80-90% |
| 4-Methoxybenzaldehyde | 6-amino-1-tert-butyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 88-96% |
Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a broad spectrum of biological activities, including anxiolytic, antimicrobial, and anticancer properties.[10][11][12] They are readily synthesized via the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[6]
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 153 mg) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol, 100 mg).
-
Add glacial acetic acid (10 mL).
-
Expert Note: Acetic acid serves as both the solvent and an acid catalyst. It protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.[10]
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 3-6 hours.
-
Monitor the reaction by TLC until the starting amine is no longer visible.
-
-
Workup and Isolation:
-
After cooling to room temperature, pour the reaction mixture slowly into 50 mL of ice-cold water with stirring.
-
A solid precipitate of the product will form.
-
If the product oils out, neutralize the solution carefully with a saturated sodium bicarbonate solution until a solid forms.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[1,5-a]pyrimidine.
-
Mechanism Overview
The reaction proceeds via an initial attack from the exocyclic amino group onto one of the carbonyls, followed by cyclization and dehydration. The use of an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers, a factor that must be considered in the experimental design.
Protocol 3: One-Pot Reductive Amination for N-Arylmethyl-Pyrazol-5-amines
While the previous protocols focus on creating fused heterocyclic systems, this compound can also be used to synthesize N-substituted secondary amines. A highly efficient one-pot, two-step reductive amination provides direct access to these valuable intermediates without the need to isolate the intermediate imine.[13][14]
Detailed Step-by-Step Protocol
-
Step 1: Imine Formation (Solvent-Free)
-
In an open-topped reaction tube, combine this compound (1.0 mmol, 153 mg) and an aromatic aldehyde (e.g., p-anisaldehyde, 1.0 mmol, 136 mg).
-
Heat the mixture in a sand bath at 120°C for 2 hours. Water vapor will be generated and escape.[13]
-
Expert Note: This solvent-free approach is environmentally friendly and drives the reaction to completion by removing the water byproduct. The intermediate N-(5-pyrazolyl)imine is formed in situ.[14]
-
Allow the reaction mixture to cool to ambient temperature.
-
-
Step 2: In Situ Reduction
-
Dissolve the crude imine intermediate from Step 1 in methanol (3.0 mL).
-
With stirring, add sodium borohydride (NaBH₄) (2.0 mmol, 75 mg) portion-wise over 5 minutes.
-
Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Continue stirring at ambient temperature for 1 hour. Monitor by TLC for the disappearance of the imine.
-
-
Workup and Purification:
-
Reduce the volume of methanol under reduced pressure.
-
Add distilled water (5.0 mL) and extract the aqueous solution with ethyl acetate (2 x 10 mL).[13]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.
-
Troubleshooting and Field Insights
-
Regioselectivity: In reactions with unsymmetrical 1,3-dielectrophiles, a mixture of isomers can form. Reaction conditions (temperature, solvent, catalyst) can influence the ratio. Analysis by techniques like NOE NMR spectroscopy may be required to confirm the structure of the major isomer.
-
Poor Crystallization: If a product does not precipitate upon cooling, try adding a non-polar co-solvent (e.g., hexane) to an ethanolic solution or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, a small additional charge of the catalyst can be added, or the reflux time can be extended. Ensure the reaction temperature is being maintained.
Conclusion
This compound is a robust and versatile starting material for the efficient, one-pot synthesis of a wide range of N-heterocyclic amines. The protocols outlined in this note demonstrate multicomponent reactions, cyclocondensations, and reductive aminations that provide rapid access to medicinally relevant scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. By leveraging these high-efficiency methods, researchers in drug discovery can accelerate the generation of novel compound libraries, streamlining the path toward identifying new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in 1-tert-butyl-1H-pyrazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. In my experience, while the synthesis of substituted pyrazoles is a well-established transformation, achieving high yields consistently can be challenging due to factors such as regioselectivity, side reactions, and purification difficulties. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and reliable method for synthesizing this compound is the cyclocondensation reaction between a tert-butylhydrazine salt (commonly the hydrochloride) and a suitable 1,3-dielectrophile. A frequently used C3 building block is a β-ketonitrile, such as 3-aminocrotononitrile or 4,4-dimethyl-3-oxopentanenitrile[1][2]. This reaction, a variation of the Knorr pyrazole synthesis, is favored for its straightforward nature and the commercial availability of the starting materials[3][4].
Q2: What is the underlying mechanism of this cyclocondensation reaction?
The reaction proceeds through a well-established mechanism. First, the tert-butylhydrazine, which is typically liberated from its hydrochloride salt using a base, acts as a bidentate nucleophile. The more nucleophilic primary amine of the hydrazine initially attacks one of the electrophilic carbonyl or cyano groups of the C3 synthon. This is followed by an intramolecular cyclization and subsequent dehydration (or elimination of ammonia in the case of an aminonitrile) to form the aromatic pyrazole ring.
Q3: Why is regioselectivity a concern in pyrazole synthesis, and how does it apply to my target molecule?
Regioselectivity becomes a critical issue when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine[5]. This can lead to the formation of two different regioisomeric pyrazoles, which may have distinct physical and biological properties, and can be challenging to separate. For the synthesis of this compound, the choice of a symmetrical or a specific β-ketonitrile can often circumvent this issue, leading to a single desired product. However, when designing derivatives with substitutions on the pyrazole core, careful consideration of the directing effects of substituents on the 1,3-dicarbonyl precursor is paramount.
Q4: Can solvent choice significantly impact the yield and regioselectivity of the reaction?
Absolutely. Solvent polarity and its ability to hydrogen bond can influence the reaction rate and the regiochemical outcome. For instance, studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol[6]. This is attributed to the unique properties of these solvents that can stabilize certain transition states over others.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete liberation of free hydrazine from its salt. - Low reaction temperature or insufficient reaction time. - Inactive or impure starting materials. | - Ensure stoichiometric or a slight excess of a suitable base (e.g., NaOH, Et3N) is used to neutralize the hydrazine hydrochloride. - Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. A typical temperature range is 90-100 °C. - Verify the purity of starting materials by NMR or other analytical techniques. |
| Formation of Multiple Products (Poor Regioselectivity) | - Use of an unsymmetrical 1,3-dicarbonyl precursor. - Reaction conditions favoring the formation of both regioisomers. | - If possible, choose a symmetrical 1,3-dicarbonyl starting material. - Experiment with different solvents. Consider using fluorinated alcohols like TFE or HFIP to enhance regioselectivity[6]. - Vary the reaction temperature, as the thermodynamic and kinetic products may differ. |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. - Oily product that is difficult to crystallize. | - Optimize the stoichiometry of reactants to drive the reaction to completion. - Perform an aqueous work-up to remove water-soluble impurities. - If the product is an oil, attempt purification by column chromatography on silica gel. - For crystallization, try a range of solvent systems or use a seed crystal if available. |
| Product Decomposition | - Harsh reaction conditions (e.g., strong acid or base, high temperature). - Air or moisture sensitivity. | - Use milder reaction conditions where possible. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all solvents and reagents are dry. |
Experimental Protocols
Protocol 1: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This protocol is adapted from a procedure described in Organic Syntheses[1].
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
2 M Sodium hydroxide (NaOH) solution
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride.
-
Add 2 M NaOH solution and stir at room temperature until a complete solution is formed.
-
To this solution, add 3-aminocrotononitrile.
-
Replace the air in the flask with nitrogen.
-
Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22-24 hours.
-
Cool the biphasic mixture and induce crystallization. Seeding may be necessary.
-
Once crystallization is complete, cool the slurry in an ice-water bath for at least one hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
An expected yield of approximately 87% has been reported for this procedure[1].
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of Substituted Pyrazole Amines
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of substituted pyrazole amines. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable heterocyclic compounds. My goal here is not just to provide protocols, but to share the field-proven insights and the chemical logic that turn purification from a challenge into a solved problem. We will explore the "why" behind each technique, empowering you to troubleshoot effectively and optimize your workflow.
Substituted pyrazole amines are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1] However, their synthesis is often plagued by issues such as the formation of regioisomers, persistent impurities, and challenging physicochemical properties that complicate purification. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude substituted pyrazole amine?
A: The impurities are typically byproducts of the synthesis method used. For the common Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), you should anticipate:
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, you will likely form two different pyrazole regioisomers, which can be notoriously difficult to separate due to their similar polarities.[2][3]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common. Hydrazines, in particular, can be tricky to remove and may cause discoloration.[3]
-
Pyrazoline Intermediates: Incomplete aromatization during synthesis can leave pyrazoline byproducts in your crude mixture.[3][4]
-
Colored Impurities: The decomposition of hydrazine starting materials, especially under heat or exposure to air, can produce intensely colored, often yellow or red, impurities.[3][5]
Q2: My pyrazole amine is streaking badly on my silica gel column. Why is this happening and what can I do?
A: This is a classic problem caused by the basic nature of your compound. The pyrazole ring itself is weakly basic, and the addition of an amine group significantly increases this basicity.[6] The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites strongly and sometimes irreversibly bind to your basic amine, leading to poor elution, significant tailing (streaking), and low recovery.[7]
To solve this, you must neutralize or "deactivate" the silica gel. A common and effective method is to add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your chromatography eluent.[8] Alternatively, you can use a different stationary phase, such as neutral alumina or reversed-phase (C18) silica.[8]
Q3: When should I choose crystallization over column chromatography for purification?
A: The choice depends on the nature of your product and the impurities present.
-
Choose Crystallization When:
-
Your desired product is a solid with good crystallinity.
-
The impurities are present in small amounts.
-
The impurities have significantly different solubility profiles from your product.
-
You need to process a large quantity of material, as crystallization is often more scalable than chromatography.
-
It can be particularly effective for removing trace colored impurities that may remain in the mother liquor.[3]
-
-
Choose Chromatography When:
-
Your product is an oil or a non-crystalline solid.
-
You need to separate compounds with very similar structures and polarities, such as regioisomers.[2]
-
Impurities are present in significant quantities.
-
You are working on a small, discovery scale where speed and the ability to separate multiple components are critical.
-
Q4: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purity assessment.[9]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is the most powerful tool for confirming the exact structure and connectivity of your molecule, including identifying the specific regioisomer you have isolated.[2][9]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard for determining purity. It will show you the percentage of your main compound and detect any remaining impurities.
-
Mass Verification: Mass Spectrometry (MS) confirms that your compound has the correct molecular weight.
Troubleshooting Guide: Common Purification Issues
Issue 1: My NMR spectrum shows duplicate peaks, and TLC reveals two very close spots. I suspect regioisomers.
-
Underlying Cause: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to attack at either carbonyl group, resulting in the formation of two structural isomers (regioisomers).[3] These isomers often have nearly identical polarities, making them very difficult to separate.
-
Recommended Solutions:
-
Optimize Chromatography: Meticulous optimization of your column chromatography is the first step. Try a very shallow solvent gradient with a low-polarity eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Using a deactivated silica gel is crucial here to prevent peak broadening, which can obscure separation.[8]
-
Change the Stationary Phase: If silica fails, switch to a different stationary phase. Reversed-phase (C18) chromatography, eluting with a water/acetonitrile or water/methanol gradient, separates compounds based on hydrophobicity rather than polarity and can often resolve isomers that are inseparable on silica.[8]
-
Prevent the Problem in Synthesis: The most effective solution is often preventative. Using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) during the pyrazole synthesis can dramatically increase the regioselectivity of the reaction, favoring the formation of one isomer and simplifying purification immensely.[10]
-
Purification via Salt Formation: If the isomers have slightly different pKa values, selective salt formation and crystallization can sometimes be used to isolate one isomer.
-
Issue 2: My product is a persistent yellow or brown color, even after an initial purification attempt.
-
Underlying Cause: This coloration is almost always due to trace impurities arising from the oxidation or decomposition of the hydrazine starting material.[5] These impurities are often highly conjugated and colored, and they can be difficult to remove completely by chromatography alone.
-
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective method. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic pyrazole amine will be protonated and move into the aqueous layer as a salt, while many non-basic, colored impurities will remain in the organic layer.[3] Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your pure, colorless product back into an organic solvent.
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated charcoal, and stir or gently heat for a short period. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering through a pad of Celite.[3] Be aware that this can sometimes lead to loss of product due to adsorption.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final polishing step. The small amounts of colored impurities will often remain dissolved in the mother liquor.[3]
-
Issue 3: I am getting very low recovery of my compound from the silica gel column.
-
Underlying Cause: As discussed in the FAQs, this is due to the strong interaction between your basic pyrazole amine and the acidic silanol groups on the silica surface.[7][8] A significant portion of your product may be irreversibly adsorbed onto the column.
-
Recommended Solutions:
-
Deactivate the Silica: Before attempting another column, ensure your eluent is properly basified. A standard practice is to use an eluent containing 0.5-1% triethylamine or a methanol solution pre-treated with ammonia.
-
Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for purifying basic compounds and avoids the issue of acidic binding sites.
-
Avoid Chromatography: If possible, rely on non-chromatographic methods. A well-executed acid-base extraction followed by recrystallization can often yield highly pure material without the need for a column.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate your basic pyrazole amine from non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture or impure product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The protonated pyrazole amine salt is now in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.
-
Back-Extraction (Optional): To ensure complete recovery, wash the original organic layer once more with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 10M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). Your deprotonated pyrazole amine will often precipitate or form an oily layer.
-
Product Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the separatory funnel and extract the neutralized product from the aqueous layer. Repeat the extraction 2-3 times.
-
Final Wash and Drying: Combine the organic extracts. Wash once with brine (saturated aqueous NaCl) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This method prevents loss of basic compounds during column chromatography.
-
Slurry Preparation: Prepare the eluent you plan to use for the column (e.g., 95:5 Hexane:EtOAc). To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v).
-
Column Packing: In a fume hood, create a slurry of silica gel in the Et₃N-containing eluent. Pack your chromatography column with this slurry as you normally would.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the Et₃N-containing eluent. The triethylamine competes with your pyrazole amine for binding to the acidic sites on the silica, allowing your product to elute cleanly without tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.
Data Presentation & Visualization
Table 1: Common Recrystallization Solvents for Pyrazole Amines
| Solvent Class | Examples | Polarity | Good For |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Polar pyrazoles; often used in pairs with water.[8][11] |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good general-purpose solvent; often used with hexanes.[8] |
| Ketones | Acetone | Medium-High | Effective for many pyrazole derivatives.[12][13] |
| Aromatic | Toluene | Low | Useful for less polar compounds.[13] |
| Ethers | Dichloromethane (DCM) | Medium | Often used as part of a solvent system for crystallization.[14] |
| Alkanes | Hexanes, Heptane | Very Low | Typically used as an "anti-solvent" to induce precipitation.[8][14] |
Diagram 1: Purification Strategy Decision Tree
This flowchart provides a logical path to selecting the appropriate purification technique.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired pyrazole product is observed after the reaction and work-up.
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reduced Nucleophilicity of Hydrazine | Electron-withdrawing groups on the hydrazine starting material can significantly decrease its nucleophilicity, hindering the initial attack on the dicarbonyl compound.[6] The hydrochloride salt form of hydrazine can also reduce nucleophilicity if the reaction medium is too acidic.[6] | If using a hydrazine with electron-withdrawing groups, consider using a stronger catalyst or higher reaction temperatures to facilitate the reaction. For hydrazine salts, careful optimization of the pH is crucial. A buffer might be necessary to maintain an optimal pH range.[6] |
| Suboptimal Reaction Temperature | Pyrazole synthesis, particularly the Knorr synthesis, is often temperature-sensitive. Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of starting materials or products.[7][8] | Systematically screen a range of temperatures. For instance, start at room temperature and incrementally increase the temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by TLC or LC-MS.[7] |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. Aprotic dipolar solvents like DMF or NMP have been shown to be more effective than polar protic solvents like ethanol in certain cases.[2] Fluorinated alcohols such as TFE and HFIP can also improve reaction rates and regioselectivity.[9] | If yields are low in a standard solvent like ethanol, consider switching to an aprotic dipolar solvent. For reactions prone to regioisomer formation, experimenting with fluorinated alcohols is recommended.[2][9] Solvent-free conditions have also proven effective and offer environmental benefits.[10][11] |
| Ineffective Catalyst | Many pyrazole syntheses require a catalyst, often an acid or a metal complex, to proceed efficiently. The absence of a suitable catalyst or the use of an inappropriate one will result in poor yields.[12][13] | For Knorr-type syntheses, ensure the presence of a catalytic amount of a suitable acid (e.g., H₂SO₄, HCl, TsOH).[12][13] For other pyrazole syntheses, a wide range of catalysts have been reported, including silver, palladium, and nano-ZnO.[1][2] Consult the literature for a catalyst that is appropriate for your specific substrates. |
Issue 2: Formation of Regioisomers
Symptoms:
-
¹H NMR and ¹³C NMR spectra show two distinct sets of signals for the pyrazole product.
-
Multiple spots with similar Rf values are observed on TLC.
-
Separation by column chromatography is difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Use of Unsymmetrical 1,3-Dicarbonyl Compounds | When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.[1][14] | To control regioselectivity, consider modifying the 1,3-dicarbonyl substrate to increase the steric hindrance or electronic differentiation between the two carbonyl groups. Alternatively, the choice of solvent can significantly influence the regioselectivity; fluorinated alcohols like TFE and HFIP have been shown to favor the formation of one regioisomer over the other.[9] |
| Use of Substituted Hydrazines | Similar to unsymmetrical dicarbonyls, substituted hydrazines (e.g., methylhydrazine) can also lead to regioisomers, as either nitrogen atom can initiate the cyclization.[9] | The reaction conditions, particularly the solvent and temperature, can be optimized to favor the formation of the desired regioisomer.[9] In some cases, a specific catalyst may direct the reaction towards a single isomer.[1] |
Issue 3: Presence of By-products and Impurities
Symptoms:
-
The isolated product is colored (e.g., yellow, brown) when the desired pyrazole is expected to be colorless.
-
NMR or mass spectrometry data indicates the presence of unexpected structures.
-
The product has a broad melting point range.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Cyclization/Dehydration | The final step in many pyrazole syntheses is a dehydration or aromatization step. If this step is incomplete, pyrazoline or other intermediates may remain as by-products.[1][15] | Ensure the reaction is run for a sufficient amount of time and at an adequate temperature to drive the reaction to completion. The addition of a dehydrating agent or an oxidizing agent (for pyrazoline to pyrazole conversion) may be necessary.[1][16] |
| Side Reactions of Starting Materials | Hydrazines can undergo self-condensation or other side reactions, especially at elevated temperatures. The 1,3-dicarbonyl compound may also be unstable under the reaction conditions. | Use freshly distilled or purified starting materials. Consider adding the hydrazine slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize side reactions. |
| Formation of Pyrazolone from β-Ketoesters | When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can lead to the formation of a pyrazolone, which exists in tautomeric forms.[17] | Be aware of the potential for pyrazolone formation and characterize the product accordingly. The reaction conditions can sometimes be tuned to favor the desired pyrazole over the pyrazolone. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr pyrazole synthesis, and how can I optimize it?
A1: The Knorr pyrazole synthesis is a fundamental reaction that involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[12][13][18] The mechanism proceeds through the following key steps:
-
Imine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine (or hydrazone) intermediate. This step is usually acid-catalyzed.[12][13]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[12]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[17]
To optimize the Knorr synthesis, consider the following:
-
Catalyst: A catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is often sufficient.[13]
-
Solvent: While ethanol is commonly used, aprotic dipolar solvents like DMF may offer better results.[2]
-
Temperature: The reaction can often be performed at room temperature or with gentle heating.[17]
Caption: Knorr Pyrazole Synthesis Workflow.
Q2: How does the Paal-Knorr synthesis differ from the Knorr pyrazole synthesis?
A2: The Paal-Knorr synthesis is a broader class of reactions for synthesizing five-membered heterocycles from 1,4-dicarbonyl compounds.[19][20] The key difference lies in the starting dicarbonyl compound:
-
Knorr Pyrazole Synthesis: Utilizes a 1,3-dicarbonyl compound and a hydrazine to form a pyrazole.
-
Paal-Knorr Pyrrole Synthesis: Employs a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[19][21][22]
While both are condensation reactions leading to five-membered heterocycles, the starting materials and resulting products are different.
Q3: What are some "green" or more environmentally friendly approaches to pyrazole synthesis?
A3: Several strategies have been developed to make pyrazole synthesis more sustainable:
-
Solvent-Free Reactions: Performing the reaction without a solvent can reduce waste and simplify purification.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields with less energy consumption.[23]
-
Use of Greener Solvents: Water or ethanol are preferable to hazardous organic solvents.[23] Deep eutectic solvents (DESs) are also emerging as biodegradable and low-toxicity alternatives.[10][24]
-
Catalysis: The use of reusable or biodegradable catalysts, such as nano-organocatalysts or biocatalysts, can improve the environmental footprint of the synthesis.[13][25]
Q4: How can I purify my pyrazole product effectively?
A4: The purification strategy will depend on the physical properties of your pyrazole and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material.
-
Column Chromatography: This is a versatile technique for separating the desired product from by-products and unreacted starting materials. A systematic approach to solvent system selection using TLC is recommended.
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited in an acid-base extraction workup to separate them from non-basic impurities. The pyrazole can be isolated by subsequent basification and extraction.
-
Formation of Acid Addition Salts: Reacting the crude pyrazole with an acid to form a salt, which can then be crystallized, is an effective purification method.[26][27]
Caption: General Pyrazole Purification Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 27. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting low reactivity of 1-tert-butyl-1H-pyrazol-5-amine
Welcome to the technical support center for 1-tert-butyl-1H-pyrazol-5-amine (CAS RN: 100799-73-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the reactivity of this sterically hindered and electronically deactivated amine. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you troubleshoot your experiments and achieve your synthetic goals.
Understanding the Challenge: Steric and Electronic Effects
The synthetic utility of this compound is often hampered by its inherent structural properties. Successful application requires a clear understanding of two primary factors:
-
Steric Hindrance: The bulky tert-butyl group at the N1 position significantly shields the adjacent C5-amino group. This steric bulk impedes the approach of electrophiles and coupling partners, slowing down reaction rates and often requiring more forcing conditions.
-
Electronic Deactivation: While the pyrazole ring is aromatic, the two adjacent nitrogen atoms exert a net electron-withdrawing effect. This effect reduces the electron density and, consequently, the nucleophilicity of the exocyclic C5-amine, making it less reactive than typical anilines or alkylamines.
This guide provides direct answers and actionable protocols to overcome these challenges.
Troubleshooting Guide: Common Reactions
This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.
Question 1: Why is my acylation (or sulfonylation) reaction failing or giving low yields?
Low conversion in acylation or sulfonylation reactions is the most frequently reported issue. Standard conditions, such as using triethylamine (Et₃N) or pyridine in dichloromethane (DCM) at room temperature, are often insufficient to drive the reaction to completion.
Root Cause Analysis:
-
Insufficient Nucleophilicity: As mentioned, the C5-amine is a weak nucleophile.
-
Weak Base: Common organic bases like Et₃N may not be strong enough to facilitate the reaction, either by deprotonating the amine or scavenging the acid byproduct effectively.
-
Steric Clash: The tert-butyl group hinders the approach of the acyl or sulfonyl chloride, especially if the electrophile is also bulky.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Recommended Solutions:
-
Deprotonation to an Amide Anion: The most effective strategy is to convert the weakly nucleophilic amine into its highly reactive conjugate base. This is achieved by using a strong, non-nucleophilic base.
-
Protocol: See Protocol 1: Acylation via In Situ Deprotonation .
-
Causality: Bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) irreversibly deprotonate the amine to form the corresponding sodium amide salt. This anion is a vastly superior nucleophile and readily attacks the electrophile.
-
-
Use of High-Performance Coupling Reagents: For amide bond formation with a carboxylic acid, standard EDC/HOBt conditions may fail. More potent activators are required.
-
Recommendation: A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient amines[1]. The key is the formation of a highly reactive acyliminium ion intermediate.
-
Alternative Reagents: Consider using HATU, COMU, or converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive than the corresponding acyl chloride.
-
-
Increase Reaction Temperature: Thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Solvent Choice: Switch from DCM (b.p. ~40 °C) to a higher-boiling solvent like 1,4-dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) and heat the reaction to reflux.
-
Question 2: My Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reaction is not working. What should I change?
The Buchwald-Hartwig amination is a powerful tool, but its success with challenging substrates like this compound is highly dependent on the precise combination of catalyst, ligand, base, and solvent[2][3].
Root Cause Analysis:
-
Incorrect Ligand Choice: The ligand is critical. It must be bulky enough to promote the rate-limiting reductive elimination step while facilitating the initial oxidative addition. First-generation ligands like PPh₃ or even bidentate ligands like BINAP may not be effective[2].
-
Insufficiently Strong Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOt-Bu, K₃PO₄, or LiHMDS.
-
Catalyst Inhibition/Deactivation: The catalyst can be poisoned by impurities or may decompose at high temperatures if not properly stabilized by the ligand.
Recommended Solutions:
-
Screen Modern, Bulky Monophosphine Ligands: State-of-the-art Buchwald-Hartwig catalysis relies on specialized ligands designed for hindered substrates.
-
Top Choices: Start with "Buchwald ligands" such as tBuXPhos , RuPhos , or BrettPhos . These sterically demanding, electron-rich ligands are known to accelerate reactions of unreactive coupling partners[4][5].
-
Rationale: These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition, and their bulk facilitates the final C-N bond-forming reductive elimination step[2].
-
-
Optimize the Base and Solvent System: The choice of base and solvent are interdependent.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base. For sensitive substrates, potassium phosphate (K₃PO₄) can be a milder alternative, though it may require higher temperatures.
-
Solvents: Anhydrous, deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are standard. For highly unreactive aryl chlorides, polar aprotic solvents like NMP or DMA can sometimes be beneficial, but should be used with caution as they can promote catalyst decomposition.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | tBuXPhos | RuPhos | (None needed) |
| Base | NaOt-Bu | K₃PO₄ | LiHMDS (1M in THF) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100-110 °C | 100-110 °C | 65 °C |
| Notes | General purpose, robust system. | Milder base, may require longer times. | Good for base-sensitive substrates. |
Table 1. Recommended starting conditions for Buchwald-Hartwig coupling screening.
-
Use a Palladium Precatalyst: Modern palladium precatalysts are air-stable and designed to generate the active Pd(0) species reliably and quantitatively in solution. This avoids variability associated with reducing Pd(II) sources like Pd(OAc)₂.
-
Examples: XPhos-Pd-G3, RuPhos-Pd-G3. These incorporate the ligand directly and are highly efficient[5].
-
Frequently Asked Questions (FAQs)
Q: How can I visually understand the steric hindrance problem?
A: The diagram below illustrates how the large tert-butyl group "guards" the amino group, creating a sterically congested environment that hinders the approach of a reagent.
Caption: Steric shielding of the C5-amine by the N1-tert-butyl group.
Q: Is it possible to remove the tert-butyl group?
A: Yes. The tert-butyl group can be considered a protecting group and can be removed under strong acidic conditions. This is a useful strategy if subsequent reactions are hindered but the N1-unsubstituted pyrazole is desired. A reliable procedure using trifluoroacetic acid (TFA) in water has been reported in Organic Syntheses[6].
Q: Besides the C5-amine, are there other reactive positions on the ring?
A: Yes, the C4 position of the pyrazole ring is nucleophilic and can undergo electrophilic substitution, most notably arylation. Laccase-mediated arylation at C4 has been demonstrated, offering an alternative functionalization pathway that bypasses the unreactive amine[7]. This highlights the importance of choosing reaction conditions that favor N- vs. C-functionalization.
Detailed Experimental Protocols
Protocol 1: High-Temperature Acylation via In Situ Deprotonation
This protocol is designed for the acylation of this compound with a standard acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Amine Solution: To the flask, add this compound and anhydrous THF (approx. 0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture may be a slurry.
-
Acylation: Cool the mixture back to 0 °C. Add a solution of the acyl chloride in anhydrous THF dropwise over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath, and heat the reaction mixture to reflux (approx. 66 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Conditions for a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling with an electron-neutral or electron-poor aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated Toluene
-
Schlenk flask or sealed vial, nitrogen/argon atmosphere.
Procedure:
-
Glovebox Setup: If available, perform all additions in an inert atmosphere glovebox. If not, use Schlenk line techniques.
-
Reagent Addition: To the reaction vessel, add NaOt-Bu, tBuXPhos, and Pd₂(dba)₃.
-
Substrate Addition: Add the aryl bromide and this compound.
-
Solvent Addition: Add the anhydrous, deoxygenated toluene.
-
Reaction: Seal the vessel tightly. Remove from the glovebox (if used) and place in a preheated oil bath at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS by taking small, quenched aliquots. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 1-tert-butyl-1H-pyrazol-5-amine during storage
Welcome to the technical support guide for 1-tert-butyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and application. Here, we address common challenges and provide scientifically grounded solutions to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: My new bottle of this compound has a brownish to yellowish tint. Is it degraded?
A1: Not necessarily. While a significant color change can indicate degradation, many aminopyrazole compounds can have a brownish to yellowish appearance upon manufacturing.[1] However, it is crucial to verify the compound's purity if you have concerns. A melting point determination or analytical techniques like HPLC can confirm its integrity.
Q2: What are the first signs of degradation I should look for?
A2: The primary indicators of degradation are a noticeable darkening of the material, changes in physical form (e.g., from a solid to a more oily or clumpy consistency), and an altered solubility profile. For sensitive applications, even minor degradation can be problematic.
Q3: Is this compound sensitive to air and light?
A3: Yes, similar to other aminopyrazoles, this compound can be sensitive to both air and light.[1][2] Exposure to oxygen can lead to oxidation of the amine group, while light can provide the energy for various degradation reactions.
Troubleshooting Guide: Addressing Degradation Issues
Q4: I suspect my compound has degraded. How can I confirm this and what should I do?
A4: To confirm degradation, you can employ several analytical methods. High-Performance Liquid Chromatography (HPLC) is a reliable technique to assess purity by comparing the chromatogram of your sample to that of a standard or a new batch.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify potential degradation products.[6] If degradation is confirmed, it is recommended to discard the material and obtain a fresh supply to ensure the reliability of your experimental results.
Q5: My reaction yields are inconsistent when using this compound from a previously opened bottle. Could this be due to degradation?
A5: Yes, inconsistent yields are a common consequence of using a degraded reagent. The amine group is often the reactive site in many synthetic applications, and its degradation will directly impact the reaction's efficiency.[7][8][9] It is advisable to use a fresh, properly stored batch of the compound for critical reactions.
Q6: I've noticed the formation of an insoluble particulate in my solvent after adding this compound. What could be the cause?
A6: This could be due to the formation of degradation products that have lower solubility in your chosen solvent. Amines can oxidize to form less soluble polymeric materials. Alternatively, it could be a sign of incompatibility with the solvent itself, although this is less common with standard laboratory solvents.
Best Practices for Storage and Handling
To minimize degradation, it is imperative to adhere to strict storage and handling protocols.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[10] | Prevents oxidation of the sensitive amine group. |
| Light | Amber vial or dark location[2] | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container[11][12] | Prevents exposure to atmospheric moisture and oxygen. |
Step-by-Step Handling Protocol
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main container.
-
Resealing: After dispensing, purge the container with an inert gas before tightly resealing.
-
Storage: Promptly return the container to the recommended storage conditions.
Logical Workflow for Handling and Storage
Caption: Decision workflow for optimal handling and storage.
By implementing these best practices, you can significantly extend the shelf life of this compound and ensure the reproducibility and accuracy of your experimental outcomes.
References
- 1. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. keyorganics.net [keyorganics.net]
Technical Support Center: Scaling Up the Synthesis of 1-tert-butyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions, ensuring a robust and reproducible process.
Overview of the Synthesis
The most common and industrially viable route to this compound and its analogs is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or a related 1,3-dielectrophile.[1][2][3][4] Specifically, for this compound, the reaction involves tert-butylhydrazine and a suitable three-carbon building block with nitrile and keto functionalities.
A highly relevant and detailed procedure for a similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is provided in Organic Syntheses, which serves as an excellent foundation for scaling up the target molecule.[5] This procedure involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base.[5] Key considerations for this synthesis include the choice of base, solvent, reaction temperature, and purification method.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q1: My reaction has been running for the specified time, but TLC/LC-MS analysis shows little to no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
A1: A low or non-existent yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
-
Step 1: Verify Starting Material Quality and Stoichiometry.
-
tert-Butylhydrazine: This reagent, often supplied as a hydrochloride salt, is a key component. Ensure it is of high purity and has been stored correctly.[5] The free base can be generated in situ using a suitable base.[5] Confirm the accurate molar equivalents of all reactants.
-
β-Ketonitrile Precursor: The stability and purity of your three-carbon starting material are crucial. If synthesizing this precursor in-house, ensure it is free of impurities from the previous steps.
-
-
Step 2: Evaluate the Base and Reaction Medium.
-
Choice of Base: The selection of the base is critical for neutralizing the hydrazine salt (if used) and facilitating the cyclization. While organic bases like triethylamine can be used, inorganic bases such as sodium hydroxide are often employed in scalable preparations for their cost-effectiveness and ease of removal.[5]
-
Solvent System: The reaction can be run in various solvents, including ethanol or even aqueous media.[5] An environmentally friendly approach using 2M NaOH without an organic solvent has been reported to be effective.[5] Ensure your chosen solvent is appropriate for the scale and work-up procedure.
-
-
Step 3: Check Reaction Temperature and Time.
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate.[5] A reaction temperature of around 90 °C has been shown to be effective.[5] Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Reaction Monitoring: Do not rely solely on the prescribed reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion and to avoid potential decomposition of the product with prolonged heating.
-
-
Step 4: Investigate Potential Quenching by Moisture.
-
While some procedures are performed in aqueous media, if you are using a non-aqueous solvent system, ensure all glassware is dry and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) if they are moisture-sensitive.
-
Problem 2: Formation of Impurities and Side Products
Q2: My reaction produces the desired product, but it is contaminated with significant impurities. How can I identify and minimize these side products?
A2: Impurity formation is a common challenge in pyrazole synthesis. Understanding the potential side reactions is key to mitigating them.
-
Regioisomer Formation:
-
The Issue: When using unsymmetrical 1,3-dicarbonyl compounds or their analogs, the formation of regioisomers is a possibility.[1]
-
The Solution: Fortunately, the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is generally highly regioselective.[3][4] However, if you suspect regioisomer formation, careful analysis by 2D NMR techniques may be necessary to confirm the structure.[6]
-
-
Incomplete Reaction or Starting Material Carryover:
-
The Issue: Unreacted starting materials are common impurities.
-
The Solution: Ensure the reaction goes to completion by monitoring it closely. If the reaction stalls, a slight excess of one reagent (typically the less expensive one) can be added, or the reaction temperature can be moderately increased.
-
-
Degradation Products:
-
The Issue: The product, an amine, can be susceptible to degradation under harsh conditions (e.g., prolonged heating, presence of strong acids or oxidants).
-
The Solution: Avoid excessive heating and extended reaction times. During work-up, use appropriate quenching and extraction procedures to minimize exposure to harsh conditions.
-
Problem 3: Difficulties with Product Isolation and Purification
Q3: I am struggling to isolate the this compound from the reaction mixture. It seems to be highly water-soluble. What purification strategies can I employ?
A3: The high water solubility of many aminopyrazoles can indeed complicate isolation.[5] Here are some effective strategies:
-
Crystallization:
-
Direct Crystallization: A well-established procedure for a similar compound involves cooling the biphasic reaction mixture and seeding to induce crystallization.[5] This method can provide a product of high purity directly from the reaction mixture.
-
Acid Addition Salt Formation: A powerful technique for purifying pyrazoles is the formation of acid addition salts.[7][8] The pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., phosphoric acid, oxalic acid) to precipitate the salt, which can then be isolated by filtration.[8] The free base can be regenerated by treatment with a suitable base.
-
-
Extraction:
-
If crystallization is not feasible, extraction with an appropriate organic solvent is an alternative. However, due to the high water solubility of the product, multiple extractions may be necessary. Salting out the aqueous layer by adding a saturated solution of a salt like sodium chloride can help to decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
-
Chromatography:
-
For smaller scales or for obtaining highly pure material for analytical purposes, column chromatography on silica gel can be used.[9] However, this method may be less practical and cost-effective for large-scale production.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the tert-butyl group in this synthesis?
A: The tert-butyl group serves multiple purposes. It can act as a protecting group for the pyrazole nitrogen, which can be removed under certain acidic conditions if required.[5] The steric bulk of the tert-butyl group can also influence the regioselectivity of the reaction and may affect the rate of subsequent reactions at the C-4 position of the pyrazole ring.[10][11]
Q: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A: Yes, it is crucial to adhere to standard laboratory safety practices.
-
tert-Butylhydrazine hydrochloride: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Sodium Hydroxide: This is a corrosive material. Handle with care and wear appropriate PPE.[5]
-
Solvents: Flammable solvents should be handled in a fume hood away from ignition sources.[14] Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15][16]
Q: Can this synthesis be performed using microwave irradiation to speed up the reaction?
A: Microwave-assisted synthesis has been successfully employed for the preparation of various pyrazole derivatives, often leading to shorter reaction times and improved yields.[11][17] While a specific microwave-assisted procedure for this compound is not detailed in the provided search results, it is a viable avenue to explore for process optimization, particularly at the lab scale.
Q: What analytical techniques are recommended for characterizing the final product?
A: A combination of analytical techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[5][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]
-
Melting Point: To assess the purity of a solid product.[5]
Visualizing the Workflow
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Regioselectivity Issues in Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. The pyrazole core is a cornerstone in countless pharmaceuticals and agrochemicals, yet its functionalization presents significant regioselectivity challenges that can impede discovery and development timelines.[1]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions and overcome synthetic hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of unsymmetrical pyrazoles so challenging?
A1: The core challenge lies in the electronic and steric similarities of the reactive positions on the pyrazole ring. For an unsymmetrically substituted 1H-pyrazole, tautomerism can create ambiguity, and the two nitrogen atoms (N1 and N2) possess similar nucleophilicity, often leading to mixtures of N-alkylation or N-arylation products.[2] Similarly, the C3, C4, and C5 positions have distinct but often competitive reactivities towards various reagents.[3][4]
Key factors influencing regioselectivity include:
-
Steric Hindrance: Bulky groups at C3 or C5 can direct incoming electrophiles or coupling partners to the less hindered nitrogen or carbon atom.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyrazole ring alter the nucleophilicity of the nitrogen atoms and the acidity of the C-H bonds, thereby influencing the site of reaction.[3] For instance, an EWG at the C4 position can increase the acidity of the C5-H bond, facilitating its functionalization.[3]
-
Reaction Conditions: The choice of base, solvent, catalyst, and temperature can dramatically shift the regiochemical outcome.[2] For example, different bases can influence the ratio of N1 versus N2 alkylation products.[2]
Q2: I'm getting a mixture of N1 and N2 alkylation products. How can I favor one over the other?
A2: This is a classic and frequently encountered problem. The N1/N2 selectivity is highly sensitive to the interplay between the substrate's electronics, sterics, and the reaction conditions. Here’s a breakdown of strategies to favor a single regioisomer:
-
Steric Control: If your pyrazole has a bulky substituent at the C3 (or C5) position, alkylation will generally favor the less sterically hindered N1 (or N2) nitrogen.
-
Directing Groups: Installing a removable directing group on one of the nitrogen atoms is a robust strategy. For example, a (2-trimethylsilylethoxy)methyl (SEM) group can direct lithiation to specific positions, and after functionalization, the SEM group can be removed.[5]
-
Choice of Base and Counterion: The nature of the base and the resulting counterion can significantly influence the site of alkylation.[2] For instance, using a magnesium-based catalyst like MgBr₂ has been shown to highly favor N2-alkylation for 3-substituted pyrazoles.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of the pyrazole anion and the electrophile.
Q3: My C-H activation/arylation is not selective. What are the main directing factors for C-H functionalization?
A3: Transition-metal-catalyzed C-H functionalization is a powerful tool, but regioselectivity is paramount. The outcome is typically governed by:
-
Inherent Reactivity: In the absence of a strong directing group, the intrinsic electronic properties of the pyrazole ring often dictate the site of reaction. The C4 position is generally the most nucleophilic and favors electrophilic aromatic substitution, while the C5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization.[3][4]
-
Directing Groups: This is the most reliable strategy for controlling regioselectivity. A coordinating group installed on the pyrazole ring (often at N1) can direct the metal catalyst to a specific C-H bond. Common directing groups include pyridyl, pyrimidyl, and amide functionalities.[7][8] The choice of the directing group and the metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is crucial for achieving the desired outcome.[7][9]
-
Ligand and Additive Effects: The ligands on the metal catalyst and the presence of specific additives can fine-tune the steric and electronic environment of the catalytic center, thereby influencing which C-H bond is activated.
Q4: How can I selectively halogenate the C4 position?
A4: The C4 position of the pyrazole ring is electron-rich and thus the most susceptible to electrophilic aromatic substitution, making halogenation at this position relatively straightforward.[3]
Common reagents for C4-halogenation include:
-
N-Halosuccinimides (NBS, NCS, NIS): These are widely used and generally provide good to excellent yields of the 4-halo-pyrazole.[10] The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Elemental Halogens (Br₂, I₂): Bromine in solvents like acetic acid or chloroform is effective for bromination.[10] For iodination, systems like I₂/HIO₃ or I₂/NaI/K₂CO₃ can be employed.[10]
-
Organocatalysis: Gallocyanine has been reported as an effective halogen-transfer agent for the regioselective halogenation of pyrazoles with N-halosuccinimides.[11]
If you experience side reactions or lack of selectivity, ensure your starting material is pure and consider milder conditions (e.g., lower temperature, shorter reaction time).
II. Troubleshooting Guides
Problem 1: Poor N1/N2 Regioselectivity in Alkylation of 3-Substituted Pyrazoles
Symptoms:
-
You obtain a nearly 1:1 mixture of N1 and N2 alkylated products, which are difficult to separate by column chromatography.
-
The ratio of isomers is inconsistent between batches.
Root Causes & Diagnostic Workflow:
Caption: Troubleshooting workflow for N1/N2 alkylation regioselectivity.
Corrective Actions & Protocols:
Protocol 1: Magnesium-Catalyzed N2-Selective Alkylation [6] This protocol is particularly effective for directing alkylation to the N2 position of 3-substituted pyrazoles.
-
Materials: 3-substituted pyrazole (1.0 eq), MgBr₂ (20 mol%), alkylating agent (e.g., α-bromoacetamide, 2.0 eq), Diisopropylethylamine (DIPEA, 2.1 eq), Tetrahydrofuran (THF).
-
Procedure:
-
In a nitrogen-flushed, oven-dried flask, charge the 3-substituted pyrazole and MgBr₂.
-
Add anhydrous THF, followed by the alkylating agent.
-
Add DIPEA dropwise at room temperature (25 °C).
-
Stir the mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity
| Parameter | Condition A | Effect on Selectivity | Condition B | Effect on Selectivity | Rationale |
| Base | K₂CO₃ | Often gives mixtures, sensitive to substrate | Cs₂CO₃ | Can favor N1 due to larger cation size and chelation effects | The size of the alkali metal cation can influence the position of alkylation.[2] |
| Solvent | DMF | Polar aprotic, solvates cation well, can lead to mixtures | Toluene | Nonpolar, may favor aggregation and steric control | Solvent polarity affects the dissociation of the pyrazolide salt. |
| Catalyst | None | Outcome depends on intrinsic reactivity | MgBr₂ | Highly selective for N2 with 3-substituted pyrazoles | Lewis acidic magnesium coordinates to N2, enhancing its nucleophilicity.[6] |
Problem 2: Lack of Regioselectivity in Palladium-Catalyzed Direct C-H Arylation
Symptoms:
-
Your direct arylation reaction yields a mixture of C3, C4, and C5-arylated products.[3]
-
Separation of the desired isomer is difficult and results in low isolated yield.
Root Causes & Diagnostic Workflow:
Caption: Decision tree for troubleshooting C-H arylation regioselectivity.
Corrective Actions & Protocols:
Protocol 2: Pyrazole-Directed C5-Selective C-H Arylation [9][12] This protocol utilizes an N1-directing group to selectively functionalize the C5 position.
-
Materials: N1-Directed Pyrazole (e.g., N1-pivaloyl-4-nitropyrazole, 1.0 eq), Aryl Halide or Boronic Acid (1.5-2.0 eq), Palladium Catalyst (e.g., Pd(OAc)₂, 5-10 mol%), Ligand (if necessary), Oxidant/Additive (e.g., Ag₂O, K₂CO₃), Solvent (e.g., Toluene, AcOH).
-
Procedure:
-
To a sealed reaction vessel, add the N1-directed pyrazole, aryl coupling partner, palladium catalyst, and any solid additives.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction to the specified temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Perform the deprotection of the directing group under appropriate conditions to yield the C5-arylated pyrazole.
-
Table 2: Common Directing Groups for Pyrazole C-H Functionalization
| Directing Group | Position Directed | Typical Catalyst | Removable? | Reference |
| Pivaloyl (Piv) | C5 | Pd(OAc)₂ | Yes (Base hydrolysis) | [12] |
| Pyridyl | C5 | Pd(OAc)₂, Rh(III) | No (usually part of target) | [7][8] |
| Tetrahydropyranyl (THP) | C5 (via lithiation) | n-BuLi | Yes (Acid hydrolysis) | [13] |
| Amide | C5 (of N-aryl group) | Pd(II) | No | [14] |
III. References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: --INVALID-LINK--
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: --INVALID-LINK--
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: --INVALID-LINK--
-
Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: --INVALID-LINK--
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: --INVALID-LINK--
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. Available at: --INVALID-LINK--
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. Available at: --INVALID-LINK--
-
Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Thieme. Available at: --INVALID-LINK--
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available at: --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: --INVALID-LINK--
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: --INVALID-LINK--
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. NIH. Available at: --INVALID-LINK--
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. ACS Publications. Available at: --INVALID-LINK--
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: --INVALID-LINK--
-
Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. PubMed. Available at: --INVALID-LINK--
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: --INVALID-LINK--
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. NIH. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. Available at: --INVALID-LINK--
-
| The scope of directing groups. Pyridine and pyrazole could also be... ResearchGate. Available at: --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: --INVALID-LINK--
-
N-methylation of pyrazole. Reddit. Available at: --INVALID-LINK--
-
Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. PubMed. Available at: --INVALID-LINK--
-
Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Request PDF. Available at: --INVALID-LINK--
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Semantic Scholar. Available at: --INVALID-LINK--
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: --INVALID-LINK--
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: --INVALID-LINK--
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: --INVALID-LINK--
-
Spectroscopic studies of aryl substituted 1-phenyl-2-pyrazolines: Steric and electronic substitution effects. Request PDF. Available at: --INVALID-LINK--
-
Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: --INVALID-LINK--
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. ACS Publications. Available at: --INVALID-LINK--
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: --INVALID-LINK--
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 1-tert-butyl-1H-pyrazol-5-amine Production
Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest possible purity in their synthetic preparations. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven answers to common troubleshooting questions. Our focus is on the causality behind impurity formation and the logic of the strategies to mitigate them.
Section 1: Synthesis Overview & Mechanistic Considerations
Q1: What is the principal synthetic strategy for this compound, and what are its critical control points?
The most robust and widely adopted method for synthesizing this compound is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dielectrophilic compound with a hydrazine.[1][2] Specifically, tert-butylhydrazine (or its hydrochloride salt) is reacted with a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, or a synthon like 3-aminocrotononitrile.[3][4]
The reaction proceeds through two key mechanistic steps:
-
Initial Condensation: The more nucleophilic nitrogen of tert-butylhydrazine attacks the ketone carbonyl, forming a hydrazone intermediate.
-
Cyclization & Aromatization: The second nitrogen of the hydrazine then performs an intramolecular attack on the nitrile carbon, leading to a cyclized intermediate that subsequently aromatizes to the pyrazole ring system.
The critical control points that dictate the success and purity of the final product are regioselectivity and reaction completion . The bulky tert-butyl group on the hydrazine sterically influences the cyclization, which is key to selectively forming the desired 5-amino isomer over the 3-amino regioisomer.[2]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Impurity Minimization
This section addresses the most common issues encountered during synthesis and purification in a practical, question-and-answer format.
FAQ 1: Regioisomeric Impurities
Q: My NMR spectrum shows duplicate sets of peaks, suggesting a regioisomeric impurity. How do I confirm this, and more importantly, how can I prevent its formation?
A: This is the most critical challenge in substituted pyrazole synthesis. The presence of duplicate peaks in the NMR is a classic sign of regioisomers—in this case, the desired 1,5-disubstituted product (this compound) and the undesired 1,3-disubstituted isomer (1-tert-butyl-1H-pyrazol-3-amine).[1]
Cause & Confirmation: The formation of regioisomers occurs when the initial condensation happens at the "wrong" nitrogen of the substituted hydrazine or when cyclization proceeds with different regiochemistry. While the significant steric hindrance of the tert-butyl group strongly favors the formation of the 5-aminopyrazole, suboptimal conditions can allow the formation of the 3-amino isomer.[2] Confirmation requires careful analysis of 2D NMR spectra (HSQC, HMBC) or comparison to a known analytical standard of the impurity.
Prevention Strategies:
-
Steric Control: The choice of a bulky β-ketonitrile, like 4,4-dimethyl-3-oxopentanenitrile (which also contains a tert-butyl group), can enhance the steric repulsion that directs the regioselectivity.
-
Base and Solvent Selection: An inorganic base like sodium hydroxide in an aqueous medium has been shown to be effective and environmentally friendly, facilitating a clean reaction.[3] This avoids potential side reactions associated with organic bases like triethylamine in organic solvents.
-
Temperature Management: Running the reaction at a controlled temperature (e.g., 90 °C) ensures sufficient energy for the desired cyclization pathway without promoting side reactions.[3] Overheating can sometimes lead to a loss of selectivity.
FAQ 2: Colored Impurities and Incomplete Reactions
Q: My isolated product is a yellow or brown oil/solid instead of the expected light tan solid. What is the source of this color, and how can it be removed?
A: The color often originates from side reactions involving the hydrazine starting material or incomplete cyclization. [1] Hydrazines can be susceptible to oxidation and other side reactions that produce highly colored polymeric or aromatic byproducts. Additionally, pyrazoline intermediates, formed from incomplete aromatization, can also be colored.[1]
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed and the reaction has proceeded to the fully aromatized pyrazole. Extended reaction times may be necessary.[3]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions of the hydrazine.
-
Purification via Recrystallization: This is the most effective method for removing colored impurities. The desired product will crystallize out of a suitable solvent system upon cooling, while the more soluble, colored impurities will remain in the mother liquor.[5]
-
Charcoal Treatment: If the color is persistent, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.
FAQ 3: De-tert-butylation Byproduct
Q: My mass spectrometry results show a peak corresponding to the loss of the tert-butyl group (C₄H₈). What causes this, and how can I avoid it?
A: The tert-butyl group on the pyrazole nitrogen can exhibit unusual lability, especially under strongly acidic conditions. [3] This "deprotection" results in the formation of 1H-pyrazol-5-amine, a common process-related impurity.
Prevention & Mitigation:
-
pH Control During Workup: The most critical step is to avoid strong acids during the workup and purification. If an acid wash is necessary, use a weak, dilute acid and minimize contact time. Neutralization steps should be carried out promptly and without exceeding neutral pH.
-
Purification Method: Avoid purification techniques that require strongly acidic mobile phases, such as some reverse-phase HPLC conditions. Normal-phase column chromatography or crystallization are safer alternatives.[6][7]
-
Salt Formation for Purification: If purification via salt formation is desired, use an organic acid and carefully control the stoichiometry to crystallize the salt of the desired product without cleaving the tert-butyl group.[8]
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Actions & Rationale |
| Multiple spots on TLC; duplicate NMR peaks | Formation of regioisomeric impurity (1,3-isomer).[1] | Optimize reaction temperature and base. Use sterically hindered reagents to improve regioselectivity.[2] |
| Yellow, orange, or brown product color | Hydrazine side reactions; incomplete aromatization.[1] | Ensure reaction goes to completion. Purify via recrystallization, potentially with charcoal treatment. |
| Low molecular weight peak in MS (M-56) | Loss of the tert-butyl group.[3] | Maintain neutral or basic pH during workup and purification. Avoid strong acids. |
| Broad melting point range | Presence of multiple impurities. | Perform rigorous purification, primarily via recrystallization from an optimized solvent system until a sharp melting point is achieved.[1] |
| Residual starting materials in product | Incomplete reaction; incorrect stoichiometry. | Increase reaction time or temperature moderately. Ensure accurate measurement of reagents. Purify via recrystallization. |
Section 3: High-Purity Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from a robust procedure known to produce high-purity material and emphasizes process safety and environmental considerations.[3]
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Sodium Hydroxide (2 M solution)
-
Deionized Water
Procedure:
-
Hydrazine Preparation: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, charge tert-butylhydrazine hydrochloride (1.0 eq).
-
Base Addition: Add 2 M Sodium Hydroxide (1.0 eq) and stir at ambient temperature until a complete solution is formed (approx. 10-15 minutes). This neutralizes the hydrochloride salt to generate the free hydrazine in situ.
-
Nitrile Addition: Add 3-aminocrotononitrile (1.0 eq) to the solution.
-
Reaction: Heat the slurry to 90 °C with vigorous stirring. The reaction is typically biphasic (yellow/orange). Maintain this temperature for 22-24 hours. Ammonia gas will evolve and should be vented appropriately.[3]
-
Crystallization: Cool the mixture to approximately 55-60 °C. If crystallization does not begin spontaneously, seeding with a small crystal of pure product is recommended. Once crystallization begins, turn off the heating and allow the mixture to cool to ambient temperature with continued vigorous stirring.
-
Isolation: Cool the resulting slurry in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Filtration: Collect the solids by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the light tan, granular solids under vacuum at ambient temperature to a constant weight. The expected purity should be >97% by qNMR.[3]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities trapped in the crystal lattice of the solid product.[5]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
General Procedure:
-
Solvent Selection: Choose an appropriate solvent (see table below). The ideal solvent dissolves the product poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Add more hot solvent in small portions until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.[5]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Assess purity by measuring the melting point range. A sharp range close to the literature value indicates high purity.
Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Product has significant water solubility, so recovery may be reduced. Good for removing organic-soluble impurities.[3] |
| Toluene | 111 | Low | Good for removing more polar impurities. |
| Heptane/Toluene Mixture | Variable | Low | A co-solvent system can be fine-tuned to achieve ideal solubility characteristics. |
| Isopropanol | 82 | Medium | A common solvent for recrystallizing amine compounds. |
Protocol 3: Analytical Purity Assessment
Trustworthy synthesis requires robust validation.
-
Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane) to quickly check for the presence of starting materials and byproducts. A single spot indicates a high likelihood of purity.[1]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is essential for confirming the structure and identifying isomeric impurities. The absence of extraneous peaks is a strong indicator of purity.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A purity level of >98% is often required for pharmaceutical applications.[3][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6]
Caption: Troubleshooting flowchart for impurity analysis and remediation.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-tert-butyl-1H-pyrazol-5-amine Analogs
The 1-tert-butyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The strategic incorporation of the bulky tert-butyl group often imparts favorable properties such as metabolic stability and specific interactions within protein binding pockets. This guide provides a comparative analysis of the biological activities of various analogs of this compound, with a primary focus on their roles as kinase inhibitors in inflammation and cancer. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for key biological assays.
The Significance of the this compound Core
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a common feature in many approved drugs. The 5-amino group provides a crucial handle for further chemical modifications, allowing for the exploration of a wide chemical space. The N-tert-butyl group at the 1-position is not merely a placeholder; it plays a critical role in orienting the molecule within the binding site of target proteins and can contribute to enhanced potency and selectivity. This guide will explore how modifications at other positions of the pyrazole ring, as well as derivatization of the 5-amino group, modulate the biological activity of these fascinating molecules.
Comparative Analysis of Biological Activity
Inhibition of p38 MAP Kinase: A Key Anti-inflammatory Target
A significant body of research on this compound analogs has focused on the inhibition of p38 mitogen-activated protein (MAP) kinase. p38 MAPK is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK are promising therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
One of the most well-studied examples is the potent and selective p38 MAPK inhibitor, BIRB 796 (Doramapimod). The structure of BIRB 796 features a 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)urea core, highlighting the utility of the 1-tert-butyl-pyrazol-5-amine scaffold.
Structure-Activity Relationship (SAR) Insights for p38 MAPK Inhibition:
The development of BIRB 796 and related analogs has provided valuable insights into the SAR of this chemical series.[1]
-
The tert-butyl group: This bulky group is a critical binding element, occupying a lipophilic pocket in the p38 kinase that is exposed upon a conformational change of the activation loop. This interaction is key to the high affinity of these inhibitors.[1]
-
Substitution on the pyrazole N1-position: While the core topic is 1-tert-butyl analogs, it's noteworthy that in the broader class of pyrazolyl ureas, aryl substituents on the other nitrogen of the pyrazole ring can provide important π-CH2 interactions with the kinase.
-
The Urea Linkage: The urea moiety forms crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
-
The N'-substituent: The nature of the substituent on the other side of the urea is critical for potency and selectivity. In BIRB 796, the 4-(2-morpholin-4-yl-ethoxy)naphthalene group extends into the ATP-binding site, with the morpholine group forming favorable hydrogen bonds.[1]
Comparative Biological Data for p38 MAPK Inhibitors:
| Compound ID | R1 Substituent (on Pyrazole N-H) | R2 Substituent (on Urea N') | p38α IC50 (nM) | TNF-α Inhibition (IC50, nM) in THP-1 cells | In vivo Efficacy (% inhibition of paw edema) |
| Parent | H | H | >10,000 | >10,000 | Not Active |
| Analog A | tert-butyl | Naphthyl | 500 | 750 | 25% @ 10 mg/kg |
| Analog B | tert-butyl | 4-(2-morpholinoethoxy)naphthyl | 1 | 32 | 75% @ 10 mg/kg |
| Analog C | Isopropyl | 4-(2-morpholinoethoxy)naphthyl | 15 | 150 | 50% @ 10 mg/kg |
| Analog D | tert-butyl | Phenyl | 1,200 | 2,500 | 15% @ 10 mg/kg |
This table is illustrative and based on established SAR principles.
Experimental Protocols for Evaluating p38 MAPK Inhibitors:
To ensure the trustworthiness and reproducibility of the data, standardized and well-validated assays are employed.
Protocol 1: In Vitro p38α Kinase Activity Assay (LANCE TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added. When the substrate is phosphorylated, the europium and APC are brought into close proximity, resulting in a FRET signal.
-
Procedure:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).
-
Add 5 µL of the test compound at various concentrations (in DMSO, then diluted in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing p38α kinase (e.g., 3 nM final concentration) and the biotinylated substrate (e.g., ATF-2, 100 nM final concentration).
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 100 µM final concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 5 µL of a detection mixture containing EDTA, Eu-labeled anti-phospho-ATF-2 antibody, and streptavidin-APC.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: TNF-α Production Inhibition in LPS-stimulated THP-1 Cells
This cellular assay assesses the ability of a compound to inhibit the production of TNF-α in a relevant cell line.
-
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that produce TNF-α upon stimulation with lipopolysaccharide (LPS). The amount of secreted TNF-α is quantified using an ELISA or a homogeneous assay like HTRF.
-
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.
-
Differentiate the THP-1 cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 17 hours at 37°C.[2]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit or an HTRF-based assay according to the manufacturer's instructions.[2][3]
-
Determine the IC50 values by plotting the percentage of TNF-α inhibition against the compound concentration.
-
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[4][5][6]
-
Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin, 5 mg/kg) should be included.
-
After 30-60 minutes, inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volume.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling pathway and the point of intervention for this compound analogs.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Anticancer Activity of Pyrazole Analogs
While the focus has been on anti-inflammatory activity, the pyrazole scaffold is also prevalent in the development of anticancer agents. Analogs of this compound have been explored as inhibitors of various kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and Polo-like kinase 1 (PLK1).
Comparative Anticancer Activity:
The following table presents data for pyrazole derivatives with reported anticancer activity. While not all are direct this compound analogs, they illustrate the potential of this scaffold in oncology.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazolyl 2-aminopyrimidines | HSP90 | MCF-7 (Breast) | <1.25 | [7] |
| Pyrazole-based sulfonamides | Not specified | U937 (Leukemia) | 1.7 | [8] |
| 1,3,5-trisubstituted-1H-pyrazoles | Bcl-2 | PC-3 (Prostate) | Varies | [9] |
| Thienopyrimidine derivatives | Not specified | HCT-116 (Colon) | 6.12 | [10] |
Future Directions:
The versatility of the this compound scaffold continues to make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on:
-
Improving Kinase Selectivity: Fine-tuning the substituents on the pyrazole ring and the appended functionalities to achieve greater selectivity for specific kinases, thereby reducing off-target effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these analogs in other disease areas where kinases play a crucial role, such as neurodegenerative diseases and metabolic disorders.
-
Development of Covalent Inhibitors: Designing analogs that can form a covalent bond with the target kinase, potentially leading to increased potency and duration of action.
Conclusion
Analogs of this compound represent a rich and promising area of medicinal chemistry. Their demonstrated efficacy as potent p38 MAPK inhibitors underscores their potential in treating inflammatory disorders. The structure-activity relationships elucidated from compounds like BIRB 796 provide a clear roadmap for the design of next-generation inhibitors. Furthermore, the broader applicability of the pyrazole scaffold in oncology suggests that further exploration of this compound analogs could yield novel anticancer agents. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these and other novel chemical entities.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of 1-tert-butyl-1H-pyrazol-5-amine in Pharmaceutical Synthesis: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the privileged scaffolds in medicinal chemistry, the pyrazole core is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth validation and comparative analysis of 1-tert-butyl-1H-pyrazol-5-amine , a key intermediate whose unique structural features offer distinct advantages in the synthesis of complex active pharmaceutical ingredients (APIs).
This document moves beyond a simple datasheet, offering a comparative framework against a plausible alternative, 1-phenyl-3-methyl-1H-pyrazol-5-amine , in the context of synthesizing a well-established class of kinase inhibitors. Through a detailed examination of synthetic pathways, analytical validation protocols, and supporting data, we aim to equip researchers and process chemists with the critical insights needed to make informed decisions in their drug development pipeline.
The Intermediate's Role: A Gateway to Kinase Inhibitors
Substituted 5-aminopyrazoles are crucial building blocks for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This core structure is an isostere of adenine and effectively mimics the hinge-binding region of ATP in various protein kinases, making it a powerful pharmacophore for anticancer and anti-inflammatory drugs.[1]
The subject of our analysis, This compound , is distinguished by the sterically demanding tert-butyl group attached to the N1 position of the pyrazole ring. This feature is not merely a synthetic handle but a deliberate design element that influences the molecule's reactivity, solubility, and the pharmacokinetic properties of the final API.
To provide a tangible context for comparison, we will examine its utility in the synthesis of diaryl urea-based p38 MAP kinase inhibitors, a class of drugs investigated for treating inflammatory diseases. A prominent example is Doramapimod (BIRB 796), which features a substituted 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl moiety.[2][3] While not identical, the synthesis of its core aminopyrazole provides an excellent model for our comparative analysis.
Comparative Analysis: this compound vs. A Phenyl-Substituted Alternative
To objectively evaluate the performance of this compound, we contrast it with a common, alternative aminopyrazole intermediate, 1-phenyl-3-methyl-1H-pyrazol-5-amine . The key structural difference lies in the N1 substituent (tert-butyl vs. phenyl) and the C3 substituent (H vs. methyl). The tert-butyl group, in particular, introduces significant steric hindrance and lipophilicity.
Key Performance Metrics: A Comparative Overview
| Metric | This compound | 1-phenyl-3-methyl-1H-pyrazol-5-amine | Rationale & Causality |
| Synthetic Accessibility | Straightforward, high-yield synthesis from tert-butylhydrazine and 3-aminocrotononitrile or similar precursors.[4] | Well-established synthesis from phenylhydrazine and ethyl acetoacetate. | Both intermediates are readily accessible. The choice of hydrazine precursor (tert-butylhydrazine vs. phenylhydrazine) is the primary cost and availability driver. |
| Regioselectivity | Excellent. The bulky tert-butyl group directs subsequent reactions, such as urea formation, away from the N1 position, preventing side reactions. | Good, but the phenyl group offers less steric shielding, potentially leading to a mixture of isomers in certain reactions if the N-H tautomer is reactive. | The steric bulk of the t-butyl group acts as a "protecting group," simplifying the reaction profile and often improving the yield of the desired N-acylated or N-arylated product. |
| Solubility | Generally higher solubility in organic solvents due to the lipophilic tert-butyl group. | Moderate solubility. | Improved solubility can facilitate reaction conditions, particularly in non-polar solvents, and simplify purification processes like crystallization and chromatography. |
| Final Product Properties | The tert-butyl group can fill a specific hydrophobic pocket in the target enzyme's active site, potentially increasing potency and selectivity. | The phenyl group allows for π-stacking interactions and can be further functionalized. | The choice of intermediate directly impacts the Structure-Activity Relationship (SAR) of the final drug molecule. The tert-butyl group in BIRB 796 is crucial for its high affinity. |
| Downstream Reactivity | The electron-donating nature of the tert-butyl group can slightly increase the nucleophilicity of the 5-amino group, potentially accelerating reactions. | The phenyl group is electron-withdrawing by induction but can participate in resonance, modulating the reactivity of the amino group differently. | These electronic effects can influence reaction kinetics, requiring optimization of conditions (e.g., temperature, catalyst) for each intermediate. |
Case Study: Synthesis of a Diaryl Urea Kinase Inhibitor Core
Let's consider a key step in the synthesis of a BIRB 796 analogue: the formation of the urea linkage by reacting the aminopyrazole intermediate with an isocyanate.
References
A Comparative Analysis of Pyrazole Synthesis Methods for the Modern Researcher
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its versatile structure is a key pharmacophore in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, antidiabetic agents, and various anticancer and antimicrobial compounds. The continued interest in pyrazole derivatives necessitates a thorough understanding of the available synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each approach, ensuring a comprehensive and objective overview.
I. The Classical Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Reaction Mechanism
The mechanism of the Knorr synthesis begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is based on Knorr's original 1883 publication.
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel suitable for heating
-
Water bath
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.
-
Separation: Separate the water from the oily condensation product.
-
Cyclization: Heat the oily product on a water bath for an extended period to induce cyclization via the elimination of ethanol.
-
Isolation: Cool the resulting product until it solidifies. The solid product is 1-phenyl-3-methyl-5-pyrazolone.
Advantages and Limitations
The primary advantages of the Knorr synthesis are its simplicity and the use of readily available starting materials.[4] However, a significant drawback is the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers that are often difficult to separate.[1][5] The reaction conditions can also be harsh, requiring elevated temperatures.
II. The [3+2] Cycloaddition Approach: Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles.[6][7] This reaction typically involves the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne surrogate (the dipolarophile).[6]
Reaction Mechanism
The reaction is initiated by the base-mediated in situ generation of a nitrile imine from a hydrazonoyl halide. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with a dipolarophile. When an alkyne is used, the pyrazole ring is formed directly. If an alkene with a suitable leaving group is employed as an alkyne surrogate, a pyrazoline intermediate is formed, which then eliminates a small molecule (e.g., HBr) to afford the aromatic pyrazole.[6]
Caption: Mechanism of pyrazole synthesis via Huisgen cycloaddition.
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol is a general procedure for the 1,3-dipolar cycloaddition using an alkyne surrogate.[6]
Materials:
-
α-Bromocinnamaldehyde (alkyne surrogate, 3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Initiation: Add triethylamine (3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by Thin Layer Chromatography (TLC) (typically 7-10 hours).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Advantages and Limitations
The primary advantage of the Huisgen cycloaddition is its high regioselectivity, often yielding a single pyrazole isomer.[6] The reaction conditions are typically mild, proceeding at room temperature.[6] However, this method requires the synthesis of the hydrazonoyl halide precursor and the in situ generation of the often unstable nitrile imine.
III. Modern Strategies: Multicomponent and Microwave-Assisted Syntheses
In the quest for more efficient and environmentally friendly synthetic methods, multicomponent reactions (MCRs) and microwave-assisted synthesis have emerged as powerful alternatives.[8]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient approach to complex molecules by combining three or more reactants in a single pot.[9] For pyrazole synthesis, a common MCR involves the four-component condensation of an aldehyde, hydrazine, ethyl acetoacetate, and malononitrile to form highly substituted pyrano[2,3-c]pyrazoles.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative[4]
Materials:
-
Hydrazine hydrate 96% (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Triethylamine (1 mL)
-
Water
Procedure:
-
Reaction Mixture: To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature.
-
Reaction: Stir the mixture vigorously for 20 minutes in an open atmosphere.
-
Isolation: Filter the precipitated solid and wash with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
Purification: Recrystallize the product from ethanol.
Advantages and Limitations of MCRs
MCRs are highly atom-economical and operationally simple, reducing the number of synthetic steps and purification procedures, which aligns with the principles of green chemistry.[8] They also allow for the rapid generation of diverse molecular libraries. The main challenge lies in the optimization of reaction conditions to ensure all components react efficiently to form the desired product.[4]
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate many organic reactions, including pyrazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating.[7][10]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles from Chalcones[8]
Materials:
-
Chalcone (3-(4-substituted phenyl)-1-phenylprop-2-en-1-one)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, combine the chalcone, hydrazine hydrate, and ethanol.
-
Catalyst: Add a few drops of glacial acetic acid.
-
Irradiation: Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 7-10 minutes at 120 °C and 360 W).[11]
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.
Caption: Comparative workflow for different pyrazole synthesis methods.
Comparative Performance Data
The following table summarizes typical reaction conditions and yields for the different pyrazole synthesis methods, providing a basis for comparison. It is important to note that yields are highly substrate-dependent.
| Method | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often elevated temperatures.[12] | 70-95% | Readily available starting materials, straightforward procedure.[4] | Lack of regioselectivity with unsymmetrical dicarbonyls.[4][5] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne/Alkyne Surrogate | Base-mediated, typically at room temperature.[6] | 70-86%[6] | High regioselectivity, mild reaction conditions.[6] | Requires in-situ generation of the nitrile imine. |
| Multicomponent Synthesis | e.g., Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Often catalyzed, can be performed in green solvents.[8] | Good to excellent | High atom economy, operational simplicity, access to complex molecules in one pot.[8] | Optimization can be challenging.[4] |
| Microwave-Assisted Synthesis | Various (e.g., Chalcones, Hydrazines) | Microwave irradiation, short reaction times.[7][10] | Often higher than conventional methods[7] | Drastically reduced reaction times, often higher yields.[7] | Requires specialized equipment. |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a pyrazole synthesis method is a critical decision that depends on the specific goals of the research.
-
The Knorr synthesis remains a valuable tool for its simplicity, especially when regioselectivity is not a concern or when using symmetrical 1,3-dicarbonyls.
-
For applications demanding high regioselectivity and the synthesis of a specific isomer, the Huisgen 1,3-dipolar cycloaddition is often the superior choice, despite the need for precursor synthesis.
-
Multicomponent reactions are ideal for the rapid generation of diverse libraries of complex pyrazole derivatives, a key advantage in drug discovery.
-
Microwave-assisted synthesis offers a significant improvement in efficiency for many pyrazole syntheses, making it an attractive option for accelerating research and development timelines.
By understanding the mechanistic nuances, practical considerations, and comparative performance of these methods, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives required for their scientific endeavors.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition and Beyond
A Senior Application Scientist's Guide to Structure-Activity Relationships
For researchers and scientists in the field of drug discovery, the aminopyrazole core represents a remarkably versatile and "privileged" scaffold. Its inherent chemical properties—a five-membered aromatic ring with two adjacent nitrogen atoms and an amino substituent—provide a unique foundation for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of aminopyrazole derivatives, with a primary focus on their celebrated role as kinase inhibitors, particularly against Cyclin-Dependent Kinase 2 (CDK2), and their emerging potential as allosteric modulators. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Allure of the Aminopyrazole Core: A Foundation for Potent Interactions
The aminopyrazole scaffold's success in medicinal chemistry stems from its ability to form key interactions within the ATP-binding site of kinases.[1][2] The pyrazole ring itself is an aromatic heterocycle, and the relative positions of the two nitrogen atoms and the amino group (3-amino, 4-amino, or 5-aminopyrazole) are crucial in dictating the molecule's interaction profile.[1][2] The amino group and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, effectively mimicking the hinge-binding interactions of the adenine base of ATP. This "hinge-binding" motif is a cornerstone of many kinase inhibitors' mechanism of action.
Aminopyrazoles as Kinase Inhibitors: A Tale of Selectivity and Potency
The aminopyrazole core has been extensively explored in the development of inhibitors for a multitude of kinases, playing significant roles in cancer and inflammatory diseases.[3] Here, we will compare the SAR of aminopyrazoles targeting two key kinases: CDK2 and JNK3.
Targeting the Cell Cycle: Aminopyrazole-Based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4] The aminopyrazole scaffold has proven to be a fertile ground for the development of potent and selective CDK2 inhibitors.
A seminal example is the multi-CDK inhibitor AT7519, which features a 4-amino-1H-pyrazole core.[5] The development of such inhibitors often involves systematic exploration of substituents at various positions of the pyrazole and its appended moieties to optimize potency and selectivity.
Structure-Activity Relationship (SAR) of 4-Aminopyrazole CDK2 Inhibitors:
A typical 4-aminopyrazole scaffold for CDK inhibition can be represented as follows:
Caption: General scaffold of 4-aminopyrazole CDK inhibitors.
Comparative SAR Data for Aminopyrazole-Based CDK2 Inhibitors:
The following table summarizes the SAR for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, highlighting the impact of substitutions on CDK2 inhibitory activity.
| Compound | R² | R³ | CDK2 Kᵢ (µM) | A2780 GI₅₀ (µM) |
| 14 | F | H | 0.007 | 0.505 |
| 15 | Cl | H | 0.005 | 0.158 |
| 16 | F | Me | 0.035 | 1.870 |
| 17 | Cl | Me | 0.025 | 1.150 |
| 18 | F | CH₂CONH₂ | >1 | >10 |
| 19 | Cl | CH₂CONH₂ | >1 | >10 |
| 23 | Cl (at pyrazole N1) | H | 0.090 | 7.350 |
Data compiled from[6].
Key SAR Insights for CDK2 Inhibition:
-
Hinge-Binding Moiety (R¹): A nitrogen-containing heterocycle, such as a pyrimidine, is often crucial for establishing the canonical hydrogen bonds with the kinase hinge region.
-
Substitution at R²: Replacing fluorine with chlorine at the R² position (compound 15 vs. 14 ) maintained high potency against CDK2 and significantly improved anti-proliferative activity.[6]
-
Substitution at R³: N-alkylation (compounds 16 and 17 ) or the introduction of a larger group like acetamide (compounds 18 and 19 ) at the R³ position of the pyrazole ring dramatically reduced both CDK2 inhibition and cellular activity. This suggests that a free N-H at this position is critical for potent inhibition, likely forming a key hydrogen bond.[6]
-
Regioisomerism: Changing the attachment point of the pyrazole ring at the pyrimidinyl-C2-NH position (compound 23 ) resulted in a significant loss of activity, emphasizing the importance of the precise orientation of the pyrazole core within the active site.[6]
Achieving Selectivity: Aminopyrazole Inhibitors of JNK3
c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a target for neurodegenerative diseases.[7] The development of selective JNK3 inhibitors is challenging due to the high homology among MAP kinases, particularly p38. The aminopyrazole scaffold has been successfully employed to achieve remarkable selectivity for JNK3 over p38.[1][8]
Comparative SAR Data for Aminopyrazole-Based JNK3 Inhibitors:
The following table illustrates the SAR of a series of aminopyrazole ureas, demonstrating how subtle structural modifications can profoundly impact selectivity.
| Compound | R¹ | R² | R³ | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity (p38/JNK3) |
| SR-3451 | H | H | H | 10 | >20,000 | >2000 |
| SR-3582 | CH₃ | H | H | 18 | >20,000 | >1111 |
| SR-3576 | H | CH₃ | H | 7 | >20,000 | >2857 |
| SR-3583 | H | H | CH₃ | 130 | >20,000 | >154 |
Data compiled from[1].
Key SAR Insights for JNK3 Selectivity:
-
Planarity is Key: The highly planar nature of the aminopyrazole core, in contrast to more rigid bicyclic systems like indazoles, allows for better accommodation within the smaller active site of JNK3 compared to the larger active site of p38.[1][2]
-
Substitution on the N-phenyl Urea: Substitutions at the ortho and meta positions of the N-phenyl urea moiety (compounds SR-3582 and SR-3576 ) are well-tolerated and can even enhance potency. However, substitution at the para position (compound SR-3583 ) leads to a significant drop in JNK3 inhibition, likely due to steric hindrance.[1]
-
The Power of Selectivity: The aminopyrazole class, exemplified by SR-3576 , demonstrates that remarkable selectivity over a closely related kinase like p38 (>2800-fold) is achievable through careful manipulation of the aminopyrazole scaffold.[1]
Beyond the Active Site: Aminopyrazoles as Allosteric Modulators
While the majority of aminopyrazole-based drugs are competitive inhibitors targeting the ATP-binding site, this versatile scaffold is also capable of a more nuanced mode of action: allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand), inducing a conformational change that can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the receptor's response to its natural ligand.[4]
Aminopyrazole derivatives have emerged as effective allosteric modulators of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor 5 (mGluR5).[4][9]
SAR of Aminopyrazole-Based mGluR5 Positive Allosteric Modulators (PAMs):
The SAR for these modulators is highly sensitive to subtle structural changes. For instance, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, modifications to the benzamide portion can switch the compound's activity from a negative to a positive allosteric modulator.[10]
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to characterize aminopyrazole inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as CDK2. The principle relies on the quantification of ATP remaining after the kinase reaction; high kinase activity results in low ATP levels (low luminescence), while potent inhibition leads to high ATP levels (high luminescence).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an aminopyrazole derivative against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Test aminopyrazole compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test aminopyrazole in DMSO. Further dilute the inhibitor in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of the diluted inhibitor or DMSO (for control).
-
2 µL of the diluted enzyme solution.
-
2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined optimal reaction time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of aminopyrazole compounds on cancer cell lines.
Objective: To determine the concentration of an aminopyrazole derivative that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
Test aminopyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the aminopyrazole compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ value.[12][7]
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into how an aminopyrazole inhibitor affects its target kinase in a cellular context.
Objective: To determine if an aminopyrazole inhibitor reduces the phosphorylation of a downstream substrate of its target kinase.
Materials:
-
Cell lysates from cells treated with the aminopyrazole inhibitor
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.[1][3]
Signaling Pathways and Logical Relationships
To understand the functional consequences of aminopyrazole-mediated kinase inhibition, it is essential to visualize the signaling pathways in which these kinases operate.
CDK2 Signaling Pathway
CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in driving the cell cycle from the G1 to the S phase. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[13]
Caption: Simplified CDK2 signaling pathway leading to G1/S transition.
JNK3 Signaling Pathway
The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and inflammatory cytokines.[14] JNK3, specifically, is involved in stress-induced apoptosis in neuronal cells. The pathway involves a cascade of kinases, with JNK3 phosphorylating transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.
Caption: The JNK3 signaling cascade leading to apoptosis.
Conclusion and Future Directions
The aminopyrazole scaffold continues to be a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor design. The extensive SAR studies have provided a deep understanding of the structural requirements for achieving high potency and selectivity against targets like CDK2 and JNK3. The ability of this scaffold to also function as an allosteric modulator opens up new avenues for therapeutic intervention.
Future research will likely focus on further refining the selectivity of aminopyrazole-based inhibitors to minimize off-target effects and associated toxicities. The exploration of novel bioisosteric replacements for the pyrazole core could also lead to compounds with improved pharmacokinetic properties. Furthermore, a deeper understanding of the structural basis for allosteric modulation by aminopyrazole derivatives will undoubtedly fuel the design of novel therapeutics with more nuanced mechanisms of action. The journey of the aminopyrazole scaffold is far from over, and its continued exploration promises to yield the next generation of innovative medicines.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brimr.org [brimr.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SAR studies on mGlu5 receptor positive allosteric modulators (2003- 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Pyrazole-Based Agrochemicals
Introduction: The Rise of Pyrazole-Based Agrochemicals in Modern Agriculture
The imperative for sustainable agricultural practices has catalyzed the development of novel pesticides with enhanced target specificity and reduced environmental footprints.[1] Among these, pyrazole-based agrochemicals have emerged as a significant class of compounds, demonstrating high efficacy against a wide array of pests, including fungi, insects, and weeds.[1][2] Their unique mode of action, often targeting specific enzymes or receptors in pests, has positioned them as potentially safer alternatives to older, broad-spectrum pesticides.[2] However, a thorough evaluation of their environmental impact is crucial to ascertain their role in a truly sustainable agricultural future. This guide provides a comprehensive, data-driven comparison of the environmental performance of pyrazole-based agrochemicals against other alternatives, supported by established experimental protocols to empower researchers and drug development professionals in making informed decisions.
I. Environmental Fate and Persistence: A Comparative Analysis
The environmental persistence of an agrochemical is a critical determinant of its long-term ecological impact. This section compares the persistence of pyrazole-based compounds in soil and water with that of other widely used pesticides.
Persistence in Soil
The persistence of a pesticide in soil is influenced by factors such as soil type, temperature, and microbial activity.[2][3]
Pyrazole-Based Agrochemicals: Fipronil, a phenylpyrazole insecticide, exhibits variable persistence depending on soil composition. In laboratory studies, the half-life (T1/2) of total fipronil residues was found to be approximately 30-33 days in sandy loam soil and around 38 days in clay loam soil.[2] Under field conditions, the half-life of fipronil has been reported to be between 10 and 11 days for the parent compound alone, and between 8 and 13 days when including its metabolites.[3] The degradation of fipronil in soil leads to the formation of several metabolites, including amide, sulfone, and sulfide derivatives.[2]
Comparative Alternatives: In comparison, organophosphate insecticides, for instance, can have varying persistence. While some, like malathion, are relatively non-persistent with a soil half-life of less than 30 days, others can persist for longer periods.
Table 1: Comparative Soil Half-Life (DT50) of Selected Agrochemicals
| Agrochemical Class | Active Ingredient | Soil Half-Life (DT50) in days | Reference |
| Pyrazole (Insecticide) | Fipronil | 10 - 38 | [2][3] |
| Strobilurin (Fungicide) | Pyraclostrobin | 35 - 323 | [4] |
| Organophosphate (Insecticide) | Chlorpyrifos | 60 - 120 | [5] |
| Neonicotinoid (Insecticide) | Imidacloprid | 40 - 997 | [6] |
| Triazole (Fungicide) | Tebuconazole | 50 - 1200 | [7] |
| Glyphosate (Herbicide) | Glyphosate | 2 - 197 | [8] |
Mobility and Leaching Potential in Soil
The potential for an agrochemical to leach into groundwater is a significant environmental concern. This is largely determined by its adsorption to soil particles, often quantified by the soil organic carbon-water partitioning coefficient (Koc).
Pyrazole-Based Agrochemicals: Studies on the pyrazole fungicide pyraoxystrobin have shown that it has a strong affinity for soil, with high adsorption and low desorption rates.[9] This suggests a low potential for leaching into groundwater.[9]
Comparative Alternatives: In contrast, some older classes of pesticides have demonstrated a higher leaching potential. For example, certain triazole fungicides have been detected in groundwater, indicating their mobility in the soil profile.
Persistence in Aquatic Environments
The fate of pesticides in water is influenced by factors such as pH, sunlight (photolysis), and microbial degradation.
Pyrazole-Based Agrochemicals: The strobilurin fungicide pyraclostrobin has been shown to degrade rapidly in basic water (pH 9) with a half-life of less than ten days, while being more stable in acidic and neutral water.[10][11]
Comparative Alternatives: The persistence of other fungicides can vary. For example, some triazole fungicides are known to be relatively persistent in aquatic systems.
II. Ecotoxicity Profile: Impacts on Non-Target Organisms
A critical aspect of any pesticide's environmental risk assessment is its toxicity to organisms other than the intended target.
Toxicity to Pollinators and Other Beneficial Insects
The impact on pollinators, particularly bees, is a major concern for many insecticides.
Pyrazole-Based Agrochemicals: Fipronil has been shown to be highly toxic to bees.[12] Both lethal and sublethal effects have been documented, impacting behavior and population levels.[12] However, it is important to note that the toxicity of pyrazole-based compounds can vary significantly. For instance, some newer pyrazole amide derivatives are being developed with a focus on reduced toxicity to non-target organisms.[1]
Comparative Alternatives: Neonicotinoid insecticides are also known for their high toxicity to bees and other beneficial insects.[12] Spinosad, a biological insecticide, is generally considered to have a lower risk to predatory mites and beneficial insects, although it can be toxic to some parasitic hymenoptera.[13]
Table 2: Comparative Acute Contact Toxicity (LD50) to Honeybees (Apis mellifera)
| Agrochemical Class | Active Ingredient | Acute Contact LD50 (µ g/bee ) | Reference |
| Pyrazole (Insecticide) | Fipronil | 0.004 | [12] |
| Neonicotinoid (Insecticide) | Imidacloprid | 0.024 | [12] |
| Organophosphate (Insecticide) | Chlorpyrifos | 0.1 | [5] |
| Biological (Insecticide) | Spinosad | 0.0029 | [13] |
Toxicity to Aquatic Organisms
The contamination of water bodies with agrochemicals can have devastating effects on aquatic life.
Pyrazole-Based Agrochemicals: Fipronil and its metabolites can be highly toxic to fish and other aquatic organisms.[14][15] The pyrazole fungicide pyraclostrobin is also known to be highly toxic to aquatic organisms, with the gills being a primary target organ in fish.[6]
Comparative Alternatives: Organophosphate insecticides are also notoriously toxic to aquatic life.[4] Glyphosate-based herbicides, while generally having lower direct toxicity to fish, can have significant impacts on aquatic plant and algal communities, which form the base of the aquatic food web.[8][16]
Toxicity to Soil Organisms
Soil microorganisms are vital for nutrient cycling and soil health.
Pyrazole-Based Agrochemicals: Some fluorinated pyrazole aldehydes have been shown to be safe for beneficial soil bacteria.[17][18] However, the impact of fungicides in general on soil microbial communities can be significant, with studies showing reductions in the abundance and diversity of fungi and actinomycetes, as well as inhibition of key soil enzymes like alkaline phosphatase and urease.[11][19]
Comparative Alternatives: The effects of other pesticides on soil microbes vary. For example, some studies have shown that certain herbicides can negatively impact nitrogen-fixing bacteria.[20]
Sublethal Effects on Amphibians and Reptiles
Amphibians and reptiles are often overlooked in ecotoxicological studies, yet they can be highly susceptible to pesticide exposure.
Pyrazole-Based Agrochemicals: Sublethal exposure to fipronil has been shown to reduce activity in lizards.[21][22]
Comparative Alternatives: Other pesticides, such as the herbicide atrazine, have been linked to developmental and reproductive problems in amphibians.[5]
III. Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity of environmental impact evaluations, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key assessments.
Terrestrial Plant Toxicity Test (OECD 208)
This test evaluates the effects of a substance on seedling emergence and early growth.[3][10][23][24][25]
Objective: To determine the toxicity of a chemical to terrestrial plants.
Principle: Seeds of selected plant species are exposed to the test substance in soil under controlled conditions. Effects on seedling emergence, growth (shoot height and weight), and overall plant health are observed over a period of 14 to 21 days.[3][24]
Step-by-Step Methodology:
-
Test Species Selection: A minimum of six plant species from different families (including both monocots and dicots) should be selected. Common test species include corn, cucumber, lettuce, onion, radish, soybean, and tomato.[3][24]
-
Soil Preparation: A natural sandy loam, loamy sand, or sandy clay loam soil is typically used. The soil's organic carbon content should not exceed 1.5%.[10] The test substance is either incorporated into the soil or sprayed onto the soil surface.[24]
-
Test Conditions: The test is conducted in a growth chamber with controlled temperature (e.g., 22°C during the day, 18°C at night), humidity (around 70%), and a defined light/dark cycle (e.g., 16 hours light, 8 hours dark).[24][25]
-
Exposure and Observation: Seeds are planted in pots containing the treated soil. The number of emerged seedlings is counted daily. After 14 to 21 days, the surviving seedlings are assessed for visible signs of phytotoxicity, and shoot height and fresh or dry weight are measured.[3][24]
-
Data Analysis: The emergence rate, mortality, and biomass are compared between the treated and control groups. From this data, the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration causing a 50% effect (EC50) can be determined.[3]
subgraph "Experimental Workflow" A; B; C; D; E; F; G; H; I; J; K; end
Aquatic Plant Toxicity Test: Lemna sp. Growth Inhibition Test (OECD 221)
This test assesses the toxicity of substances to the aquatic plant Lemna (duckweed).[9][17][26][27][28]
Objective: To determine the effect of a chemical on the growth of Lemna minor or Lemna gibba.
Principle: Cultures of Lemna are exposed to a range of concentrations of the test substance over a seven-day period. The inhibition of growth is determined by measuring the number of fronds and, in some cases, the frond area or biomass.[9][26][27]
Step-by-Step Methodology:
-
Test Organism: Axenic cultures of Lemna minor or Lemna gibba are used.
-
Test Medium: A defined growth medium (e.g., SIS or AAP medium) is prepared.[26]
-
Test Conditions: The test is conducted in a growth chamber with controlled temperature, lighting, and a static or semi-static renewal system.[9][26][27]
-
Exposure: A specified number of fronds (e.g., 9-12) are introduced into test vessels containing different concentrations of the test substance.[26]
-
Observation and Measurement: The number of fronds is counted at the beginning of the test and at least on days 3, 5, and 7. At the end of the test, the fresh or dry weight of the fronds may also be determined.[27]
-
Data Analysis: The growth rate and yield are calculated for each concentration and compared to the control. The ECx values (e.g., EC10, EC20, EC50) for growth rate inhibition and yield are then determined.[26]
subgraph "Experimental Workflow" A; B; C; D; E; F; G; H; I; J; end
Soil Microorganisms: Nitrogen Transformation Test (OECD 216)
This test assesses the long-term effects of a chemical on the nitrogen transformation activity of soil microorganisms.[29][30][31][32][33]
Objective: To evaluate the impact of a substance on the microbial process of nitrification in soil.
Principle: Sieved soil is amended with an organic material (e.g., powdered lucerne meal) to stimulate microbial activity. The soil is then treated with the test substance and incubated under controlled laboratory conditions. The rate of nitrate formation is measured over time and compared to an untreated control.[29][30][33]
Step-by-Step Methodology:
-
Soil and Substrate: A standard agricultural soil is sieved and amended with a powdered organic substrate like lucerne meal.[29][33]
-
Test Substance Application: The test substance is applied to the soil at different concentrations.[29]
-
Incubation: The treated and control soil samples are incubated in the dark at a constant temperature and moisture level for at least 28 days.[29]
-
Sampling and Analysis: Soil samples are taken at regular intervals (e.g., 0, 7, 14, and 28 days). The nitrate concentration in the soil extracts is determined using a suitable analytical method.[29][30]
-
Data Analysis: The rate of nitrate formation in the treated soils is compared to the control. If the difference is 25% or more after 28 days, the test may be extended up to 100 days.[30] The results are used to determine the effect of the test substance on nitrogen transformation.
subgraph "Experimental Workflow" A; B; C; D; E; F; G; H; end
Analysis of Pesticide Residues in Soil using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for extracting pesticide residues from various matrices, including soil.[2][20][34][35]
Objective: To extract and quantify pesticide residues from soil samples.
Principle: The method involves a two-step process: an extraction step with an organic solvent (typically acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][34]
Step-by-Step Methodology:
-
Sample Preparation: A known weight of the soil sample is placed in a centrifuge tube. Water is added if the soil is dry.[2][12]
-
Extraction: Acetonitrile is added to the tube, and the sample is shaken vigorously to extract the pesticides.[2][12]
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.[2]
-
dSPE Cleanup: An aliquot of the acetonitrile layer is transferred to a tube containing a dSPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences). The tube is vortexed and centrifuged.[2]
-
Analysis: The final cleaned-up extract is analyzed by LC-MS/MS for the quantification of the target pesticides.[34]
subgraph "Experimental Workflow" A; B; C; D; E; F; G; H; I; J; end
IV. Alternatives to Pyrazole-Based Agrochemicals: An Environmental Perspective
The search for more sustainable pest management strategies has led to the exploration of various alternatives to synthetic chemical pesticides.
Biological Control Agents
Biological control agents, such as predatory insects, parasitic wasps, and microbial pesticides (e.g., Bacillus thuringiensis, Trichoderma species), offer a more targeted approach to pest management with generally lower risks to non-target organisms and the environment.[6][36] For example, Trichoderma harzianum has shown efficacy in controlling fungal diseases in maize while also reducing mycotoxin contamination.[36] However, the production and formulation of biopesticides can have their own environmental impacts, which need to be considered in a life cycle assessment.[37]
Botanical Insecticides and Essential Oils
Plant-derived compounds, such as pyrethrins, neem oil, and various essential oils, have long been used for pest control. While often perceived as "natural" and "safe," it is crucial to recognize that some botanical insecticides can have broad-spectrum activity and may be toxic to beneficial insects and aquatic life.
Integrated Pest Management (IPM)
IPM is a holistic approach that combines various pest control strategies, including cultural practices, biological control, and the judicious use of chemical pesticides. The goal of IPM is to manage pests in an economically and environmentally sustainable manner, minimizing the reliance on synthetic agrochemicals.
V. Conclusion and Future Directions
Pyrazole-based agrochemicals represent a diverse and evolving class of pesticides with a range of environmental profiles. While some, like fipronil, have raised significant concerns due to their toxicity to non-target organisms, newer generations of pyrazole compounds are being designed with improved environmental safety in mind.[1]
A comprehensive evaluation of their environmental impact requires a multi-faceted approach, incorporating data on their persistence, mobility, and ecotoxicity across various environmental compartments. This guide has provided a comparative framework and detailed experimental protocols to aid researchers in this critical endeavor.
Future research should focus on:
-
Developing a broader comparative database: More quantitative data is needed to directly compare the environmental impact of a wider range of pyrazole-based agrochemicals with their alternatives.
-
Long-term and sublethal effects: Further investigation into the chronic and sublethal effects of these compounds on non-target organisms, particularly sensitive species like amphibians and reptiles, is warranted.
-
Mixture toxicity: The environmental impact of pesticide mixtures, which is a more realistic exposure scenario, requires greater attention.
-
Life Cycle Assessments: Comprehensive LCAs are needed to compare the full environmental footprint of pyrazole-based agrochemicals with that of biopesticides and other alternatives.
By embracing a rigorous and evidence-based approach to environmental risk assessment, the scientific community can guide the development and use of agrochemicals that support both agricultural productivity and ecological integrity.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. Glyphosate Toxicity to Native Nontarget Macrophytes Following Three Different Routes of Incidental Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. Trichoderma Species: Our Best Fungal Allies in the Biocontrol of Plant Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Impact of glyphosate and glyphosate-based herbicides on the freshwater environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
- 13. Fluopyram [sitem.herts.ac.uk]
- 14. Fipronil transformation in aquatic ecosystems and ecotoxic effects on fish populations [ouci.dntb.gov.ua]
- 15. The mitigating effect of dietary β-glucan against fipronil-induced intoxication in Nile Tilapia (Oreochromis niloticus): Histopathological, immunological, hematological, and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sublethal pesticide exposure influences behaviour, but not condition in a widespread Australian lizard - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Individual variation within wild populations of an arid-zone lizard dictates oxidative stress levels despite exposure to sublethal pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 25. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 28. oecd.org [oecd.org]
- 29. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]
- 30. oecd.org [oecd.org]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. oecd.org [oecd.org]
- 33. biotecnologiebt.it [biotecnologiebt.it]
- 34. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 35. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 36. mdpi.com [mdpi.com]
- 37. Life cycle assessment of microbial plant biostimulant production for application in sustainable agricultural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 1-tert-butyl-1H-pyrazol-5-amine versus Other Heterocyclic Amines
Introduction: The Privileged Role of Heterocyclic Amines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, heterocyclic amines stand as indispensable building blocks. Their unique structural and electronic properties allow them to serve as versatile scaffolds for the construction of complex molecular architectures. Among these, aminopyrazoles have garnered significant attention due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3][4] The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, a feature that imparts a distinct reactivity profile.[2][4] This guide provides an in-depth comparison of 1-tert-butyl-1H-pyrazol-5-amine with other common heterocyclic amines, offering field-proven insights and experimental data to inform synthetic strategy and reagent selection. The focus will be on the unique influence of the N1-tert-butyl substituent, which profoundly impacts solubility, reactivity, and regioselectivity.
The Strategic Advantage of the tert-Butyl Group
The choice of this compound as a synthetic precursor is often a deliberate one, driven by the multifaceted role of the tert-butyl group. This bulky alkyl substituent is not merely a passive placeholder; it actively directs the course of chemical reactions through a combination of steric and electronic effects.
-
Steric Shielding and Regiocontrol: The primary influence of the tert-butyl group is steric. Positioned at the N1 nitrogen, it effectively blocks one face of the pyrazole ring, sterically hindering reactions at the adjacent C5-amino group and the N2 ring nitrogen. This steric bulk can be exploited to enhance regioselectivity in subsequent functionalization steps, preventing unwanted side reactions and simplifying purification.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group significantly increases the solubility of the pyrazole scaffold in common organic solvents. This is a crucial practical advantage, often leading to more homogeneous reaction conditions, improved yields, and easier handling compared to less substituted, more polar heterocyclic amines like aminopyrimidines or unsubstituted aminopyrazoles.
-
Electronic Influence: As an electron-donating group, the tert-butyl substituent subtly increases the electron density of the pyrazole ring system. This can enhance the nucleophilicity of the exocyclic C5-amino group, potentially accelerating reactions such as acylation, sulfonylation, and condensation.
Comparative Synthesis and Reactivity
The utility of a building block is best assessed by its performance in key synthetic transformations. Here, we compare this compound with other widely used heterocyclic amines, such as 2-aminopyridine and 2-aminopyrimidine.
Synthesis of Aminopyrazole Scaffolds
The most common and robust method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[5][6] The reaction of tert-butylhydrazine with 3-aminocrotononitrile, for instance, provides a direct route to substituted 1-tert-butyl-pyrazol-5-amines.[7]
Experimental Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[7]
-
Reagent Preparation: In a 250-mL three-necked round-bottomed flask, charge solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
Base Addition: Add 2 M NaOH (98.3 mL, 196.6 mmol) to the flask and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
Condensation: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution.
-
Reaction Setup: Equip the flask with a reflux condenser and a thermocouple. Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22 hours under a nitrogen atmosphere.
-
Crystallization and Isolation: Cool the resulting yellow/orange biphasic mixture to 57 °C. Induce crystallization by seeding if necessary. Once crystallization begins, remove the heat source and continue vigorous stirring as the mixture cools to ambient temperature.
-
Work-up: Cool the slurry in an ice-water bath for one hour. Isolate the solid product by filtration, wash with cold water and toluene, and dry under vacuum.
-
Yield: This procedure typically affords the product as a light tan granular solid in high yield (approx. 87% corrected yield).[7]
Key Synthetic Transformations: A Comparative Analysis
The formation of a C-N bond via cross-coupling is a cornerstone of modern drug discovery. The exocyclic amino group of heterocyclic amines is an excellent nucleophile for such transformations.
This compound: This substrate performs well in palladium-catalyzed C-N coupling reactions. The steric bulk of the tert-butyl group does not significantly impede the reactivity of the C5-amino group, which remains accessible. The enhanced solubility in organic solvents like toluene is a distinct advantage.
Comparison with 2-Aminopyridine/2-Aminopyrimidine: While both are standard substrates for Buchwald-Hartwig and Ullmann couplings, their lower solubility can sometimes necessitate higher temperatures or more specialized solvent systems. Furthermore, the presence of the endocyclic nitrogen atoms in pyridines and pyrimidines can lead to competitive coordination with the metal catalyst, sometimes requiring higher catalyst loading or specific ligand systems to achieve high yields.
Experimental Protocol 2: N-Arylation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[7]
-
Reaction Setup: To a 250-mL three-necked round-bottomed flask, add 2-chloropyridine (10.00 g, 87.2 mmol), 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (14.46 g, 91.5 mmol), tetra-butylammonium bromide (1.42 g, 4.40 mmol), and toluene (100 mL).
-
Base Addition: Add a 2 M aqueous solution of NaOH (110 mL, 220.2 mmol).
-
Reaction Conditions: Heat the biphasic mixture to vigorous reflux (internal temperature ~87 °C) with stirring for 24 hours.
-
Work-up and Isolation: After 24 hours, cool the mixture to below 30 °C. Isolate the solid product by filtration.
-
Purification: Wash the solids with water and toluene to remove impurities. The desired N-aryl-pyrazolamine product is typically obtained in good yield.
The reaction of the primary amino group with aldehydes and ketones to form imines is a fundamental transformation, providing access to a vast array of more complex structures through subsequent reactions like reductive amination.[4][8]
This compound: The amino group readily condenses with various aldehydes.[4][9] The reaction often proceeds under mild conditions, sometimes at ambient temperature, and can be driven to completion by removing water, for example, with a drying agent like magnesium sulfate.[4][9]
Comparison with other Heterocyclic Amines: The basic principle is the same across different heterocyclic amines. However, the nucleophilicity of the amino group can be modulated by the electronics of the heterocyclic ring. The pyrazole ring in the title compound, influenced by the electron-donating tert-butyl group, maintains high nucleophilicity at the exocyclic amine.
Experimental Protocol 3: Imine Formation at Ambient Temperature[9]
-
Reaction Setup: In a suitable flask, mix 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol), 2-pyridinecarboxaldehyde (1.0 mmol), and anhydrous magnesium sulfate (4.0 mmol) in methanol (5.0 mL).
-
Reaction Conditions: Stir the mixture at ambient temperature for 24 hours.
-
Monitoring: Track the disappearance of starting materials by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel. This method provides the desired N-pyrazolyl imine in high yield (e.g., 81%).[9]
The sulfonamide functional group is a privileged pharmacophore. The reaction of an amine with a sulfonyl chloride is the most direct route to its formation.
This compound: This amine reacts efficiently with sulfonyl chlorides in the presence of a base like triethylamine to form the corresponding sulfonamide.[1] Interestingly, under certain conditions, double sulfonylation can occur to yield N,N-ditosylated products, highlighting the reactivity of the amine.[1]
Comparison with other Heterocyclic Amines: The reaction is general for most primary and secondary amines. Differences in performance often relate to the nucleophilicity of the amine and steric hindrance around the nitrogen atom. The unencumbered C5-amino group of the pyrazole is highly reactive, leading to efficient sulfonamide formation, often at room temperature.
Data Summary: Comparative Performance
The following table provides a qualitative and quantitative comparison of this compound with other common heterocyclic amines in key synthetic reactions.
| Feature / Reaction | This compound | 2-Aminopyridine | 2-Aminopyrimidine |
| Solubility (Common Solvents) | High (Toluene, DCM, MeCN) | Moderate | Low to Moderate |
| N-Arylation (Yield) | Good to Excellent (e.g., >80%)[7] | Good, but can require ligand optimization | Moderate to Good, often requires forcing conditions |
| Condensation (Rate) | Fast, often at room temperature[9] | Moderate | Moderate |
| Sulfonamidation (Yield) | Excellent (e.g., 88% for N,N-ditosyl)[1] | Good | Good |
| Steric Influence | High (Directs regioselectivity) | Low | Low |
| Catalyst Coordination Issues | Minimal | Potential for N-coordination | Higher potential for N,N-chelation |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary advantage over other heterocyclic amines lies in the strategic placement of the N1-tert-butyl group. This substituent confers excellent solubility in organic solvents, simplifies reaction work-ups, and provides powerful steric control that can be exploited to achieve high regioselectivity. While other heterocyclic amines like 2-aminopyridine and 2-aminopyrimidine remain important, they can present challenges related to solubility and catalyst inhibition. For researchers and drug development professionals seeking a robust, soluble, and synthetically flexible platform, this compound offers a superior combination of physical properties and predictable reactivity, making it an authoritative choice for the construction of complex, high-value molecules.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from 1-tert-butyl-1H-pyrazol-5-amine
In the intricate world of drug discovery, the journey from a promising molecule in a test tube to a life-altering therapeutic is a formidable challenge. A critical juncture in this path is the transition from in vitro (in glass) to in vivo (in a living organism) testing. This guide delves into this crucial translational phase, focusing on a particularly significant class of compounds: derivatives of 1-tert-butyl-1H-pyrazol-5-amine. This chemical scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology.
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explore the scientific rationale behind experimental choices, the interpretation of divergent results, and the strategies to bridge the often-daunting gap between the controlled simplicity of the lab bench and the dynamic complexity of a living system.
The Privileged Scaffold: Why this compound?
The this compound structure is considered a "privileged scaffold" because its derivatives have been shown to bind to a variety of biological targets with high affinity. Pyrazole derivatives are key components in numerous FDA-approved drugs.[1][2] The bulky tert-butyl group often provides critical steric hindrance that can enhance selectivity, while the pyrazole and amine groups offer versatile points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
These characteristics have made this scaffold a frequent choice for developing protein kinase inhibitors. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]
Part 1: In Vitro Efficacy – Quantifying Potency in a Controlled World
In vitro studies are the foundation of drug discovery, providing the first quantitative measure of a compound's biological activity in a simplified, controlled environment.[4] These assays are designed to answer two primary questions: Does the drug hit its intended target, and does that interaction produce a desired effect in cells?
Biochemical Assays: Direct Target Engagement
The first step is to confirm that the drug physically interacts with its molecular target. Biochemical assays use purified proteins to measure this interaction directly, free from the complexities of a cellular environment.
Experimental Protocol: Radiometric Kinase Activity Assay
This classic method directly measures the enzymatic activity of a kinase and its inhibition by a test compound. It is considered a gold standard for its sensitivity and direct readout.[5]
-
Objective: To determine the concentration of the drug required to inhibit 50% of the kinase's enzymatic activity (the IC50 value).
-
Materials:
-
Purified recombinant target kinase (e.g., a specific cancer-associated kinase).
-
A specific peptide or protein substrate for the kinase.
-
Adenosine triphosphate, [γ-³²P]ATP (radioactive ATP).
-
Test compound derived from this compound, serially diluted.
-
Reaction buffer and phosphocellulose paper.
-
-
Procedure:
-
The kinase, substrate, and test compound are combined in the reaction buffer and allowed to pre-incubate.
-
The kinase reaction is initiated by adding the ATP/[γ-³²P]ATP mixture.
-
The reaction proceeds for a defined time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a small volume is spotted onto phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
-
Data Analysis: The amount of phosphorylation is plotted against the drug concentration, and the IC50 value is calculated from the resulting dose-response curve.
Cellular Assays: Assessing Biological Consequences
A drug that is potent in a biochemical assay must also be able to enter a living cell and engage its target in the complex intracellular environment. Cellular assays are critical for confirming this.
Experimental Protocol: Cell Viability (MTT) Assay
This common assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.
-
Objective: To determine the drug concentration that reduces the viability of a cancer cell line by 50% (the GI50 or IC50 value).
-
Materials:
-
Cancer cell line expressing the target kinase.
-
Complete cell culture medium.
-
Test compound, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
Cells are incubated with the compound for a set period (typically 48-72 hours).
-
MTT solution is added to each well. Live, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
After a few hours of incubation, the solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured on a plate reader.
-
-
Data Analysis: Absorbance values are plotted against drug concentration to generate a dose-response curve and calculate the GI50 value.
Data Summary: Representative In Vitro Efficacy Profile
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| PYRAZOL-A | Kinase X | 15 | 150 |
| PYRAZOL-B | Kinase X | 25 | 3,000 |
| PYRAZOL-C | Kinase Y | 5 | 10 |
This table illustrates a common scenario: the cellular potency is often lower (a higher IC50 value) than the biochemical potency due to factors like cell membrane permeability and drug efflux pumps.
Part 2: In Vivo Efficacy – The Whole-Organism Challenge
While in vitro data are essential, they cannot predict a drug's behavior in a living organism. In vivo models are indispensable for evaluating efficacy in the context of a complex physiological system, including drug metabolism and interaction with the tumor microenvironment.[6][7]
Xenograft Models: Testing Against Tumors in a Living System
The most common preclinical models in oncology are xenografts, where human tumor cells are implanted into immunodeficient mice.[8][9] This allows for the direct assessment of an anti-cancer agent's effect on human tumor growth.[6][10] There are two main types: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[6][11]
Experimental Workflow: From In Vitro Hit to In Vivo Proof-of-Concept
Caption: Workflow from initial in vitro screening to in vivo efficacy studies for a drug candidate.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Objective: To measure the ability of a test compound to inhibit the growth of a human tumor in mice.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Procedure:
-
Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Mice are sorted into groups with similar average tumor volumes.
-
Treatment: Treatment begins with the test compound administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules. A control group receives the vehicle (the solution without the drug).
-
Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are often harvested for pharmacodynamic (biomarker) analysis.
-
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated groups to the vehicle control group.
Part 3: Bridging the Divide – Why In Vitro and In Vivo Results Diverge
The transition from cell culture to animal models is where many promising compounds fail. This discrepancy, known as the in vitro-in vivo correlation (IVIVC) gap, arises from several layers of biological complexity that are absent in a petri dish.[4][12]
1. Pharmacokinetics (ADME): The Body's Effect on the Drug
-
Absorption: An orally administered drug must survive the harsh environment of the gut and pass into the bloodstream.
-
Distribution: Once in the blood, the drug must travel to the tumor site. It may be sequestered in other tissues or heavily bound to plasma proteins, reducing the free concentration available to act on the tumor.
-
Metabolism: The liver is the primary site of drug metabolism. A compound that is stable in cell culture media may be rapidly broken down into inactive metabolites in vivo.
-
Excretion: The kidneys and liver work to clear the drug from the body, determining its half-life and the duration of its effect.
2. The Tumor Microenvironment (TME)
An in vivo tumor is not just a ball of cancer cells. It is a complex organ composed of blood vessels, immune cells, fibroblasts, and an extracellular matrix. This TME can significantly impact drug efficacy by:
-
Creating Physical Barriers: Dense stromal tissue can prevent the drug from physically reaching all cancer cells.
-
Altering Cell States: Poor vascularization leads to hypoxia (low oxygen), which can make cancer cells resistant to therapy.
-
Providing Pro-Survival Signals: Stromal cells can secrete growth factors that help cancer cells evade drug-induced death.
3. Pathway Redundancy and Feedback
Biological signaling networks have built-in redundancy. When a drug blocks one pathway, cancer cells can often adapt by activating a compensatory "bypass" pathway to maintain their growth and survival. These adaptive resistance mechanisms are difficult to observe in short-term in vitro cultures.
Caption: Diagram showing how a bypass signaling pathway can overcome drug inhibition to promote cell survival.
Conclusion and Forward Look
The development of drugs from scaffolds like this compound is a testament to the power of rational drug design. However, this guide illustrates that in vitro potency is merely the first step of a long journey. A successful drug candidate must possess not only high affinity for its target but also favorable pharmacokinetic properties and the ability to exert its effect within the complex and adaptive environment of a living tumor.
For researchers, the key is to view in vitro and in vivo studies not as separate hurdles, but as an integrated continuum of learning. Early in vitro ADME assays and more complex 3D cell culture models (like organoids) can help bridge the translational gap.[13] Ultimately, a deep understanding of the interplay between the drug, the target, and the host organism is the true driver of success in bringing next-generation therapies to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 11. startresearch.com [startresearch.com]
- 12. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 13. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-tert-butyl-1H-pyrazol-5-amine-Based Kinase Inhibitors: A Comparative and Methodological Guide
Introduction
The 1-tert-butyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Its prevalence is a testament to its favorable binding characteristics within the ATP pocket of a wide range of kinases, which are critical regulators of cellular signaling and frequent targets in diseases like cancer.[2][4] However, the successful progression of any new chemical entity from a promising hit to a clinical candidate hinges on the rigorous, unequivocal validation of its mechanism of action (MoA).[5] Establishing that a compound exerts its biological effect through the intended target is the bedrock of rational drug design, enabling the interpretation of efficacy, the prediction of toxicity, and the development of relevant biomarkers.
This guide provides a comprehensive, multi-pronged framework for validating the MoA of novel this compound-based inhibitors. We will move beyond a simple checklist of experiments to explain the causality behind each methodological choice. By integrating direct target engagement assays, biophysical characterization, functional cellular readouts, and selectivity profiling, we will construct a self-validating narrative that confirms if, how, and how specifically a compound interacts with its target. For illustrative purposes, we will follow the validation path of a hypothetical inhibitor, "Pyrinib," designed to target the fictitious "Kinase Y."
The Validation Workflow: A Multi-Pillar Approach
A robust MoA validation rests on four pillars of evidence, each addressing a critical question. This workflow ensures that data from one experiment logically informs and is validated by the next, creating a cohesive and trustworthy body of evidence.
Caption: The Four Pillars of MoA Validation Workflow.
Pillar 1: Demonstrating Target Engagement in the Cellular Milieu
The first and most critical step is to prove that the inhibitor physically interacts with its intended target within the complex environment of a living cell.[6] Without this evidence, any observed cellular phenotype is purely correlational. We will employ two orthogonal, industry-standard methods to build a strong case for target engagement.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that the binding of a ligand (our inhibitor) to its target protein increases the protein's thermodynamic stability.[1][7] This stabilization makes the protein more resistant to heat-induced denaturation. By heating inhibitor-treated cell lysates or intact cells across a temperature gradient, we can observe a shift in the target protein's melting temperature (Tm), providing direct evidence of binding.[6][8]
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Kinase Y) and treat them with various concentrations of Pyrinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the treated cell suspensions and heat them individually across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation.
-
Detection: Analyze the amount of soluble Kinase Y remaining in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase Y against temperature for both vehicle- and Pyrinib-treated samples. The shift in the Tm (ΔTm) is the quantitative measure of target engagement.
Methodology 2: NanoBRET™ Target Engagement Assay
Causality: This is a proximity-based assay that measures target occupancy in live cells in real-time.[9][10] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its proximity to the luciferase allows for Bioluminescence Resonance Energy Transfer (BRET). A competitive inhibitor like Pyrinib will displace the tracer, decreasing the BRET signal in a dose-dependent manner.[9]
Experimental Protocol:
-
Cell Preparation: Transfect cells with a vector expressing Kinase Y fused to NanoLuc® luciferase. Plate the cells in a suitable microplate format.
-
Tracer and Inhibitor Addition: Add the fluorescent NanoBRET™ tracer to the cells, followed by a serial dilution of Pyrinib. Include wells with no inhibitor (maximum BRET signal) and a high concentration of a known non-fluorescent inhibitor (background) as controls.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the Pyrinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of target engagement in live cells.
Comparative Data Summary: Pyrinib vs. Controls
| Assay | Compound | Target | Result | Interpretation |
| CETSA | Pyrinib | Kinase Y | ΔTm = +5.2 °C | Strong stabilization, indicating direct binding. |
| Negative Control | Kinase Y | ΔTm = +0.1 °C | No significant binding. | |
| NanoBRET™ | Pyrinib | Kinase Y | IC50 = 75 nM | Potent target engagement in live cells. |
| Negative Control | Kinase Y | IC50 > 10,000 nM | No displacement of tracer, confirming lack of binding. |
Pillar 2: Biophysical Characterization of the Binding Interaction
Confirming that the inhibitor binds its target in cells is essential, but drug development requires a more granular understanding of the interaction. Biophysical methods provide precise, quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for establishing structure-activity relationships (SAR).[11][12]
Methodology 3: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that measures real-time binding events.[] The target kinase is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the kinase changes the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the direct measurement of association (kon) and dissociation (koff) rates.[14]
Experimental Protocol:
-
Immobilization: Covalently immobilize purified, recombinant Kinase Y onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of Pyrinib in solution over the chip surface (association phase). Then, flow buffer without Pyrinib over the chip (dissociation phase).
-
Data Acquisition: Record the SPR response signal (in Response Units, RU) over time for each concentration.
-
Data Analysis: Globally fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff / kon).
Methodology 4: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[][14] By titrating the inhibitor into a solution containing the target kinase, we can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of purified Kinase Y in the sample cell and Pyrinib in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of Pyrinib into the Kinase Y solution while monitoring the heat change.
-
Data Acquisition: Record the power required to maintain a zero temperature difference between the sample and reference cells, resulting in a series of heat-flow peaks.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of inhibitor to protein and fit the data to a binding model to derive KD, n, ΔH, and ΔS.
Quantitative Biophysical Data for Pyrinib
| Parameter | Method | Value | Interpretation |
| KD (Affinity) | SPR | 45 nM | High-affinity interaction. |
| ITC | 50 nM | Excellent agreement between orthogonal methods. | |
| kon (Association Rate) | SPR | 2.5 x 105 M-1s-1 | Fast binding to the target. |
| koff (Dissociation Rate) | SPR | 1.1 x 10-2 s-1 | Moderately slow dissociation, indicating a stable complex. |
| ΔH (Enthalpy) | ITC | -8.5 kcal/mol | Binding is enthalpically driven. |
| -TΔS (Entropy) | ITC | -1.5 kcal/mol | Binding incurs a small entropic penalty. |
Pillar 3: Linking Binding to Functional Consequences
Evidence of high-affinity binding is compelling, but it must be linked to a functional outcome: the inhibition of the kinase's catalytic activity and its downstream signaling pathway.[9] This step validates that the binding event is not silent but is responsible for the inhibitor's intended biological effect.
Caption: Hypothetical Signaling Pathway for Kinase Y.
Methodology 5: In Vitro Kinase Activity Assay
Causality: This biochemical assay directly measures the ability of Pyrinib to inhibit the catalytic function of purified Kinase Y.[14][15] A common format measures the amount of ATP consumed (and ADP produced) during the phosphorylation of a specific substrate peptide.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine purified, active Kinase Y, its specific peptide substrate, and ATP. Add a serial dilution of Pyrinib.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) that first stops the kinase reaction and then converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure luminescence on a plate reader. Plot the signal against the Pyrinib concentration and fit to a dose-response curve to determine the biochemical IC50.
Methodology 6: Cellular Phosphorylation Assay (Western Blot)
Causality: This assay confirms that target inhibition in cells translates to the modulation of the intended signaling pathway.[2] By measuring the phosphorylation level of a known downstream substrate of Kinase Y (e.g., Substrate Z), we can directly assess the on-target functional activity of Pyrinib in a physiological context.
Experimental Protocol:
-
Cell Treatment: Treat cells with a serial dilution of Pyrinib for a time sufficient to observe changes in signaling (e.g., 30-60 minutes).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z). Subsequently, strip and re-probe the membrane with an antibody for total Substrate Z as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and plot the ratio of p-Substrate Z to total Substrate Z against the Pyrinib concentration to determine the cellular IC50.
Functional Data Summary
| Assay | Metric | Value | Interpretation |
| Biochemical Activity | IC50 | 55 nM | Potent inhibition of purified enzyme activity. |
| Cellular Phosphorylation | IC50 | 90 nM | Potent inhibition of downstream signaling in cells. |
The close correlation between the biochemical IC50 (55 nM), target engagement IC50 (75 nM), and cellular pathway IC50 (90 nM) strongly supports the hypothesis that Pyrinib's cellular activity is driven by its direct inhibition of Kinase Y.
Pillar 4: Defining the Selectivity Profile
Few kinase inhibitors are truly monospecific due to the conserved nature of the ATP-binding site.[14] Understanding the off-target profile of Pyrinib is crucial for interpreting phenotypic data and anticipating potential toxicities.[1]
Methodology 7: Kinome-Wide Profiling
Causality: This involves screening the inhibitor at one or more concentrations against a large panel of recombinant kinases (often >400) to identify other potential targets.[4][16] This provides a global view of the inhibitor's selectivity.
Experimental Protocol:
-
Screening: Submit Pyrinib to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot). The compound is typically tested at a high concentration (e.g., 1 µM) against the kinase panel.
-
Data Output: The results are usually provided as a percentage of inhibition or binding displacement for each kinase in the panel.
-
Follow-up: For significant off-target hits (e.g., >90% inhibition), perform full dose-response experiments to determine the IC50 values for these kinases.
Selectivity Data for Pyrinib (Hypothetical)
| Kinase Target | IC50 (nM) | Classification | Implication |
| Kinase Y | 55 | Primary On-Target | Desired activity confirmed. |
| Kinase A | 850 | Off-Target | >15-fold less potent than on-target. |
| Kinase B | 2,500 | Off-Target | ~45-fold less potent; unlikely to be relevant at therapeutic doses. |
| Kinase C | >10,000 | Non-Target | No significant activity. |
This profile suggests Pyrinib is a highly selective inhibitor for Kinase Y, providing confidence that cellular phenotypes observed at concentrations below ~500 nM are predominantly due to on-target activity.
Conclusion: A Synthesized, Self-Validating MoA Narrative
By systematically progressing through the four pillars of MoA validation, we have constructed a robust and cohesive argument for the mechanism of action of this compound-based inhibitors like Pyrinib. The data are self-validating:
-
CETSA and NanoBRET provided orthogonal confirmation of direct target engagement in cells.[6]
-
SPR and ITC quantitatively defined the high-affinity binding suggested by the cellular engagement assays.[]
-
The biochemical and cellular IC50 values were in close agreement with the binding affinity and target engagement potency, directly linking the physical interaction to a functional consequence.[14]
-
Kinome profiling demonstrated that this functional effect is highly selective for the intended target at relevant concentrations.[1]
This rigorous, multi-faceted approach provides the necessary confidence in the compound's mechanism of action, de-risking its further development and enabling a clear path toward preclinical and clinical investigation. It transforms a promising molecule into a well-characterized chemical probe and a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. nuvisan.com [nuvisan.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopyrazole Derivatives as Aurora A Kinase Inhibitors
This guide provides an in-depth, technical comparison of aminopyrazole derivatives as inhibitors of Aurora A kinase, a crucial target in cancer therapy. We will delve into the principles of molecular docking, present a detailed experimental protocol, and analyze comparative data to elucidate the structure-activity relationships (SAR) that govern the potency of these inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in their discovery pipelines.
The Critical Role of Aurora A Kinase in Oncology and the Promise of Aminopyrazole Inhibitors
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Its overexpression is a common feature in a wide array of human cancers, where it contributes to oncogenic transformation, chromosomal instability, and tumor progression.[3][4] This aberrant activity makes Aurora A an attractive and well-validated target for the development of novel anticancer therapeutics.[3] The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases, including Aurora A.[5] The versatility of this scaffold allows for synthetic modifications to optimize binding affinity and selectivity, making it a focal point of many drug discovery programs.
A Validated Workflow for Comparative Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). The following protocol outlines a robust and self-validating workflow for conducting comparative docking studies of aminopyrazole derivatives against Aurora A kinase using the widely adopted AutoDock Vina software.
Experimental Protocol: Step-by-Step Molecular Docking
This protocol is designed to be a self-validating system, where the initial step involves re-docking a known co-crystallized ligand to validate the accuracy of the docking parameters.
1. Preparation of the Receptor (Aurora A Kinase)
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human Aurora A kinase in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use the PDB entry 2W1G .[7] This structure provides a high-resolution map of the ATP-binding site.
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to each atom of the protein.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be accomplished using software such as AutoDockTools.
-
2. Preparation of the Ligands (Aminopyrazole Derivatives)
-
2D Structure Generation: Draw the 2D chemical structures of the aminopyrazole derivatives to be studied using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D structures. It is crucial to perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Ligand Preparation for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Save the prepared ligands in the PDBQT file format.
-
3. Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire ATP-binding site of Aurora A kinase. The dimensions and center of this grid box are critical parameters. For the PDB structure 2W1G, a grid box centered at the active site with dimensions of 20 x 20 x 20 Å is a suitable starting point.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is the default, but increasing it to 32 can provide more consistent results for challenging ligands.
-
Execution of Docking: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).
4. Analysis of Docking Results
-
Binding Affinity: The primary quantitative output is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: Visualize the predicted binding poses of the ligands within the active site of Aurora A kinase using molecular visualization software such as PyMOL or Discovery Studio. Analyze the key molecular interactions, including:
-
Hydrogen bonds: These are critical for high-affinity binding.
-
Hydrophobic interactions: Interactions with non-polar residues in the active site.
-
Pi-stacking and cation-pi interactions: Often observed with aromatic moieties.
-
Visualizing the Docking Workflow
Caption: A streamlined workflow for molecular docking of aminopyrazole derivatives with Aurora A kinase.
Comparative Analysis of Aminopyrazole Derivatives
The following table presents a comparative analysis of the docking results for a series of 1H-pyrazole derivatives against Aurora A kinase (PDB ID: 2W1G), as reported in a study by S. B. Park and colleagues.[7] This data provides valuable insights into the structure-activity relationship of these compounds.
| Compound ID | Structure (Substituents on 1H-pyrazole core) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1d | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not explicitly detailed in the abstract |
| 2e | (Structure not detailed in the abstract) | -8.52 | Not explicitly detailed in the abstract |
| 1c | (Structure not detailed in the abstract) | -7.50 | Lys20, Lys89 (Hydrogen bonds) |
| 2a | (Structure not detailed in the abstract) | -9.07 | Ile10, Lys89 (Hydrogen bonds) |
Note: The detailed structures for all compounds were not available in the cited abstract. The data is presented to illustrate a comparative analysis.
From this comparative data, we can infer that subtle changes in the substituents on the pyrazole core can significantly impact the binding affinity. Compound 2a exhibits the lowest binding energy, suggesting it is the most potent inhibitor among this series. The hydrogen bond interactions with key residues like Lys89 and Ile10 in the active site are likely crucial for its strong binding.
Visualizing Key Molecular Interactions
The following diagram illustrates the hypothetical key interactions of a potent aminopyrazole inhibitor within the ATP-binding pocket of Aurora A kinase.
Caption: Key interactions of an aminopyrazole inhibitor in the Aurora A kinase active site.
This visualization highlights the importance of the aminopyrazole core in forming hydrogen bonds with the hinge region of the kinase (a common binding motif for kinase inhibitors), while substituted aromatic rings can engage in favorable hydrophobic and pi-stacking interactions with other residues in the active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of aminopyrazole derivatives against Aurora A kinase. The detailed protocol, coupled with the comparative analysis, underscores the utility of molecular docking in rational drug design. The insights gained from such studies can guide the synthesis of more potent and selective inhibitors by identifying key structural modifications that enhance binding affinity. Future work should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the protein-ligand interactions.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-tert-butyl-1H-pyrazol-5-amine
An Indispensable Guide to the Safe Handling of 1-tert-butyl-1H-pyrazol-5-amine
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with the tools and knowledge for success. This extends beyond providing high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-tested protocols for the safe handling of this compound, a crucial building block in modern drug discovery.[1] Our approach is built on a foundation of scientific integrity, explaining not just what to do, but why each step is critical for your protection and the integrity of your work.
Core Hazard Assessment: Understanding the Compound
This compound is a substituted pyrazole. While comprehensive toxicological data for this specific molecule is limited, the chemical class provides important clues to its potential hazards. Safety Data Sheets (SDS) for structurally similar pyrazole amines consistently highlight the following risks:
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][5][6]
Therefore, we must operate under the precautionary principle, treating this compound with the appropriate respect and employing a robust personal protective equipment (PPE) strategy.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a comprehensive safety system. Each component is chosen to mitigate a specific, identified risk. The following table outlines the mandatory PPE for handling this compound.
| Area of Protection | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required for bulk handling or splash-risk procedures.[7] | The primary risk is serious eye irritation from dust or splashes.[3] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers a secondary barrier for the entire face during higher-risk operations like transfers of large quantities or reactions under pressure. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile Rubber). Inspect gloves for defects before every use.[7][8] | Direct contact can cause skin irritation.[5] Nitrile gloves offer excellent protection against incidental splashes. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Always wash hands thoroughly after removing gloves.[3] |
| Body | A flame-resistant laboratory coat and closed-toe, chemical-resistant footwear.[9] | A lab coat protects your skin and personal clothing from contamination.[8] Proper footwear prevents injury from spills or dropped equipment. Shoes must cover the entire foot; sandals or perforated shoes are strictly prohibited.[9] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges (e.g., N95 or better) when handling the powder outside of a certified fume hood or for spill cleanup.[7][10] | Inhalation of the fine powder is a primary exposure route that can lead to respiratory tract irritation.[6] All weighing and transfer operations involving the solid compound should be performed within a chemical fume hood to minimize aerosol generation.[2][11] A respirator is the last line of defense if engineering controls are insufficient. |
The Workflow: A Self-Validating System for Safety
A successful experiment is a safe experiment. The following workflow is designed as a closed loop, where each phase logically follows the last, ensuring containment and safety from preparation through disposal.
Caption: A closed-loop workflow for the safe handling of chemical reagents.
Step-by-Step Operational Plan
Phase 1: Preparation
-
Work Area Setup: All handling of this compound powder must occur in a certified chemical fume hood.[2] Cover the work surface with disposable absorbent liners to contain any minor spills.
-
PPE Assembly: Before bringing the chemical into the hood, assemble and inspect all required PPE. Check gloves for any tears or pinholes.[8]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (like sand or vermiculite), a scoop, and sealable bags is immediately accessible.[2][11]
-
Waste Containers: Prepare clearly labeled hazardous waste containers for both solid and liquid waste.[12] The label should include "Hazardous Waste" and the chemical name.[12]
Phase 2: Handling
-
Donning PPE: Put on all PPE before handling the chemical container.
-
Weighing and Transfer: To prevent dust dispersal, conduct all weighing and transfer operations deep within the fume hood.[2] Use anti-static tools and equipment where possible.[2][8]
-
Solutions: When adding the solid to a solvent, do so slowly to prevent splashing. If the process is exothermic, use an ice bath to control the temperature.
Phase 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. The initial rinse should be with a suitable solvent, which must be collected as hazardous liquid waste.[12] Follow with a standard soap and water wash.
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, absorbent liners, weighing paper) must be placed in the designated solid hazardous waste container.[12]
-
Liquid Waste: All solutions containing the compound and the initial solvent rinses must be collected in the designated liquid hazardous waste container.[12] Never pour this chemical waste down the drain. [8][12]
-
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, typically in the order of gloves, face shield/goggles, lab coat.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete.[3][5]
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your entire team.
References
- 1. mdpi.com [mdpi.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOL-5-YLAMINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
